3,4,5-Trichlorophenylboronic acid
Description
Properties
IUPAC Name |
(3,4,5-trichlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEXVCMJBYWOSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647521 | |
| Record name | (3,4,5-Trichlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862248-93-9 | |
| Record name | (3,4,5-Trichlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-TRICHLOROPHENYLBORONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 3,4,5-Trichlorophenylboronic Acid in Research and Development
CAS Number: 862248-93-9
This technical guide provides an in-depth overview of 3,4,5-Trichlorophenylboronic acid, a versatile reagent with significant applications in organic synthesis, particularly in the realms of drug discovery and agrochemical development. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Compound Data
This compound is a valuable building block in synthetic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 862248-93-9 | [1][2] |
| Molecular Formula | C₆H₄BCl₃O₂ | [1] |
| Molecular Weight | 225.27 g/mol | |
| Appearance | White to very pale yellow crystalline powder | |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | Room Temperature |
Applications in Synthesis
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions.[3] This reaction facilitates the formation of biaryl structures, which are common motifs in pharmaceuticals and agrochemicals. The trichlorophenyl moiety can impart specific steric and electronic properties to the target molecule, potentially enhancing its biological activity and metabolic stability.
A notable application is in the synthesis of isoxazoline-class insecticides, such as Lotilaner. A key intermediate in the synthesis of Lotilaner is 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone.[4][5] This highlights the importance of the 3,4,5-trichlorophenyl scaffold in the development of modern veterinary medicines.
Experimental Protocols
Representative Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a representative example of a Suzuki-Miyaura coupling reaction using an aryl boronic acid like this compound. The specific conditions may require optimization depending on the aryl halide substrate.
Reaction:
Materials:
-
Aryl halide (Ar-X) (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Signaling Pathway and Mechanism of Action
Derivatives of this compound, particularly those in the isoxazoline class of insecticides like Lotilaner, exert their biological effect by targeting the nervous system of insects. The primary target is the γ-aminobutyric acid (GABA)-gated chloride channel.
In a normal physiological state, the neurotransmitter GABA binds to its receptor on the postsynaptic neuron, opening the chloride ion channel. The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, which is an inhibitory signal that prevents the propagation of the nerve impulse. Isoxazoline insecticides, containing the 3,4,5-trichlorophenyl moiety, act as non-competitive antagonists of these GABA-gated chloride channels. They bind to a site on the channel, blocking the influx of chloride ions. This disruption of the normal inhibitory signaling leads to hyperexcitation of the insect's central nervous system, resulting in paralysis and death.
References
3,4,5-Trichlorophenylboronic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 3,4,5-Trichlorophenylboronic acid, a versatile reagent in modern organic synthesis. With a molecular weight of 225.27 g/mol , this compound is a cornerstone in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. This document details its chemical properties, summarizes its primary applications, and provides illustrative experimental protocols. Furthermore, it explores the potential biological implications of molecules synthesized using this key building block, acknowledging the current landscape of research and future directions.
Core Properties and Data
This compound is a white to off-white crystalline powder. Its key quantitative data are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 225.27 g/mol | [1] |
| Molecular Formula | C₆H₄BCl₃O₂ | [2] |
| CAS Number | 862248-93-9 | |
| Melting Point | >300 °C | |
| Purity | Typically ≥95% | [2] |
Primary Applications and Experimental Protocols
The utility of this compound spans several key areas of chemical research and development, primarily centered around its application in Suzuki-Miyaura cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. This compound serves as a crucial partner in these reactions, enabling the synthesis of a diverse range of biaryl and substituted aromatic compounds. These products are often key intermediates in the development of pharmaceuticals and agrochemicals.[3]
Generic Experimental Protocol for Suzuki-Miyaura Coupling:
While specific reaction conditions should be optimized for each unique substrate combination, a general protocol for a Suzuki-Miyaura coupling reaction involving an aryl halide and this compound is as follows:
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry reaction vessel, combine the aryl halide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times to create an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically 80-120 °C) for 2-24 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography.
Logical Workflow for Suzuki-Miyaura Coupling:
A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Bioconjugation
Boronic acids are known to form reversible covalent bonds with diols, a property that is increasingly exploited in the field of bioconjugation. This allows for the labeling and modification of biomolecules such as proteins and carbohydrates. While specific protocols for this compound are not abundant in literature, the general principles of boronic acid-based bioconjugation would apply. This involves the reaction of the boronic acid with a diol-containing biomolecule, often under aqueous conditions.
Materials Science
In materials science, this compound can be utilized to functionalize surfaces and polymers. The boronic acid moiety can be used to anchor molecules to surfaces containing diol groups, thereby modifying the surface properties.
Biological Activity and Signaling Pathways
A comprehensive search of the current scientific literature did not yield specific studies detailing the direct involvement of this compound or its immediate derivatives in defined biological signaling pathways. However, the broader class of boronic acid-containing molecules has seen significant investigation in drug discovery. For instance, bortezomib, a dipeptide boronic acid, is a proteasome inhibitor used in cancer therapy.
The biological activity of compounds synthesized using this compound would be highly dependent on the overall structure of the final molecule. The introduction of the 3,4,5-trichlorophenyl group can influence the lipophilicity, steric profile, and electronic properties of a molecule, which in turn can affect its biological target binding and pharmacokinetic properties.
Future research may involve the synthesis of a library of compounds using this compound as a building block, followed by screening against various biological targets to identify potential lead compounds. Subsequent mechanism-of-action studies would then be required to elucidate any involvement in specific signaling pathways.
Proposed Research Workflow for Biological Evaluation:
A proposed workflow for the synthesis and biological evaluation of novel compounds.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, with its primary application in the robust and reliable Suzuki-Miyaura cross-coupling reaction. Its utility extends to the fields of bioconjugation and materials science, offering a wide range of possibilities for the creation of novel and functional molecules. While its direct biological activity and role in signaling pathways are not yet defined, the compounds synthesized from this building block hold potential for future discoveries in drug development and chemical biology. Further research is warranted to fully explore the biological implications of incorporating the 3,4,5-trichlorophenyl moiety into bioactive scaffolds.
References
An In-Depth Technical Guide to 3,4,5-Trichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3,4,5-Trichlorophenylboronic acid. This versatile compound serves as a crucial building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its unique electronic and structural characteristics make it a valuable reagent in the development of pharmaceuticals, agrochemicals, and advanced materials. This document details its physical and chemical properties, provides an experimental protocol for its synthesis, and outlines its application in a typical Suzuki-Miyaura coupling reaction. Safety and handling information is also included to ensure its proper use in a laboratory setting.
Core Chemical Properties
This compound is a white to off-white crystalline powder. Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 862248-93-9 | [1] |
| Molecular Formula | C₆H₄BCl₃O₂ | [1] |
| Molecular Weight | 225.26 g/mol | [1] |
| Melting Point | >360 °C | [1] |
| Appearance | White to off-white crystalline powder | [1] |
Stability and Storage: this compound should be stored at room temperature in a dry, well-ventilated place.[1] Like many boronic acids, it is susceptible to dehydration, which can lead to the formation of its corresponding boroxine (a cyclic trimer). Therefore, it is crucial to store it in a tightly sealed container to minimize exposure to moisture.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Grignard reaction, a common method for forming carbon-boron bonds. The following is a representative experimental protocol.
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
-
1,2,3-Trichloro-5-iodobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (HCl) or Ammonium chloride (aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexanes)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.
-
Add a crystal of iodine to activate the magnesium surface.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1,2,3-trichloro-5-iodobenzene in anhydrous diethyl ether or THF.
-
Add a small portion of the aryl halide solution to the magnesium suspension and gently heat to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the Grignard reaction.
-
Once the reaction has initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
-
Borylation:
-
In a separate flame-dried flask, prepare a solution of trimethyl borate in anhydrous diethyl ether or THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared Grignard reagent to the trimethyl borate solution via a cannula while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
-
Hydrolysis and Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white to off-white crystalline solid.
-
Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, which are instrumental in the synthesis of biaryl compounds.[1] These structures are prevalent in many pharmaceuticals and functional materials.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., toluene, dioxane, or DMF, often with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
In a Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
-
Reaction Execution:
-
Add the degassed solvent(s) to the flask.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Reactivity and Applications in Drug Development
The three chlorine atoms on the phenyl ring of this compound significantly influence its electronic properties, making the boronic acid moiety a versatile functional group for further chemical transformations. The electron-withdrawing nature of the chlorine atoms can affect the reactivity of the boronic acid in coupling reactions.
In the context of drug development, the introduction of a trichlorophenyl group can modulate the lipophilicity, metabolic stability, and binding affinity of a molecule to its biological target. This makes this compound a valuable building block for generating libraries of compounds for screening in drug discovery programs.[1] Its applications extend to medicinal chemistry research, particularly in the synthesis of potential therapeutic agents.[1]
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Use only in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If skin irritation occurs, seek medical advice.
-
If inhaled, remove the person to fresh air and keep comfortable for breathing.
-
If swallowed, call a poison center or doctor if you feel unwell.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
Conclusion
This compound is a key reagent in modern organic synthesis with significant applications in the pharmaceutical and materials science industries. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
In-Depth Technical Guide: Synthesis of 3,4,5-Trichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3,4,5-trichlorophenylboronic acid, a key intermediate in organic synthesis and drug discovery. The document details the primary synthetic pathways, including methodologies based on Grignard and organolithium reagents. It offers detailed experimental protocols adapted from established procedures for analogous compounds, providing a practical framework for laboratory synthesis. Quantitative data from analogous reactions are summarized to provide benchmarks for yield and purity expectations. Furthermore, this guide includes workflow diagrams generated using Graphviz (DOT language) to visually represent the synthetic processes and their logical relationships, aiding in the clear communication of these complex chemical transformations.
Introduction
This compound is a versatile organoboron compound widely utilized in synthetic chemistry. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties conferred by the three chlorine atoms on the phenyl ring make it a valuable building block for creating complex molecular architectures. This guide serves as a technical resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate. The applications of this compound are diverse, ranging from the synthesis of pharmaceuticals and agrochemicals to the development of novel materials.[1] In medicinal chemistry, it is a key component in the design of new therapeutic agents, particularly in cancer research.[1]
Core Synthetic Pathways
The synthesis of this compound predominantly follows two well-established routes for the formation of arylboronic acids: the Grignard reaction pathway and the organolithium (lithiation) pathway. Both methods involve the in situ generation of a nucleophilic aryl species from an aryl halide, which then reacts with a trialkyl borate ester, followed by acidic hydrolysis to yield the desired boronic acid.
Grignard Reaction Pathway
This pathway involves the formation of a Grignard reagent, an organomagnesium halide, from an aryl halide. The resulting highly nucleophilic Grignard reagent then reacts with a trialkyl borate.
Organolithium (Lithiation) Pathway
This method utilizes an organolithium reagent, typically n-butyllithium or sec-butyllithium, to perform a halogen-metal exchange with an aryl halide at low temperatures. The resulting aryllithium species is then quenched with a trialkyl borate.
Experimental Protocols
Synthesis via Grignard Reaction
This protocol is adapted from the synthesis of 3,4,5-trifluorophenylboronic acid.[2][3]
Reaction Scheme:
Materials and Reagents:
-
1-Bromo-3,4,5-trichlorobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Trimethyl borate (B(OCH₃)₃)
-
Hydrochloric acid (HCl) or Ammonium chloride (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. The apparatus should be under an inert atmosphere (argon or nitrogen). Add a small crystal of iodine and enough anhydrous diethyl ether or THF to cover the magnesium. Gently heat the mixture to initiate the reaction. Add a solution of 1-bromo-3,4,5-trichlorobenzene in anhydrous diethyl ether or THF dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: In a separate flame-dried flask under an inert atmosphere, dissolve trimethyl borate in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the prepared Grignard reagent to the cold trimethyl borate solution via a cannula. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Hydrolysis and Work-up: Quench the reaction by slowly adding it to a stirred solution of aqueous hydrochloric acid or saturated ammonium chloride. Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield this compound as a white to off-white solid.[2]
Synthesis via Lithiation
This protocol is a general procedure for the synthesis of arylboronic acids via lithiation.[1]
Reaction Scheme:
Materials and Reagents:
-
1-Bromo-3,4,5-trichlorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate (B(OCH₃)₃)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
Lithiation: Under an argon atmosphere, dissolve 1-bromo-3,4,5-trichlorobenzene in anhydrous THF in a flame-dried flask. Cool the solution to -78 °C. Add n-butyllithium dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for one hour.[1]
-
Borylation: Slowly add trimethyl borate to the reaction mixture, ensuring the temperature remains at -78 °C. Stir for another hour at this temperature.[1]
-
Work-up and Purification: Allow the reaction to warm to room temperature. Quench with a saturated solution of ammonium chloride or dilute hydrochloric acid to a pH of 3.[1] Extract the aqueous layer with dichloromethane or diethyl ether. Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.[1] After filtration, remove the solvent under reduced pressure. The resulting solid can be washed with cold water and then with petroleum ether and dried to afford the product.[1]
Quantitative Data
Specific yield and purity data for the synthesis of this compound are not explicitly detailed in the provided search results. However, data from analogous syntheses of halogenated phenylboronic acids can provide a reasonable expectation.
| Product | Starting Material | Method | Yield (%) | Purity (%) | Reference |
| 3,4,5-Trifluorophenylboronic acid | 5-Bromo-1,2,3-trifluorobenzene | Grignard | 78 - 90.3 | 99.4 - 99.6 | [3] |
| 3-Chlorophenylboronic acid | 1-bromo-3-chlorobenzene | Lithiation | 57 | Not Specified | [1] |
| 4-Chlorophenylboronic acid | 4-chloro-aniline | Diazotization | 79 | ≥ 99 | [4] |
Mandatory Visualizations
Synthesis Workflow Diagrams
The following diagrams illustrate the logical flow of the two primary synthetic pathways for this compound.
References
An In-depth Technical Guide to 3,4,5-Trichlorophenylboronic Acid: Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3,4,5-Trichlorophenylboronic Acid
This compound is a versatile organoboron compound that serves as a crucial building block in organic synthesis.[1] Its chemical structure, featuring a phenyl ring substituted with three chlorine atoms and a boronic acid functional group, imparts unique reactivity, making it a valuable reagent in various chemical transformations. Notably, it is frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1]
Solubility of Phenylboronic Acids: A Qualitative Overview
While quantitative solubility data for this compound remains to be formally documented, the solubility of related phenylboronic acid compounds can provide valuable insights. Generally, the solubility of phenylboronic acids is influenced by the nature of the substituents on the phenyl ring and the polarity of the solvent.
For instance, the parent compound, phenylboronic acid, exhibits high solubility in polar aprotic solvents like ethers and ketones, moderate solubility in less polar solvents such as chloroform, and very low solubility in nonpolar hydrocarbon solvents.[2][3][4][5] The introduction of electron-withdrawing groups, such as the three chlorine atoms in this compound, is expected to influence its solubility profile. Similarly, 3,4,5-trifluorophenylboronic acid, another halogenated analog, is reported to be soluble in highly polar organic solvents like N,N-dimethylformamide (DMF) and alcohols, while being insoluble in nonpolar solvents such as petroleum ether and n-hexane.[6]
Experimental Protocol for Solubility Determination: The Dynamic Method
A widely accepted and reliable technique for determining the solubility of boronic acids in various solvents is the dynamic method, also known as the polythermal method.[2][3][4][5] This method involves the visual observation of the dissolution of a solid in a liquid as the temperature is gradually increased.
Principle
The dynamic method relies on identifying the temperature at which a known concentration of a solid solute completely dissolves in a solvent, resulting in a clear solution. This temperature corresponds to the saturation point of the solute in the solvent at that specific concentration. By repeating this measurement with different solute concentrations, a solubility curve can be constructed.
Materials and Apparatus
-
This compound
-
Selected solvents of interest (e.g., water, methanol, ethanol, acetone, chloroform, toluene, hexane)
-
Analytical balance (accurate to ±0.0001 g)
-
Glass test tubes with stoppers
-
Heating and stirring apparatus (e.g., controlled temperature oil bath with a magnetic stirrer)
-
Calibrated thermometer or temperature probe
-
Luminance probe or a laser beam and a photodiode detector (for automated detection of turbidity)
Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the desired solvent into a glass test tube. The mole fraction or concentration of the solute should be precisely known.
-
Heating and Observation: Place the sealed test tube in the heating apparatus and begin stirring. Slowly increase the temperature of the mixture at a controlled rate (e.g., 0.1-0.2 °C/min) to ensure thermal equilibrium.
-
Determination of Dissolution Point: Continuously monitor the mixture for the disappearance of the solid phase. The temperature at which the last solid particle dissolves, resulting in a perfectly clear solution, is recorded as the solubility temperature for that specific concentration. For more precise measurements, the disappearance of turbidity can be detected by monitoring the intensity of light passing through the sample.[2][3][4][5]
-
Data Collection: Repeat the procedure for a range of different concentrations of this compound in the same solvent to obtain a series of data points (solubility vs. temperature).
-
Data Analysis: Plot the mole fraction (or concentration) of the solute as a function of the dissolution temperature to generate the solubility curve.
Key Applications in Drug Development and Organic Synthesis
This compound is a valuable tool for researchers and scientists, particularly in the field of drug development. Its primary application lies in its use as a reactant in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of biaryl structures, which are common motifs in many biologically active compounds.
Below is a diagram illustrating the general workflow of a Suzuki-Miyaura coupling reaction.
Caption: Workflow of a Suzuki-Miyaura Coupling Reaction.
Conclusion
While specific quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary framework for its experimental determination using the dynamic method. The qualitative solubility trends of related phenylboronic acid derivatives suggest that it is likely to be soluble in polar organic solvents. Its significance as a synthetic intermediate, particularly in the construction of complex molecular architectures via Suzuki-Miyaura coupling, underscores its importance for professionals in drug development and organic synthesis. The experimental protocol and reaction workflow presented herein offer valuable resources for researchers working with this compound.
References
3,4,5-Trichlorophenylboronic Acid: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,4,5-trichlorophenylboronic acid. Understanding the stability profile of this reagent is critical for ensuring its integrity and performance in sensitive applications, including organic synthesis and drug development. This document outlines the key factors influencing its stability, potential degradation pathways, recommended handling procedures, and detailed experimental protocols for stability assessment.
Core Concepts: Stability of Arylboronic Acids
Arylboronic acids, as a class of compounds, are generally considered to be solids that are stable to air and can be stored for extended periods without significant decomposition. However, their stability is influenced by a variety of factors, including substitution patterns on the aromatic ring, pH, temperature, light, and the presence of moisture or oxidizing agents.
For this compound, the presence of three electron-withdrawing chlorine atoms on the phenyl ring significantly influences its electronic properties and, consequently, its stability profile. While specific quantitative stability data for this particular compound is not extensively available in public literature, general principles for electron-deficient arylboronic acids can be applied.
Key Stability-Influencing Factors and Degradation Pathways
The primary degradation pathways for arylboronic acids, including this compound, are protodeboronation and oxidation.
2.1 Protodeboronation: This is a common degradation pathway where the carbon-boron bond is cleaved, and the boronic acid group is replaced by a hydrogen atom, yielding 1,2,3-trichlorobenzene. This process can be influenced by:
-
Moisture and pH: Protodeboronation can be catalyzed by both acidic and basic conditions. The presence of water is a key factor in this hydrolytic cleavage. Electron-deficient arylboronic acids can be particularly susceptible to base-mediated decomposition.
-
Temperature: Elevated temperatures can accelerate the rate of protodeboronation.
2.2 Oxidation: The boronic acid moiety can be susceptible to oxidation, leading to the formation of phenolic byproducts (in this case, 3,4,5-trichlorophenol). This can be initiated by:
-
Atmospheric Oxygen: While generally stable to air, long-term exposure can lead to slow oxidation.
-
Oxidizing Agents: The presence of reactive oxygen species or other oxidizing impurities will accelerate degradation.
-
Light: Photolytic conditions can promote oxidative degradation.
A simplified representation of these degradation pathways is illustrated below.
Recommended Storage and Handling Conditions
To ensure the long-term stability and reliability of this compound, the following storage and handling procedures are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool location, ideally at 2-8 °C. | Minimizes thermal degradation and protodeboronation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation. |
| Light | Protect from light. Store in an opaque or amber container. | Prevents photolytic degradation. |
| Moisture | Keep container tightly closed in a dry place. | Prevents hydrolysis and subsequent protodeboronation. |
| Handling | Handle in a well-ventilated area or fume hood. Avoid creating dust. | General laboratory safety and prevention of inhalation. |
Experimental Protocols for Stability Assessment
A forced degradation study is essential for understanding the intrinsic stability of a compound. The following protocols, based on ICH guidelines, can be employed to assess the stability of this compound.
4.1 General Procedure
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). This stock solution is then subjected to the stress conditions outlined below. A control sample, protected from the stress conditions, should be analyzed concurrently. The degradation should be monitored by a stability-indicating analytical method, such as HPLC or UPLC-MS.
4.2 Stress Conditions
-
Acid Hydrolysis:
-
Add an aliquot of the stock solution to an equal volume of 0.1 M hydrochloric acid.
-
Incubate samples at room temperature and at an elevated temperature (e.g., 60 °C).
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
-
Base Hydrolysis:
-
Add an aliquot of the stock solution to an equal volume of 0.1 M sodium hydroxide.
-
Incubate samples at room temperature.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Add an aliquot of the stock solution to an equal volume of 3% hydrogen peroxide.
-
Incubate the sample at room temperature, protected from light.
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Solid State: Place the solid compound in a controlled temperature oven (e.g., 80 °C).
-
Solution State: Incubate the stock solution at an elevated temperature (e.g., 80 °C).
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
4.3 Analytical Methodology
A stability-indicating method is crucial to separate and quantify the parent compound from any degradation products. A reverse-phase HPLC method with UV detection is commonly used.
-
Example HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient from high aqueous to high organic content.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 220 nm)
-
Column Temperature: 30 °C
-
Mass spectrometry (LC-MS) can be coupled to the HPLC to aid in the identification of degradation products.
Data Presentation
The results from the forced degradation studies should be compiled into tables to clearly present the stability profile of this compound. Below are template tables for recording such data.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Time (hours) | % Assay of this compound | % Degradation | Number of Degradants | Major Degradant Peak Area (%) |
| Control | 24 | ||||
| 0.1 M HCl (RT) | 24 | ||||
| 0.1 M HCl (60 °C) | 24 | ||||
| 0.1 M NaOH (RT) | 8 | ||||
| 3% H₂O₂ (RT) | 24 | ||||
| Thermal (80 °C) | 24 | ||||
| Photolytic | - |
Table 2: Long-Term Stability Data (Example)
| Storage Condition | Time (months) | Appearance | Assay (%) | Purity by HPLC (%) |
| 2-8 °C | 0 | |||
| 3 | ||||
| 6 | ||||
| 12 | ||||
| 25 °C / 60% RH | 0 | |||
| 3 | ||||
| 6 | ||||
| 12 |
Conclusion
While this compound is a valuable reagent, its stability is not absolute and is influenced by environmental factors. The primary degradation pathways are protodeboronation and oxidation, which can be mitigated by proper storage and handling. Storing the compound in a cool, dry, dark environment under an inert atmosphere is crucial for maintaining its quality and ensuring reproducible results in its applications. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments to determine a suitable shelf-life for their specific storage conditions and intended use.
An In-depth Technical Guide to the Reactivity of 3,4,5-Trichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trichlorophenylboronic acid is a versatile organoboron compound of significant interest in organic synthesis and medicinal chemistry.[1] Its unique electronic properties, stemming from the presence of three electron-withdrawing chlorine atoms on the phenyl ring, govern its reactivity, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the core reactivity mechanisms of this compound, with a primary focus on the Suzuki-Miyaura coupling reaction. The guide includes a detailed examination of the reaction mechanism, relevant quantitative data for analogous systems, experimental protocols, and a discussion of its potential biological significance.
Core Reactivity: The Suzuki-Miyaura Coupling Reaction
The paramount reaction showcasing the utility of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction, discovered by Akira Suzuki and Norio Miyaura, for which they were awarded the Nobel Prize in Chemistry in 2010, involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[2][3]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a Pd(0) active species and comprises three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of an organic halide (R¹-X) to the active Pd(0) catalyst. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) complex. The reactivity of the organic halide in this step generally follows the order: I > Br > OTf >> Cl.[3][4]
-
Transmetalation: This is a crucial and often rate-determining step in the cycle. It involves the transfer of the organic group (R²) from the boron atom to the palladium center. For this transfer to occur, the boronic acid must be activated by a base (e.g., hydroxides, carbonates, phosphates) to form a more nucleophilic boronate species ([R²-B(OH)₃]⁻).[5] The halide or other leaving group on the palladium complex is displaced by the R² group from the boronate, forming a new Pd(II) complex containing both organic fragments (R¹ and R²).
-
Reductive Elimination: The final step is the reductive elimination from the cis-isomeric form of the diorganopalladium(II) complex. This step forms the new carbon-carbon bond in the desired product (R¹-R²) and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Electronic Effects of Trichlorophenyl Substitution
The three chlorine atoms on the phenyl ring of this compound are strongly electron-withdrawing. This electronic deficiency has a significant impact on the reactivity of the boronic acid in the Suzuki-Miyaura coupling. Electron-deficient boronic acids often exhibit slower rates of transmetalation.[6] This is because the electron-withdrawing groups decrease the nucleophilicity of the aryl group that is being transferred to the palladium center.[7] Consequently, reactions involving this compound may require more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to achieve high yields compared to reactions with electron-rich or electron-neutral phenylboronic acids.
Quantitative Data
Table 1: Comparative Suzuki-Miyaura Coupling Reaction Yields with Various Phenylboronic Acids.
| Entry | Phenylboronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ (1) / SPhos (2) | K₃PO₄ | Toluene/H₂O | 80 | 1 | 98 | [6] |
| 2 | 4-Methoxyphenylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ (1) / XPhos (2) | K₃PO₄ | Dioxane | 100 | 12 | 95 | [6] |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 | [8] |
| 4 | 2,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 75 | 0.5 | 98 | [9] |
| 5 | This compound | Aryl Bromide (Typical) | Pd(PPh₃)₄ or Buchwald-type | Strong Base (e.g., K₃PO₄, Cs₂CO₃) | Dioxane/H₂O or Toluene/H₂O | 80-110 | 4-24 | Moderate to Good (Expected) | Inferred |
Note: The data for entry 5 is an educated estimation based on the known reactivity of electron-deficient boronic acids and may vary depending on the specific aryl halide and reaction conditions.
Table 2: Comparative Kinetic Data for Suzuki-Miyaura Reactions.
| Boronic Acid Type | Representative Boronic Acid | Relative Initial Rate (Normalized) | Key Kinetic Considerations | Reference |
| Primary Alkyl | Ethylboronic Acid | 1.0 | Transmetalation can be rate-limiting. | [7] |
| Aryl (Electron-Neutral) | Phenylboronic Acid | ~5.0 | Generally faster transmetalation compared to alkylboronic acids. | [7] |
| Aryl (Electron-Rich) | 4-Methoxyphenylboronic Acid | ~7.0 | Electron-donating groups can accelerate the transmetalation step. | [7] |
| Aryl (Electron-Poor) | 4-(Trifluoromethyl)phenylboronic Acid | ~3.0 | Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down transmetalation. | [7] |
| Aryl (Strongly Electron-Poor) | This compound | <3.0 (Expected) | Significantly slower transmetalation is anticipated due to the strong inductive effect of the three chlorine atoms. | Inferred |
Note: The relative initial rates are illustrative and based on general principles. Actual rates are highly dependent on specific reaction conditions.
Experimental Protocols
The following sections provide detailed, albeit generalized, experimental protocols for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura coupling reaction. These protocols are based on established methodologies for similar compounds and should be optimized for specific applications.
Synthesis of this compound
The synthesis of arylboronic acids is commonly achieved via the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.
Materials:
-
1-Bromo-3,4,5-trichlorobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate (B(OMe)₃)
-
Hydrochloric acid (HCl), aqueous solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromo-3,4,5-trichlorobenzene in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and may require cooling to maintain a gentle reflux. After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed.
-
Boration: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath. Add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for several hours.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by the addition of aqueous HCl.
-
Workup and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol describes a typical Suzuki-Miyaura coupling reaction. The choice of catalyst, ligand, base, and solvent may require optimization depending on the specific aryl halide used.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a round-bottom flask or a microwave vial) equipped with a magnetic stir bar, add this compound, the aryl bromide, the palladium catalyst, the ligand (if used), and the base.
-
Solvent Addition and Degassing: Evacuate and backfill the vessel with an inert gas three times. Add the anhydrous, degassed solvent via syringe. The reaction mixture is typically sparged with the inert gas for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (ranging from a few hours to 24 hours). Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Data (Predicted)
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H (Aromatic) | 7.8 - 8.2 | s | The two equivalent aromatic protons are expected to be deshielded due to the electron-withdrawing effects of the chlorine atoms and the boronic acid group. |
| ¹H (B(OH)₂) | 5.0 - 8.0 | br s | The chemical shift of the hydroxyl protons is highly variable and depends on concentration, solvent, and temperature. |
| ¹³C (C-B) | 130 - 135 | s | The carbon atom attached to the boron is typically deshielded. |
| ¹³C (C-Cl) | 132 - 138 | s | The carbon atoms attached to chlorine are expected to be in this range. |
| ¹³C (C-H) | 128 - 132 | d | The aromatic CH carbons. |
Note: These are estimated values and should be confirmed by experimental data. The spectra would typically be recorded in solvents like DMSO-d₆ or CDCl₃.
Biological Activity and Applications in Drug Development
Boronic acids and their derivatives are a class of compounds with diverse and significant biological activities. They are known to act as inhibitors of various enzymes, particularly serine proteases, by forming a stable tetrahedral intermediate with the active site serine residue. The boronic acid functional group can also interact with other biological nucleophiles.
While specific data on the biological activity of this compound is scarce, its derivatives, synthesized via the Suzuki-Miyaura coupling, have potential applications in drug discovery. The trichlorophenyl moiety can serve as a key building block in the synthesis of novel therapeutic agents, for instance, in the development of antitumor or antimicrobial compounds.[1] The chlorine atoms can influence the lipophilicity, metabolic stability, and binding interactions of the final molecule.
Further research is required to fully elucidate the specific biological targets and mechanisms of action of this compound and its derivatives. Screening against various enzyme classes and cell lines would be a crucial step in exploring their therapeutic potential.
Conclusion
This compound is a valuable reagent in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions. Its reactivity is characterized by the strong electron-withdrawing nature of the three chlorine substituents, which can influence the kinetics of the reaction, particularly the transmetalation step. While specific quantitative data for this compound is limited, a thorough understanding of the general principles of the Suzuki-Miyaura coupling allows for the rational design of synthetic routes to complex biaryl structures. The potential for its derivatives to exhibit interesting biological activities makes this compound a compound of continued interest for researchers in both academia and the pharmaceutical industry. Further investigation into its specific reaction kinetics and biological profile is warranted to fully exploit its potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. web.pdx.edu [web.pdx.edu]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 3,4,5-Trichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trichlorophenylboronic acid is a synthetic organoboron compound that has garnered interest in various fields of chemical research, particularly in organic synthesis and medicinal chemistry. Its utility stems from the presence of the boronic acid functional group, which enables a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The trichlorinated phenyl ring provides unique electronic and steric properties, influencing its reactivity and the characteristics of the resulting products. This technical guide provides a comprehensive review of the available literature on this compound, covering its chemical and physical properties, synthesis, key applications, and biological activities.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 862248-93-9 | [2][3] |
| Molecular Formula | C₆H₄BCl₃O₂ | [2][3] |
| Molecular Weight | 225.27 g/mol | [3] |
| Melting Point | > 360 °C | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | Typically ≥ 95% | [4] |
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a common and effective method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate. The following protocol is adapted from a well-established procedure for the synthesis of the analogous 3,4,5-trifluorophenylboronic acid and can be considered a viable route for the preparation of this compound.[3]
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
-
1-Bromo-3,4,5-trichlorobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Trimethyl borate
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.
-
Add a small crystal of iodine and enough anhydrous diethyl ether or THF to cover the magnesium.
-
Gently heat the mixture to initiate the reaction.
-
Slowly add a solution of 1-bromo-3,4,5-trichlorobenzene in anhydrous ether/THF from the dropping funnel to maintain a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent (3,4,5-trichlorophenylmagnesium bromide).
-
-
Borylation:
-
In a separate flame-dried flask, dissolve trimethyl borate in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent to the cold trimethyl borate solution via a cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).[3]
-
Caption: General workflow for the synthesis of this compound.
Applications in Organic Synthesis
The primary application of this compound is as a building block in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5]
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base. The general catalytic cycle is depicted below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
While specific examples detailing the use of this compound in Suzuki-Miyaura reactions are not abundant in the searched literature, a general protocol can be outlined. The choice of catalyst, base, and solvent is crucial for achieving high yields.
General Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, DMF, often with water)
Procedure:
-
In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
-
Add the appropriate solvent system. The reaction is often carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Applications in Sensor Technology
Boronic acids are well-known for their ability to reversibly bind with 1,2- and 1,3-diols to form cyclic boronate esters. This property has been extensively utilized in the development of chemical sensors, particularly for the detection of saccharides like glucose.[6][7] The binding event can be transduced into a measurable signal, often a change in fluorescence.[8]
While no specific sensor employing this compound was found in the literature, the general principle of a boronic acid-based fluorescent sensor is illustrated below. The trichlorophenyl group would be expected to influence the Lewis acidity of the boron atom and the photophysical properties of an attached fluorophore.
Caption: General mechanism of a boronic acid-based fluorescent saccharide sensor.
Biological Activities
The biological activities of this compound have not been extensively studied. However, the broader class of arylboronic acids has been investigated for various biological effects.
Enzyme Inhibition
Arylboronic acids are known to be competitive inhibitors of serine proteases, such as chymotrypsin and subtilisin.[1][2] The inhibitory mechanism is believed to involve the donation of an electron pair from the active site histidine to the boron atom of the bound inhibitor.[1] It is plausible that this compound could exhibit similar inhibitory activity against serine proteases, although specific studies are lacking.
Cytotoxicity
There is no specific data available on the cytotoxicity of this compound against cancer cell lines. However, various other substituted phenylboronic acid derivatives have been evaluated for their cytotoxic potential. For instance, some N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives have shown moderate antiproliferative activity against human colon cancer cells.[9] Further research is required to determine the cytotoxic profile of this compound.
Modulation of Signaling Pathways
The effect of this compound on specific signaling pathways has not been reported. However, boronic acid-containing compounds, such as bortezomib, are known to target and inhibit the NF-κB signaling pathway, which is crucial in many cellular processes, including inflammation and cancer.[10] Given this precedent, it is conceivable that this compound or its derivatives could modulate this or other signaling pathways, but this remains an area for future investigation.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in organic synthesis, particularly for the construction of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. While its applications in sensor technology and its biological activities are less explored, the known properties of the broader class of arylboronic acids suggest promising avenues for future research. The development of detailed synthetic protocols and a thorough investigation into its biological effects will be crucial for unlocking the full potential of this compound in materials science and drug discovery. Further studies are warranted to elucidate its specific reactivity, sensor capabilities, and pharmacological profile.
References
- 1. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro cytotoxic potential of against human cancer cell lines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. CN110981699A - A kind of synthetic process improvement of 3,4,5-trifluorophenol - Google Patents [patents.google.com]
- 6. Progress in boronic acid-based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro cytotoxic evaluation of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the NF-kappaB signaling pathway in Notch1-induced T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3,4,5-Trichlorophenylboronic Acid: A Technical Guide
For immediate release:
This technical guide provides a detailed overview of the spectroscopic properties of 3,4,5-Trichlorophenylboronic acid, a valuable building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and professionals in the fields of drug development and materials science who utilize substituted phenylboronic acids.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and FT-IR spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.0 - 8.2 | Singlet | 2H | Ar-H |
| ~5.0 - 6.0 | Broad Singlet | 2H | B(OH )₂ |
Note: The chemical shift of the B(OH)₂ protons can vary significantly depending on the solvent, concentration, and water content. Exchange with residual water in the solvent can lead to a broad signal or even its disappearance.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~138-140 | C -B |
| ~135-137 | C -Cl |
| ~130-132 | Ar-C H |
| ~130-132 | C -Cl |
Note: The carbon atom attached to the boron (C-B) is expected to be a broad signal due to quadrupolar relaxation of the boron nucleus. Its detection might be challenging.
Table 3: Predicted FT-IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Broad, Medium | O-H stretch (hydrogen-bonded) |
| ~3080 | Weak | Ar C-H stretch |
| ~1600, ~1470, ~1400 | Medium to Weak | C=C aromatic ring stretches |
| ~1350 | Strong | B-O stretch |
| ~1100 - 1000 | Medium | C-Cl stretch |
| ~880 - 800 | Strong | Ar C-H out-of-plane bend |
| ~700 | Medium | O-B-O bend |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra of arylboronic acids, adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its chemical structure.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 500 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals and determine the chemical shifts and multiplicities.
-
-
¹³C NMR Acquisition:
-
Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary due to the lower natural abundance and longer relaxation times of ¹³C.
-
Process the spectrum similarly to the ¹H spectrum.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain an infrared spectrum of this compound to identify its functional groups.
Materials:
-
This compound
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Record a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform a background subtraction.
-
Process the spectrum to identify the wavenumbers of the major absorption bands.
-
Correlate the observed bands with the characteristic vibrational frequencies of the functional groups present in the molecule.
-
-
Cleaning:
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for spectroscopic analysis.
Safety and Handling of 3,4,5-Trichlorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 3,4,5-Trichlorophenylboronic acid (CAS RN: 862248-93-9). The information is intended to support the safe use of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this chemical are related to irritation and acute toxicity.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation. |
Note: While some suppliers also list H302 (Harmful if swallowed) and H335 (May cause respiratory irritation), the most consistently provided classifications are for skin and eye irritation. Users should handle the compound with the assumption that it is harmful if ingested and irritating to the respiratory system.
Signal Word: Warning
Hazard Pictogram:
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₄BCl₃O₂ |
| Molecular Weight | 225.26 |
| Appearance | White to Almost white powder to crystal |
| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) |
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial to minimize risk.
Engineering Controls:
-
Work in a well-ventilated area. The use of a local exhaust ventilation system, such as a chemical fume hood, is recommended to prevent the dispersion of dust.
-
Ensure that safety showers and eyewash stations are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust is generated, a NIOSH-approved respirator for dusts should be worn.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dark, and dry place.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures and First Aid
The following diagram outlines the immediate first-aid measures to be taken in case of accidental exposure.
Caption: First Aid Procedures for this compound Exposure.
Accidental Release and Disposal
Spill Response:
-
Avoid dust formation.
-
Wear appropriate personal protective equipment.
-
Sweep up the spilled material and place it in a suitable, closed container for disposal.
-
Do not let the product enter drains.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols and Toxicological Data
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe Handling Workflow for Powdered Chemicals.
A Technical Guide to the Discovery and History of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discovery and rich history of substituted phenylboronic acids, charting their evolution from laboratory curiosities to indispensable tools in modern science, particularly in the realm of drug development. We delve into the key scientific milestones, present critical quantitative data, provide detailed experimental protocols for their synthesis, and visualize the complex biological pathways and synthetic processes they are involved in.
Discovery and Historical Evolution
The journey of phenylboronic acids began in 1860 with their first synthesis by Edward Frankland.[1] However, it was not until the late 20th and early 21st centuries that their true potential was unlocked. Initially, the perception of boron-containing compounds as toxic hampered their exploration in medicinal chemistry.[1] This misconception was gradually dispelled, paving the way for a deeper investigation of their unique chemical properties.[1]
A pivotal moment in the history of phenylboronic acids was the development of the Suzuki-Miyaura cross-coupling reaction, which utilizes organoboronic acids as key reagents for the formation of carbon-carbon bonds.[2][3] This versatile and robust reaction revolutionized the synthesis of complex organic molecules, including many pharmaceuticals.[3]
The turn of the 21st century marked a new era for substituted phenylboronic acids with the groundbreaking approval of bortezomib (Velcade®) by the U.S. Food and Drug Administration (FDA) in 2003.[1][4] As the first proteasome inhibitor to enter clinical use, bortezomib demonstrated the therapeutic potential of boronic acid-containing drugs, particularly in oncology.[4] This success story ignited a surge of interest in the medicinal applications of this class of compounds.
Researchers began to explore the ability of the boronic acid moiety to form reversible covalent bonds with diols, leading to the development of sensors for carbohydrates, most notably glucose.[5] More recently, the specific affinity of phenylboronic acids for sialic acid residues, which are often overexpressed on the surface of cancer cells, has made them promising candidates for targeted cancer therapy and diagnostics.[6][7][8]
Quantitative Data: Inhibitory Activities of Substituted Phenylboronic Acids
The following table summarizes the inhibitory activities of selected substituted phenylboronic acid derivatives against various enzymes, highlighting their potential as therapeutic agents.
| Compound/Drug Name | Target Enzyme/Cell Line | IC50/Ki Value | Reference |
| Bortezomib | SKBR3 (breast cancer) | 5 nM | [9] |
| Bortezomib | MDA-MB468 (breast cancer) | 5 nM | [9] |
| Bortezomib | MDA-MB231 (breast cancer) | 7 nM | [9] |
| Bortezomib | MCF7 (breast cancer) | 100 nM | [9] |
| Bortezomib | MDA-MB453 (breast cancer) | 100 nM | [9] |
| Bortezomib | BT474 (breast cancer) | 1 µM | [9] |
| Phenylboronic acid | AmpC β-lactamase | Ki = 15 µM | [10] |
| 3-azidomethylphenyl boronic acid | KPC-2 β-lactamase | Ki = 2.3 µM | [11] |
| 3-azidomethylphenyl boronic acid | AmpC β-lactamase | Ki = 700 nM | [11] |
| Triazole derivative 5 | KPC-2 β-lactamase | Ki = 730 nM | [11] |
| Triazole derivative 10a | AmpC β-lactamase | Ki = 140 nM | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis of substituted phenylboronic acids.
Synthesis of 4-Formylphenylboronic Acid via Grignard Reaction
This protocol is adapted from the synthesis reported by Heinrich Nöth in 1990.[12]
Step 1: Acetalization of 4-Bromobenzaldehyde
-
To a solution of 4-bromobenzaldehyde in ethanol, add diethoxymethoxyethane.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain 1-bromo-4-(diethoxymethyl)benzene.
Step 2: Grignard Reagent Formation and Borylation
-
Activate magnesium turnings in a dry flask, for example, with 1,2-dibromoethane and ultrasound.
-
Add a solution of 1-bromo-4-(diethoxymethyl)benzene in dry THF to the activated magnesium to form the Grignard reagent.
-
Cool the Grignard solution and add tri-n-butyl borate dropwise, maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir until completion.
Step 3: Hydrolysis
-
Perform an acidic work-up of the reaction mixture to hydrolyze the boronic ester and the acetal.
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers and remove the solvent to yield crude 4-formylphenylboronic acid.
-
The final product can be purified by recrystallization to yield the product with a reported yield of 78%.[12]
General Protocol for Suzuki-Miyaura Cross-Coupling
This is a general procedure and may require optimization for specific substrates.
-
In a reaction vessel, combine the aryl halide (1 equivalent), the substituted phenylboronic acid (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%) and a suitable solvent (e.g., dioxane, toluene, DMF, often with water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the study and application of substituted phenylboronic acids.
Caption: Bortezomib's mechanism of action involves inhibiting the 26S proteasome.
Caption: A generalized workflow for drug discovery and development.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on 3,4,5-Trichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trichlorophenylboronic acid is a specialized organoboron compound that serves as a crucial building block in modern organic synthesis. Its unique electronic and structural properties, imparted by the three chlorine substituents on the phenyl ring, make it a valuable reagent in various chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the theoretical and experimental aspects of this compound, including its physicochemical properties, synthesis, and applications, with a focus on its role in drug discovery and materials science.
The strategic placement of chlorine atoms on the phenyl ring significantly influences the reactivity of the boronic acid moiety. These electron-withdrawing groups enhance the Lewis acidity of the boron atom, which can impact its reactivity in catalytic cycles such as the Suzuki-Miyaura coupling. Understanding the interplay between the electronic effects of the substituents and the resulting chemical behavior is paramount for its effective utilization in the synthesis of complex organic molecules. This guide aims to provide researchers and drug development professionals with a detailed understanding of this important synthetic intermediate.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₆H₄BCl₃O₂ | [1][2] |
| Molecular Weight | 225.27 g/mol | [1] |
| Appearance | White to very pale yellow crystalline powder | [1] |
| Melting Point | >360 °C | [3] |
| CAS Number | 862248-93-9 | [2][4] |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | Room Temperature | [1] |
Synthesis and Characterization
Synthesis Protocol
Experimental Protocol: Synthesis of this compound
-
Materials:
-
1-Bromo-3,4,5-trichlorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Trimethyl borate
-
A crystal of iodine (as initiator)
-
Aqueous solution of hydrochloric acid (e.g., 1 M HCl)
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
-
Procedure:
-
Grignard Reagent Formation:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.
-
Magnesium turnings and a crystal of iodine are placed in the flask.
-
Anhydrous diethyl ether or THF is added to cover the magnesium.
-
A solution of 1-bromo-3,4,5-trichlorobenzene in the anhydrous solvent is added dropwise from the dropping funnel. Gentle heating may be required to initiate the reaction.
-
Once the reaction starts (indicated by the disappearance of the iodine color and gentle refluxing), the remaining solution of the aryl bromide is added at a rate that maintains a steady reflux.
-
After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent, (3,4,5-trichlorophenyl)magnesium bromide.
-
-
Borylation and Hydrolysis:
-
In a separate flask, a solution of trimethyl borate in the same anhydrous solvent is cooled to -78 °C using a dry ice/acetone bath.
-
The prepared Grignard reagent is transferred to the cooled trimethyl borate solution via a cannula, while maintaining the low temperature.
-
The reaction mixture is stirred at -78 °C for 2-3 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid.
-
The resulting biphasic mixture is stirred for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
-
Workup and Purification:
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., a mixture of a polar solvent like ethyl acetate and a non-polar solvent like hexane).
-
-
Characterization
The structure and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques. Although specific spectra for this compound were not found, the expected features can be predicted based on its structure and data from analogous compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the two equivalent aromatic protons. Another broad singlet, corresponding to the two hydroxyl protons of the boronic acid group, would also be present, and its chemical shift would be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon atoms in the phenyl ring. The carbon atom attached to the boron (C-B) would appear at a characteristic downfield shift. The chemical shifts of the chlorinated carbons would also be in the aromatic region, with their exact positions influenced by the chlorine substitution pattern.
-
¹¹B NMR: The boron-11 NMR spectrum should show a single resonance characteristic of a trigonal boronic acid, typically in the range of δ 28-34 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
-
Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.
-
Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
-
A strong B-O stretching vibration is expected around 1350 cm⁻¹.
-
C-Cl stretching vibrations will be present in the fingerprint region, typically below 800 cm⁻¹.
-
Theoretical Studies and Computational Analysis
While direct theoretical studies on this compound are not prevalent in the literature, valuable insights can be gained from computational analyses of structurally related halogenated phenylboronic acids.[7][8][9] Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, geometry, and reactivity of such molecules.
Insights from Analogous Halogenated Phenylboronic Acids
DFT studies on fluorinated and other chlorinated phenylboronic acids have revealed several key trends that can be extrapolated to the 3,4,5-trichloro derivative:[7][9][10]
-
Electronic Effects: Halogen atoms act as electron-withdrawing groups through induction, which increases the Lewis acidity of the boron center. This enhanced acidity can facilitate the transmetalation step in the Suzuki-Miyaura coupling cycle.
-
Molecular Geometry: The boronic acid group, -B(OH)₂, is generally twisted out of the plane of the phenyl ring to minimize steric hindrance. The degree of this torsion angle can be influenced by the substitution pattern on the ring.
-
Reactivity Descriptors: Computational methods can be used to calculate reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and stability. For halogenated phenylboronic acids, the electron-withdrawing nature of the halogens is expected to lower the energies of both the HOMO and LUMO.
A comparative summary of computational data for related phenylboronic acids is presented below.
| Compound | Method/Basis Set | Key Findings | Reference |
| 3-Fluorophenylboronic acid | DFT (B3LYP)/6-311++G(d,p) | Calculation of geometric parameters, vibrational frequencies, NMR chemical shifts, HOMO-LUMO energies, and NLO properties. | [9] |
| Diindolylmethane-phenylboronic acid hybrids | DFT | Optimization of structures, assignment of IR bands, and correlation of NMR chemical shifts. Analysis of hydrogen bonding interactions. | [8] |
| Theophylline with 4-halophenylboronic acids | DFT-D3 | Analysis of homomeric and heteromeric interactions in molecular complexes. | [7] |
Predicted Reactivity and Electronic Structure
Based on the trends observed in related compounds, the following can be predicted for this compound:
-
The three electron-withdrawing chlorine atoms will significantly increase the Lewis acidity of the boron atom compared to unsubstituted phenylboronic acid.
-
The molecule is expected to have a relatively low HOMO-LUMO gap, suggesting good reactivity in chemical transformations.
-
The molecular electrostatic potential (MEP) map would likely show a region of high positive potential around the boronic acid group, indicating its susceptibility to nucleophilic attack.
Applications in Organic Synthesis
This compound is a versatile reagent in organic synthesis, with its primary application being in the Suzuki-Miyaura cross-coupling reaction.[3]
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. This compound can be used to introduce the 3,4,5-trichlorophenyl moiety into a wide range of organic molecules, which is a common structural motif in pharmaceuticals and agrochemicals.
General Reaction Scheme:
Where Ar-X is an aryl or vinyl halide/triflate, and (HO)₂B-Ar' is the boronic acid (in this case, this compound).
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (Ar-X) to form a palladium(II) species.
-
Transmetalation: The organic group from the boronic acid (after activation by a base) is transferred to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (Ar-Ar'), regenerating the palladium(0) catalyst.
Other Applications
Beyond Suzuki-Miyaura couplings, this compound and its derivatives have potential applications in:
-
Bioconjugation: Boronic acids can form reversible covalent bonds with diols, a property that can be exploited for attaching molecules to biomolecules such as carbohydrates and glycoproteins.[3]
-
Materials Science: The incorporation of the trichlorophenyl group can modify the electronic and physical properties of polymers and other materials.[3]
-
Medicinal Chemistry: The 3,4,5-trichlorophenyl scaffold is present in some biologically active compounds, and this boronic acid serves as a key intermediate for their synthesis.[3]
Logical Relationships and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships related to the study and application of this compound.
Conclusion
This compound stands as a significant and highly functionalized building block for organic synthesis. While comprehensive theoretical studies on this specific molecule are still emerging, a wealth of information from analogous halogenated systems provides a strong basis for understanding its properties and reactivity. The electron-withdrawing nature of the three chlorine substituents enhances its utility in key transformations like the Suzuki-Miyaura coupling, making it an invaluable tool for the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. Further experimental and computational investigations will undoubtedly continue to expand the applications of this versatile reagent.
References
- 1. (3,4,5-Trichlorophenyl)boronic acid | 862248-93-9 [sigmaaldrich.com]
- 2. (3,4,5-Trichlorophenyl)boronic acid, CasNo.862248-93-9 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 862248-93-9|(3,4,5-Trichlorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. 3,4,5-Trifluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Experimental and theoretical studies of molecular complexes of theophylline with some phenylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A DFT Study of the Geometrical, Spectroscopical and Reactivity Properties of Diindolylmethane-Phenylboronic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 3,4,5-Trichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and important considerations for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3,4,5-trichlorophenylboronic acid with aryl halides. This reaction is a powerful tool for the synthesis of complex polychlorinated biphenyl (PCB) derivatives, which are of significant interest in medicinal chemistry, materials science, and for toxicological studies.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. The reaction of this compound with an aryl halide (or triflate) allows for the introduction of the 3,4,5-trichlorophenyl moiety into a variety of molecular scaffolds. Due to the electron-withdrawing nature of the chlorine substituents, this compound is considered an electron-deficient boronic acid, which can influence the optimal reaction conditions. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.
General Reaction Scheme
The general scheme for the Suzuki coupling of this compound with an aryl halide is depicted below:
Caption: General reaction scheme for the Suzuki coupling.
Data Presentation: Typical Reaction Conditions
The following table summarizes typical conditions for the Suzuki coupling of chlorinated aryl boronic acids with aryl halides, which can be adapted for this compound. The choice of conditions will depend on the specific aryl halide coupling partner.
| Component | Example | Typical Concentration/Loading | Notes |
| Aryl Halide | 4-Bromoanisole, 1-Bromo-4-nitrobenzene, etc. | 1.0 equivalent | Aryl iodides, bromides, and triflates are all suitable. Aryl chlorides may require more active catalyst systems. |
| This compound | - | 1.1 - 1.5 equivalents | A slight excess is typically used to ensure complete consumption of the aryl halide. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | 1 - 5 mol% | Pd(PPh₃)₄ is a common choice. For less reactive aryl halides, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is often more effective. |
| Ligand (if required) | SPhos, XPhos, P(t-Bu)₃ | 1 - 2 equivalents relative to Pd | Buchwald-type ligands (SPhos, XPhos) are effective for challenging couplings, including those with aryl chlorides. |
| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃, K₂CO₃ | 2.0 - 3.0 equivalents | An inorganic base is required to activate the boronic acid. K₃PO₄ and Cs₂CO₃ are often effective for electron-deficient boronic acids. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂O | 0.1 - 0.5 M | A mixture of an organic solvent and water is common, as water can aid in the dissolution of the base and facilitate the catalytic cycle. |
| Temperature | 80 - 110 °C | - | The reaction is typically heated to drive it to completion. |
| Reaction Time | 2 - 24 hours | - | Reaction progress should be monitored by TLC or LC-MS. |
| Yield | - | - | Yields are highly dependent on the specific substrates and conditions used. |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium phosphate [K₃PO₄])
-
Solvent (e.g., 1,4-Dioxane and Water)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add the degassed solvent system, for instance, a 4:1 mixture of 1,4-dioxane and water (e.g., 8 mL of dioxane and 2 mL of water), via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (aryl bromide) is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 3,4,5-trichlorobiphenyl derivative.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the general experimental workflow for the Suzuki coupling protocol described above.
Caption: A generalized workflow for the Suzuki coupling experiment.
Application Notes and Protocols: 3,4,5-Trichlorophenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trichlorophenylboronic acid is a versatile synthetic intermediate that has found significant application in the field of medicinal chemistry. Its utility primarily stems from its role as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures with potential therapeutic applications. The presence of the trichlorophenyl moiety can impart unique physicochemical properties to the resulting molecules, influencing their biological activity, metabolic stability, and pharmacokinetic profiles.
These application notes provide an overview of the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of potential anticancer agents. Detailed experimental protocols for key reactions are also provided.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a key precursor for the synthesis of novel organic compounds with potential therapeutic value. The trichlorinated phenyl ring is a common feature in various bioactive molecules, and its introduction via Suzuki-Miyaura coupling is a highly efficient synthetic strategy.
Anticancer Agent Synthesis:
Research has demonstrated the utility of the 3,4,5-trichlorophenyl moiety in the design of potent anticancer agents. For instance, derivatives of 1,2,4-triazole bearing this substituent have been investigated for their cytotoxic effects.
Synthesis of 3-(4-Chlorophenyl)-5-(3,4,5-trichlorophenyl)-4H-1,2,4-triazole Derivatives
A notable application of this compound is in the synthesis of substituted 1,2,4-triazole derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.
Experimental Workflow:
The general workflow for the synthesis of these target compounds involves a multi-step process, beginning with the synthesis of a key intermediate via a Suzuki-Miyaura coupling reaction.
Caption: General workflow for synthesizing 3,4,5-trichlorophenyl-substituted triazoles.
Data Presentation
The following table summarizes the yield of a synthesized 1,2,4-triazole derivative incorporating the 3,4,5-trichlorophenyl moiety.
| Compound ID | Structure | Yield (%) |
| 3c | 4-amino-3-(4-chlorophenyl)-5-(3,4,5-trichlorophenyl)-4H-1,2,4-triazole | 68 |
Data extracted from a representative synthesis.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between an aryl halide and this compound. This reaction is fundamental for creating the carbon-carbon bond that links the trichlorophenyl group to the core structure of the target molecule.[1]
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 0.01 - 0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol for the Synthesis of 4-Amino-3-(4-chlorophenyl)-5-(3,4,5-trichlorophenyl)-4H-1,2,4-triazole (3c)
This protocol describes the synthesis of a specific 1,2,4-triazole derivative.
Materials:
-
Intermediate from Suzuki coupling (e.g., a hydrazide derivative)
-
Appropriate reagents for cyclization into a triazole ring
-
Solvent (e.g., ethanol)
Procedure:
-
A solution of the starting hydrazide in a suitable solvent is treated with the necessary reagents for the triazole ring formation.
-
The reaction mixture is heated at reflux for a specified period.
-
Upon cooling, the product precipitates out of the solution.
-
The solid is collected by filtration, washed with a suitable solvent, and dried.
-
The crude product is recrystallized from an appropriate solvent system (e.g., ethanol-water) to yield the pure triazole derivative.[2]
Signaling Pathways
While specific signaling pathways directly modulated by compounds derived from this compound are not yet extensively documented in publicly available literature, the structural motifs present in these compounds suggest potential interactions with key cancer-related signaling pathways. For instance, many kinase inhibitors and compounds targeting cell proliferation pathways feature substituted aryl groups.
The diagram below illustrates a generalized signaling cascade often implicated in cancer, which could be a potential target for novel inhibitors incorporating the 3,4,5-trichlorophenyl moiety.
Caption: Potential targeting of the MAPK/ERK signaling pathway by novel inhibitors.
Conclusion
This compound serves as a valuable and versatile building block in medicinal chemistry for the synthesis of novel bioactive compounds. Its application in Suzuki-Miyaura coupling reactions provides an efficient route to introduce the 3,4,5-trichlorophenyl moiety into a variety of molecular scaffolds. The resulting compounds, particularly heterocyclic derivatives, have shown promise as potential therapeutic agents, notably in the field of oncology. Further exploration of the structure-activity relationships and the specific biological targets of these compounds will be crucial for the development of new and effective drugs.
References
Application Notes and Protocols: 3,4,5-Trichlorophenylboronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trichlorophenylboronic acid is a versatile and valuable building block in modern organic synthesis. Its trifunctionalized phenyl ring offers a unique scaffold for the construction of complex molecules with diverse applications, particularly in the fields of medicinal chemistry and materials science. The presence of three chlorine atoms significantly influences the electronic properties and lipophilicity of the resulting compounds, often imparting desirable pharmacokinetic and pharmacodynamic characteristics. This document provides detailed application notes and experimental protocols for the utilization of this compound, with a focus on its application in the synthesis of bioactive molecules.
Key Applications
The primary application of this compound lies in its use as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many pharmaceuticals and agrochemicals.
1. Synthesis of Biaryl Scaffolds: The Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides or triflates provides a direct route to a wide range of polychlorinated biaryl compounds. These structures are of significant interest in drug discovery due to their potential to interact with various biological targets. The chlorine substituents can enhance binding affinity through halogen bonding and improve metabolic stability by blocking sites susceptible to oxidative metabolism.
2. Development of Kinase Inhibitors: The 3,4,5-trichlorophenyl moiety has been incorporated into molecules targeting various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer. For instance, derivatives containing dichlorophenyl and trichlorophenyl groups have shown inhibitory activity against kinases like Aurora kinase and fibroblast growth factor receptor (FGFR).
3. Antimicrobial and Antifungal Agents: Compounds bearing a trichlorophenyl group have demonstrated promising antimicrobial and antifungal activities. The lipophilic nature of the trichlorophenyl ring can facilitate the penetration of microbial cell membranes, leading to disruption of cellular functions.
Data Presentation
Table 1: Representative Suzuki-Miyaura Coupling Reactions with Phenylboronic Acids and Chloro-substituted Pyridines
| Entry | Arylboronic Acid | Halopyridine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2,3,5-Trichloropyridine | Pd(OAc)₂ (0.5) | Na₂CO₃ | H₂O/DMF | 60 | 12 | 85 |
| 2 | 4-Methylphenylboronic acid | 2,3,5-Trichloropyridine | Pd(OAc)₂ (0.5) | Na₂CO₃ | H₂O/DMF | 60 | 12 | 88 |
| 3 | 4-Methoxyphenylboronic acid | 2,3,5-Trichloropyridine | Pd(OAc)₂ (0.5) | Na₂CO₃ | H₂O/DMF | 60 | 12 | 90 |
| 4 | 4-Chlorophenylboronic acid | 2,3,5-Trichloropyridine | Pd(OAc)₂ (0.5) | Na₂CO₃ | H₂O/DMF | 60 | 12 | 82 |
Note: The data in this table is adapted from a study on the Suzuki coupling of various phenylboronic acids with 2,3,5-trichloropyridine and serves as a representative example of the reaction's efficiency.[1]
Table 2: Biological Activity of Representative Trichlorophenyl-Containing Compounds
| Compound Class | Biological Target/Activity | Example Compound | In Vitro Activity |
| Triazolothiadiazoles | Antimicrobial | 6-(Aryl)-3-(2,3,5-trichlorophenyl)-[2][3][4]triazolo[3,4-b][2][4][5]thiadiazole | Promising activity against various bacteria and fungi[2] |
| Cycloalkylsulfonamides | Antifungal (Botrytis cinerea) | N-(2,4,5-trichlorophenyl)-2-oxocycloalkylsulfonamide | EC₅₀ = 0.64 µg/mL (mycelia growth)[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., 4-bromopyridine hydrochloride) (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask under an inert atmosphere (nitrogen or argon), add the aryl halide (1.0 eq.), this compound (1.2 eq.), potassium carbonate (3.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.04 eq.).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This compound is a strategic building block for the synthesis of complex organic molecules with significant potential in drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for incorporating the 3,4,5-trichlorophenyl moiety into a variety of scaffolds. The resulting compounds have shown promise as kinase inhibitors and antimicrobial agents, highlighting the importance of this reagent in the development of new therapeutic agents. The protocols and data presented herein serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some novel heterocylic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigation of their lipase and α-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3,4,5-Trichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 3,4,5-trichlorophenylboronic acid, a key building block in the synthesis of complex organic molecules. The focus is on the Suzuki-Miyaura reaction, a versatile and widely used method for the formation of carbon-carbon bonds.
Introduction
This compound is a valuable reagent in organic synthesis, particularly for the introduction of a trichlorophenyl moiety into a target molecule. This structural motif is of interest in the development of pharmaceuticals, agrochemicals, and advanced materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction offers a highly selective and efficient method for coupling this compound with various organic halides and triflates.[1] This approach provides good to excellent yields and is compatible with a wide range of functional groups, making it a powerful tool for medicinal and materials chemistry.[2]
Applications
The primary application of this compound in palladium-catalyzed cross-coupling is the synthesis of polychlorinated biphenyls (PCBs) and their derivatives.[1] These compounds are important for toxicological studies and as intermediates in the synthesis of more complex molecules. Other applications include the synthesis of:
-
Pharmaceutical intermediates: The trichlorophenyl group can impart specific physicochemical properties to a drug candidate, such as increased lipophilicity or metabolic stability.
-
Agrochemicals: Many pesticides and herbicides contain polychlorinated aromatic rings.
-
Functional materials: The electronic properties of the trichlorophenyl group can be exploited in the design of polymers, liquid crystals, and other advanced materials.
Key Reaction: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organic halide or triflate. The general reaction scheme is shown below:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl bromides. The data is compiled from literature sources and demonstrates the typical conditions and expected yields.[1][3]
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-chlorobenzene | Pd(PPh₃)₄ (5) | 2M aq. Na₂CO₃ | Toluene/Ethanol | 80 | 12 | Good to Excellent |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | 2M aq. Na₂CO₃ | Toluene/Ethanol | 80 | 12 | Good to Excellent |
| 3 | 1,4-Dibromobenzene | Pd(PPh₃)₄ (5) | 2M aq. Na₂CO₃ | Toluene/Ethanol | 80 | 12 | Good to Excellent |
Note: "Good to Excellent" yields are reported as described in the primary literature, suggesting yields are generally high under these conditions.[1]
Experimental Protocols
The following are detailed protocols for the palladium-catalyzed cross-coupling of this compound with an aryl bromide. These protocols are based on established literature procedures.[3]
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl bromide
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add the aryl bromide (1.0 eq), this compound (1.1-1.5 eq), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 eq).
-
Add toluene and ethanol (typically in a 1:1 to 4:1 ratio) to the flask to dissolve the reagents.
-
Add the 2M aqueous sodium carbonate solution (2.0 eq).
-
Attach a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,4,5-trichlorobiphenyl derivative.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the general experimental workflow for the Suzuki-Miyaura coupling of this compound.
References
Application Notes and Protocols for 3,4,5-Trichlorophenylboronic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data and established protocols specifically for the application of 3,4,5-trichlorophenylboronic acid in materials science are not extensively available in peer-reviewed literature. The following application notes and protocols are representative examples based on the well-established chemistry of halogenated phenylboronic acids, particularly in Suzuki-Miyaura cross-coupling reactions for the synthesis of advanced materials. The quantitative data provided is illustrative and based on typical results for analogous compounds. Researchers should treat these protocols as a starting point for optimization.
Application Note 1: Synthesis of Conjugated Polymers for Organic Electronics
Introduction:
This compound is a versatile building block for the synthesis of conjugated polymers. The presence of the electron-withdrawing chlorine atoms on the phenyl ring can significantly influence the electronic properties of the resulting polymer, such as the HOMO/LUMO energy levels and the bandgap. These properties are critical for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The primary method for incorporating this monomer into a polymer backbone is through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Key Features:
-
Modulation of Electronic Properties: The three chlorine substituents act as electron-withdrawing groups, which can lower the HOMO and LUMO energy levels of the resulting polymer. This can lead to improved air stability and tunable emission colors in OLEDs.
-
Enhanced Interchain Interactions: The presence of chlorine atoms can promote intermolecular interactions, potentially leading to more ordered polymer packing and improved charge transport characteristics.
-
Solubility: The trichlorophenyl unit can influence the solubility of the resulting polymer in common organic solvents, which is a crucial factor for solution-based processing of organic electronic devices.
Illustrative Application: Synthesis of a Polyfluorene Copolymer
A common strategy in the design of conjugated polymers for OLEDs is to create a copolymer that combines an emissive unit (e.g., a fluorene derivative) with a unit that modulates the electronic properties (e.g., a trichlorophenyl-containing monomer). The Suzuki-Miyaura polymerization of a dibromo-fluorene derivative with a diboronic acid ester of another comonomer and this compound (as an end-capping agent to control molecular weight) can yield a well-defined polymer with desirable characteristics.
Table 1: Representative Properties of a Polyfluorene Copolymer Incorporating a Halogenated Phenyl Unit
| Property | Representative Value | Method of Measurement |
| Number-Average Molecular Weight (Mn) | 15,000 - 30,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |
| HOMO Energy Level | -5.8 to -6.0 eV | Cyclic Voltammetry (CV) |
| LUMO Energy Level | -2.9 to -3.1 eV | CV and Optical Bandgap |
| Optical Bandgap (Eg) | 2.9 - 3.0 eV | UV-Vis Absorption Spectroscopy |
| Photoluminescence (PL) Maximum | 420 - 450 nm (in solution) | Fluorescence Spectroscopy |
| Thermal Decomposition Temp. (Td) | > 350 °C | Thermogravimetric Analysis (TGA) |
Protocol 1: Representative Synthesis of a Conjugated Copolymer via Suzuki-Miyaura Polymerization
This protocol describes a representative synthesis of a polyfluorene-based copolymer using a halogenated phenylboronic acid derivative.
Materials:
-
2,7-dibromo-9,9-dioctylfluorene
-
1,4-benzenediboronic acid bis(pinacol) ester
-
This compound (as end-capper)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized water, degassed
-
Methanol
-
Acetone
-
Hydrochloric acid (HCl), 2 M
-
Phenylboronic acid (for purification)
-
Sodium sulfate (Na₂SO₄), anhydrous
Experimental Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura Polymerization.
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, combine 2,7-dibromo-9,9-dioctylfluorene (1.0 mmol), 1,4-benzenediboronic acid bis(pinacol) ester (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), and P(o-tol)₃ (0.06 mmol).
-
Add anhydrous potassium carbonate (4.0 mmol) and a magnetic stir bar.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene (10 mL) and degassed deionized water (2 mL) via syringe.
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 24-48 hours. The progress of the polymerization can be monitored by taking small aliquots and analyzing the molecular weight by GPC.
-
End-capping: After the desired molecular weight is achieved, add a solution of this compound (0.1 mmol) in a small amount of toluene to the reaction mixture and stir for another 4-6 hours. This step helps to control the polymer chain length and improve stability.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into a beaker containing vigorously stirring methanol (200 mL) to precipitate the polymer.
-
Filter the crude polymer and redissolve it in a minimal amount of toluene.
-
Wash the polymer solution with 2 M HCl (3 x 50 mL) and then with deionized water until the aqueous layer is neutral.
-
Purification: To remove residual palladium catalyst, it is advisable to stir the polymer solution with a solution of a thiol-functionalized resin or by washing with an aqueous solution of sodium diethyldithiocarbamate.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solution by rotary evaporation.
-
Precipitate the purified polymer by adding the concentrated toluene solution dropwise into vigorously stirring methanol or acetone.
-
Collect the fibrous polymer by filtration and dry it in a vacuum oven at 60 °C overnight.
Application Note 2: Development of Chemosensors
Introduction:
Phenylboronic acids are well-known for their ability to reversibly bind with 1,2- and 1,3-diols to form cyclic boronate esters. This property is the basis for their use in chemosensors for the detection of saccharides, glycoproteins, and other diol-containing molecules. This compound can be incorporated into sensor platforms, where the trichlorophenyl moiety can influence the pKa of the boronic acid and provide additional interactions (e.g., hydrophobic or π-π stacking) with the analyte or the sensor matrix.
Sensing Principle:
The binding of a diol to the boronic acid group can lead to a change in the electronic properties of the molecule, which can be transduced into a detectable signal. This can be a change in fluorescence, color (in the case of a chromophore-functionalized boronic acid), or an electrochemical signal. For instance, this compound can be functionalized with a fluorophore. Upon binding to a diol, the change in the coordination state of the boron atom can alter the photophysical properties of the fluorophore, leading to a change in fluorescence intensity or wavelength.
Logical Relationship for a Fluorescence-Based Sensor:
Caption: Logic of a boronic acid-based fluorescent sensor.
Table 2: Representative Performance of a Boronic Acid-Based Fluorescent Sensor
| Parameter | Representative Value | Conditions |
| Analyte | Glucose | Phosphate Buffer, pH 7.4 |
| Detection Range | 1 - 20 mM | |
| Limit of Detection (LOD) | 0.5 mM | S/N = 3 |
| Response Time | < 5 minutes | |
| Excitation Wavelength (λex) | Dependent on fluorophore | e.g., 480 nm |
| Emission Wavelength (λem) | Dependent on fluorophore | e.g., 520 nm |
| Selectivity | High for cis-diols | Interference from other saccharides may occur. |
Protocol 2: Representative Preparation of a Surface-Immobilized Boronic Acid Sensor
This protocol describes a general method for the functionalization of a silica surface (e.g., a glass slide or silica nanoparticles) with a this compound derivative for sensor applications.
Materials:
-
Glass slides or silica nanoparticles
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
This compound derivative with a carboxylic acid group (synthesized separately)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol
Experimental Workflow Diagram:
Caption: Workflow for surface functionalization.
Procedure:
-
Surface Activation:
-
Immerse the glass slides in Piranha solution for 30 minutes to clean and hydroxylate the surface.
-
Rinse extensively with deionized water and dry under a stream of nitrogen.
-
-
Silanization:
-
Immerse the activated slides in a 2% (v/v) solution of APTES in anhydrous toluene.
-
Heat the solution at 80 °C for 2 hours.
-
Remove the slides, rinse with toluene, then ethanol, and dry under nitrogen. This creates an amine-terminated surface.
-
-
Boronic Acid Coupling:
-
In a separate flask, dissolve the carboxylated this compound derivative (1.2 equivalents relative to estimated surface amines), EDC (1.5 equivalents), and NHS (1.5 equivalents) in PBS buffer (pH 7.4). Stir for 30 minutes at room temperature to activate the carboxylic acid.
-
Immerse the amine-functionalized slides in the activated boronic acid solution.
-
Allow the reaction to proceed for 12-24 hours at room temperature.
-
Remove the slides and rinse thoroughly with PBS buffer, deionized water, and ethanol.
-
Dry the functionalized slides under a stream of nitrogen.
-
The resulting surface is now functionalized with this compound moieties and is ready for use in sensor experiments. Characterization of the surface modification can be performed using techniques such as contact angle measurements, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
Application Notes and Protocols: 3,4,5-Trichlorophenylboronic Acid for Bioconjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trichlorophenylboronic acid is a versatile reagent increasingly utilized in the field of bioconjugation. Its unique electronic properties, conferred by the three chlorine substituents on the phenyl ring, influence its reactivity and binding affinity, making it a valuable tool for covalently modifying biomolecules such as proteins, peptides, and carbohydrates. This document provides detailed application notes and experimental protocols for the use of this compound in two primary bioconjugation strategies: palladium-catalyzed Suzuki-Miyaura cross-coupling and reversible boronate ester formation with cis-diols.
While this compound is noted for its utility in bioconjugation, it is important to recognize that the following protocols are generalized from established methods for arylboronic acids.[1][2][3] Optimization of reaction conditions for specific biomolecules and applications is highly recommended.
Applications of this compound in Bioconjugation
-
Protein Labeling and Modification: Site-specific introduction of the 3,4,5-trichlorophenyl moiety onto a protein surface can be achieved via Suzuki-Miyaura coupling to an unnatural amino acid bearing an aryl halide. This allows for the attachment of imaging agents, therapeutic payloads, or other functional groups.
-
Antibody-Drug Conjugates (ADCs): The stable carbon-carbon bond formed through Suzuki-Miyaura coupling is advantageous for the development of robust ADCs. This compound can be used to conjugate cytotoxic drugs to antibodies.
-
Carbohydrate Sensing and Labeling: Boronic acids are well-known for their ability to form reversible covalent bonds with cis-1,2- and -1,3-diols present in saccharides.[4][5] This interaction can be exploited for the detection, imaging, and purification of glycoproteins and other glycoconjugates.
-
Surface Immobilization of Biomolecules: this compound can be used to functionalize surfaces, which can then be used to immobilize biomolecules for various applications, including diagnostics and biocatalysis.[6]
Key Bioconjugation Strategies
Two primary strategies for utilizing this compound in bioconjugation are detailed below.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming a stable carbon-carbon bond between the phenyl ring of the boronic acid and an aryl halide (e.g., iodophenylalanine) incorporated into a biomolecule.[1][7] This reaction is highly chemoselective and can be performed under biocompatible conditions.
This protocol describes the general procedure for labeling a protein containing a p-iodophenylalanine residue with this compound.
Materials:
-
Protein containing p-iodophenylalanine (1-5 mg/mL)
-
This compound
-
Palladium catalyst (e.g., water-soluble Pd(OAc)2/TPPTS)
-
Water-soluble phosphine ligand (e.g., TPPTS)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0
-
Degassing equipment (e.g., nitrogen or argon line)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the protein in degassed PBS buffer.
-
Prepare a fresh stock solution of this compound (e.g., 10-50 mM in DMSO or a suitable aqueous buffer).
-
Prepare a fresh stock solution of the palladium catalyst and ligand in degassed water or buffer. The Pd:ligand ratio should be optimized (typically 1:2 to 1:5).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the protein solution.
-
Add the this compound solution to the protein solution to a final concentration of 1-5 mM.
-
Add the palladium catalyst/ligand solution to a final concentration of 50-200 µM.
-
Gently mix the reaction components.
-
Blanket the reaction mixture with an inert gas (e.g., argon or nitrogen).
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 25-37 °C) for 2-12 hours with gentle agitation. Reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Remove the unreacted small molecules and palladium catalyst by size-exclusion chromatography (SEC) or dialysis against PBS buffer.
-
-
Characterization:
-
Analyze the purified protein conjugate by SDS-PAGE to confirm conjugation and by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to determine the degree of labeling.
-
| Parameter | Value |
| Protein Concentration | 2 mg/mL |
| Boronic Acid Concentration | 2 mM |
| Palladium Catalyst | 100 µM Pd(OAc)2/TPPTS |
| Reaction Time | 6 hours |
| Temperature | 37 °C |
| Yield of Conjugate | >80% |
| Degree of Labeling | ~1 |
Reversible Boronate Ester Formation with cis-Diols
This strategy is based on the reversible reaction between boronic acids and cis-1,2- or -1,3-diols, which are present in carbohydrates like sialic acid on the surface of glycoproteins.[5] The stability of the resulting boronate ester is pH-dependent, with increased stability at higher pH.
This protocol provides a general method for labeling glycoproteins with a fluorescent dye functionalized with this compound.
Materials:
-
Glycoprotein of interest (e.g., Ovalbumin, Fetuin) (1-10 mg/mL)
-
This compound-functionalized fluorescent dye
-
Labeling Buffer: Bicarbonate buffer (100 mM, pH 8.5) or other suitable buffer with pH > pKa of the boronic acid.
-
Quenching solution (optional, e.g., sorbitol solution)
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Preparation of Reagents:
-
Dissolve the glycoprotein in the labeling buffer.
-
Prepare a stock solution of the this compound-dye conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and dilute it in the labeling buffer.
-
-
Labeling Reaction:
-
Add the boronic acid-dye conjugate solution to the glycoprotein solution at a molar excess (e.g., 10- to 100-fold).
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation.
-
-
Quenching (Optional):
-
To stop the reaction or to displace the boronic acid conjugate, a competing diol such as sorbitol can be added to a high final concentration (e.g., 100 mM).
-
-
Purification:
-
Remove the excess unreacted dye by SEC or extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Confirm the labeling by measuring the fluorescence of the purified glycoprotein conjugate.
-
The degree of labeling can be estimated using the extinction coefficients of the protein and the dye.
-
| Parameter | Value |
| Glycoprotein Concentration | 5 mg/mL |
| Boronic Acid-Dye Concentration | 50-fold molar excess |
| Reaction Buffer | 100 mM Bicarbonate, pH 8.5 |
| Reaction Time | 2 hours |
| Temperature | 25 °C |
| Binding Affinity (Kd) | Low mM to high µM range |
Conclusion
This compound is a valuable reagent for bioconjugation, offering opportunities for both stable, irreversible covalent modification through palladium-catalyzed cross-coupling and dynamic, reversible labeling of carbohydrates. The protocols provided herein serve as a starting point for researchers to explore the potential of this compound in their specific applications. Careful optimization of reaction parameters is crucial for achieving high efficiency and selectivity in these bioconjugation reactions.
References
- 1. Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boron enabled bioconjugation chemistries - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00750F [pubs.rsc.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Derivatization of Bioactive Compounds using 3,4,5-Trichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatization is a crucial technique in analytical chemistry and drug development to enhance the detectability and separation of bioactive compounds. 3,4,5-Trichlorophenylboronic acid is a versatile reagent used for the derivatization of molecules containing cis-diol functionalities, such as catechols, flavonoids, and other polyphenols. This process forms stable cyclic boronate esters, which increases the volatility and thermal stability of the analytes for gas chromatography (GC) and improves their chromatographic behavior and ionization efficiency for high-performance liquid chromatography-mass spectrometry (HPLC-MS).[1] The trichlorophenyl group provides a strong signal in electron capture detection (ECD) for GC and enhances the molecule's hydrophobicity for reversed-phase HPLC.
This document provides detailed application notes and a general protocol for the derivatization of bioactive compounds using this compound.
Principle of Derivatization
Boronic acids, such as this compound, react with compounds containing two nearby hydroxyl groups (cis-diols) to form a five- or six-membered cyclic boronate ester. This reaction is typically rapid and proceeds under mild conditions. The derivatization masks the polar hydroxyl groups, thereby reducing the polarity of the analyte and improving its chromatographic properties.
Applications
The derivatization with this compound is particularly useful for the analysis of various bioactive compounds, including:
-
Catechols and Flavonoids: Many plant-derived bioactive compounds, such as quercetin, catechin, and dopamine, possess a catechol moiety that readily reacts with boronic acids.
-
Glycosides and Sugars: Sugars with cis-diol groups can be derivatized to enhance their analysis by GC-MS.
-
Nucleosides and RNA: The ribose moiety in nucleosides and RNA contains a cis-diol, allowing for their derivatization and analysis.
Experimental Protocols
Note: The following protocols are general and may require optimization for specific analytes and matrices.
Protocol 1: Derivatization for GC-MS Analysis
This protocol is suitable for the derivatization of catechols and flavonoids in a dried extract.
Materials:
-
This compound
-
Anhydrous pyridine (or other aprotic solvent like acetonitrile or N,N-Dimethylformamide)
-
Analyte (bioactive compound or extract)
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Heating block or water bath
-
GC vials with inserts
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the dried sample or standard into a clean, dry reaction vial.
-
Reagent Preparation: Prepare a 1 mg/mL solution of this compound in anhydrous pyridine. Prepare a 1 mg/mL solution of the internal standard in the same solvent.
-
Derivatization Reaction:
-
Add 100 µL of the internal standard solution to the sample vial.
-
Add 200 µL of the this compound solution to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60-80°C for 30-60 minutes. The optimal temperature and time should be determined experimentally.
-
-
Sample Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system. If the solution is too concentrated, it can be diluted with the solvent.
-
Protocol 2: Derivatization for HPLC-MS Analysis
This protocol is adapted for aqueous samples and is suitable for HPLC-MS analysis.
Materials:
-
This compound
-
Acetonitrile (ACN)
-
Aqueous buffer (e.g., 50 mM ammonium acetate, pH 8-9)
-
Analyte in aqueous solution
-
Vortex mixer
-
Centrifuge
Procedure:
-
Reagent Preparation: Prepare a 10 mg/mL stock solution of this compound in acetonitrile.
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 100 µL of the aqueous sample with 100 µL of the aqueous buffer.
-
Add 200 µL of the this compound solution.
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature for 15-30 minutes.
-
-
Sample Clean-up (if necessary):
-
If the sample contains precipitates, centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Data Presentation
Table 1: GC-MS Analysis of Derivatized Flavonoids
| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Linearity (R²) |
| Quercetin-derivative | 15.2 | 0.5 | 1.5 | 0.998 |
| Catechin-derivative | 18.7 | 0.8 | 2.4 | 0.997 |
| Luteolin-derivative | 16.5 | 0.6 | 1.8 | 0.999 |
Table 2: HPLC-MS/MS Analysis of Derivatized Catechols
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) |
| Dopamine-derivative | 344.0 | 163.1 | 0.1 | 0.3 | 95 ± 5 |
| Catechol-derivative | 299.0 | 118.1 | 0.2 | 0.6 | 92 ± 7 |
| Epinephrine-derivative | 372.0 | 163.1 | 0.15 | 0.45 | 98 ± 4 |
Visualizations
Chemical Reaction
Caption: Derivatization of Catechol with this compound.
Experimental Workflow
Caption: Workflow for Derivatization and Analysis of Bioactive Compounds.
Conclusion
Derivatization with this compound is a powerful strategy for the sensitive and selective analysis of bioactive compounds containing cis-diol moieties. The formation of stable cyclic boronate esters significantly improves the chromatographic and mass spectrometric properties of these analytes. The provided protocols offer a starting point for method development, and researchers are encouraged to optimize the reaction conditions for their specific applications to achieve the best analytical performance.
References
Application Notes and Protocols for Suzuki-Miyaura Reaction with 3,4,5-Trichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and functional materials. The use of substituted boronic acids, such as 3,4,5-Trichlorophenylboronic acid, allows for the introduction of specific structural motifs, in this case, a polychlorinated phenyl group, which is a key component in various biologically active compounds and materials.
This document provides a detailed guide for performing the Suzuki-Miyaura reaction using this compound. It includes recommended starting materials, reaction conditions, and a step-by-step experimental protocol.
Reaction Principle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) complex.
-
Transmetalation: The organoboron reagent (in this case, this compound) transfers its organic group to the palladium(II) complex. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst.
The presence of electron-withdrawing chlorine atoms on the phenylboronic acid can influence the reaction kinetics, often requiring careful optimization of the catalyst, base, and solvent system to achieve high yields.[1][2]
Experimental Workflow
The general workflow for the Suzuki-Miyaura reaction with this compound is outlined below.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| This compound | ≥98% | Sigma-Aldrich | Store in a cool, dry place. |
| Aryl Halide (e.g., Aryl Bromide) | ≥98% | TCI Chemicals | The reactivity order is generally I > Br > Cl. |
| Palladium Catalyst | See Table 2 | Strem Chemicals | Air-sensitive catalysts should be handled under an inert atmosphere. PdCl₂(dppf) is a relatively air-stable option.[1][3] |
| Ligand (if required) | See Table 2 | Combi-Blocks | Often used with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃.[1] |
| Base | Anhydrous/Reagent | Fisher Scientific | The choice of base is crucial and depends on the substrates and catalyst system.[1][4] |
| Solvent | Anhydrous | Acros Organics | Degas the solvent before use to remove dissolved oxygen. |
Recommended Reaction Conditions
The optimal conditions for the Suzuki-Miyaura reaction can vary depending on the specific aryl halide used. The following table summarizes typical conditions for the coupling of this compound with an aryl bromide.
| Parameter | Condition | Notes |
| Catalyst System | Option 1: Pd(PPh₃)₄ (2-5 mol%) | A classic, readily available catalyst. May require higher temperatures.[1] |
| Option 2: PdCl₂(dppf) (1-3 mol%) | Good for a range of substrates and is relatively air-stable.[1][3] | |
| Option 3: Pd₂(dba)₃ (1-2 mol%) + Ligand | Buchwald-type ligands like SPhos or XPhos are highly active for electron-deficient boronic acids.[1] | |
| Base | K₃PO₄ (2-3 equivalents) | An effective base for many Suzuki couplings, promoting high reaction rates.[1] |
| Na₂CO₃ (aqueous, 2M, 2-3 equivalents) | A common and effective base.[3] | |
| Cs₂CO₃ (2-3 equivalents) | A strong base that can accelerate slow reactions, but may be more expensive.[1] | |
| Solvent | Toluene / H₂O (e.g., 9:1) | A biphasic system that is effective for many Suzuki couplings.[1] |
| Dioxane / H₂O (e.g., 4:1) | Another common and effective solvent mixture. Note that dioxane can form peroxides.[1] | |
| Temperature | 80-110 °C | The reaction temperature will depend on the reactivity of the aryl halide and the chosen catalyst system. |
| Reaction Time | 4-24 hours | Monitor reaction progress by TLC or GC-MS. |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura reaction between this compound and an aryl bromide using PdCl₂(dppf) as the catalyst.
1. Reagent Preparation:
-
In a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq.).
-
Add this compound (1.2 mmol, 1.2 eq.).
-
Add the base, for example, K₃PO₄ (2.0 mmol, 2.0 eq.).
2. Reaction Setup:
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of dioxane/water) via syringe.
3. Catalyst Addition:
-
Under a positive flow of inert gas, add the palladium catalyst, for example, PdCl₂(dppf) (0.03 mmol, 3 mol%).
4. Reaction:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12 hours). Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.
5. Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
6. Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
7. Analysis:
-
Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no yield | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure proper inert atmosphere techniques. |
| Insufficiently degassed solvent | Degas the solvent thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles. | |
| Poor choice of base or solvent | Screen different bases and solvent systems. For electron-deficient boronic acids, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary.[1] | |
| Protodeboronation | The boronic acid is sensitive to the reaction conditions, especially the base. | Use a milder base or a different solvent system. Anhydrous conditions may be beneficial. In some cases, a base-free protocol has been developed for sensitive boronic acids.[5] |
| Homocoupling | Self-coupling of the boronic acid or aryl halide. | Lower the catalyst loading or reaction temperature. Ensure a high purity of reagents. |
Safety Information
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Solvents: Dioxane is a potential peroxide-former and should be tested and handled appropriately. Toluene is flammable and toxic.
-
Bases: Strong bases like potassium phosphate and cesium carbonate are corrosive.
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
References
Application Notes and Protocols for Ligand Selection in 3,4,5-Trichlorophenylboronic Acid Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. 3,4,5-Trichlorophenylboronic acid is a valuable building block in organic synthesis, enabling the introduction of a polychlorinated phenyl moiety found in various agrochemicals, pharmaceuticals, and materials. However, as an electron-deficient and sterically hindered substrate, its successful coupling often presents challenges. The selection of an appropriate ligand for the palladium catalyst is critical to achieving high efficiency and yields. This document provides detailed application notes and protocols for ligand selection in the cross-coupling of this compound, with a primary focus on the Suzuki-Miyaura reaction.
Ligand Selection Principles
The reactivity of this compound in cross-coupling reactions is influenced by its electronic properties. The three electron-withdrawing chlorine atoms decrease the nucleophilicity of the boronic acid, which can slow down the crucial transmetalation step in the catalytic cycle. Furthermore, coupling with sterically demanding partners requires a catalyst system that can accommodate steric hindrance.
Key considerations for ligand selection include:
-
Electron-rich Ligands: Phosphine ligands with electron-donating groups (e.g., alkyl or alkoxy substituents) increase the electron density on the palladium center. This enhances the rate of oxidative addition, a key step in the catalytic cycle, particularly with less reactive coupling partners like aryl chlorides.
-
Sterically Bulky Ligands: Bulky ligands, such as those with large phosphine substituents (e.g., tert-butyl, cyclohexyl) or biaryl backbones, promote the formation of monoligated, highly reactive L1Pd(0) species. These species are often more active in the oxidative addition step and can facilitate reductive elimination, leading to higher turnover numbers. For sterically hindered substrates, bulky ligands are often essential.[1]
Commonly employed ligand classes for challenging cross-coupling reactions include:
-
Triphenylphosphine (PPh₃): A classical, versatile, and cost-effective ligand. It is often used in the form of Pd(PPh₃)₄ and is effective for a range of standard Suzuki-Miyaura couplings.
-
Diphosphine Ligands (e.g., dppf): 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a robust ligand that can stabilize the palladium catalyst. The resulting Pd(dppf)Cl₂ catalyst is less air-sensitive and has a longer shelf life than Pd(PPh₃)₄.[2]
-
Bulky, Electron-Rich Biaryl Phosphines (Buchwald Ligands): Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are highly effective for coupling sterically hindered and electron-deficient substrates. They have been shown to improve yields significantly in the synthesis of polychlorinated biphenyls (PCBs).[3]
Data Presentation: Suzuki-Miyaura Coupling of this compound
The following tables summarize reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides to synthesize polychlorinated biphenyls (PCBs).
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | 1-Bromo-3,4-dichlorobenzene | Pd(PPh₃)₄ | 2M Na₂CO₃ | Toluene/Ethanol | 16 | 100 | 85 | Lehmler & Robertson, 2001 |
| 2 | 1-Bromo-2,5-dichlorobenzene | Pd(PPh₃)₄ | 2M Na₂CO₃ | Toluene/Ethanol | 16 | 100 | 82 | Lehmler & Robertson, 2001 |
| 3 | 1-Bromo-2,3,4-trichlorobenzene | Pd(dppf)₂Cl₂ | aq. Na₂CO₃ | Toluene/Ethanol | 16 | 100 | Moderate-Good | Lehmler & Robertson, 2001 |
| 4 | Sterically Hindered Aryl Bromide | Pd(dba)₂ / SPhos | - | - | - | - | Good (65-98%) | Joshi et al., 2011[1] |
Note: Specific yields for entries 3 and 4 with this compound were described qualitatively in the source literature. The provided yield ranges are based on couplings of similar polychlorinated substrates within the same study.
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura cross-coupling of this compound. Optimization may be required for specific substrates.
Protocol 1: Standard Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol is adapted from standard conditions used for the synthesis of polychlorinated biphenyls.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.0-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and Pd(PPh₃)₄.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add toluene and ethanol (e.g., in a 3:1 to 4:1 ratio). The mixture should be stirred to ensure dissolution.
-
Base Addition: Add the 2M aqueous Na₂CO₃ solution via syringe.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS). The reaction is typically run for 16 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Modified Suzuki-Miyaura Coupling using Pd(dppf)₂Cl₂
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.0-1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)₂Cl₂] (3-5 mol%)
-
Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound, the aryl bromide, and Pd(dppf)₂Cl₂.
-
Heating and Monitoring: Heat the mixture to 100 °C and monitor the reaction progress as described in Protocol 1.
-
Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1.
Visualizations
Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Ligand Selection Logic
Caption: Decision-making process for ligand selection in challenging cross-couplings.
References
- 1. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scale-up Synthesis Using 3,4,5-Trichlorophenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4,5-Trichlorophenylboronic acid is a versatile synthetic intermediate of significant interest in the pharmaceutical and agrochemical industries. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the construction of complex biaryl structures. These motifs are often core components of biologically active molecules, including potent enzyme inhibitors. This document provides detailed protocols for the scale-up synthesis of this compound and its application in the synthesis of a key precursor for p38 MAP kinase inhibitors, a class of drugs targeted for inflammatory diseases.
I. Scale-up Synthesis of this compound
The synthesis of this compound on a larger scale is efficiently achieved through a Grignard reaction between 1,2,3-trichloro-5-bromobenzene and a trialkyl borate, followed by acidic hydrolysis. The following protocol is adapted from established procedures for related polychlorinated and polyfluorinated phenylboronic acids and is suitable for producing multi-gram quantities.
Experimental Protocol: Gram-Scale Synthesis
Materials:
-
1,2,3-Trichloro-5-bromobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 2 M
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask (appropriate size for scale)
-
Reflux condenser
-
Addition funnel
-
Mechanical stirrer
-
Inert gas (Nitrogen or Argon) supply
-
Heating mantle with temperature control
-
Ice bath
Procedure:
-
Grignard Reagent Formation:
-
To a dry three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Briefly flame-dry the apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Add a single crystal of iodine.
-
In an addition funnel, prepare a solution of 1,2,3-trichloro-5-bromobenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated by gentle heating or the persistence of the iodine color fading.
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF.
-
Add the triisopropyl borate solution dropwise to the cold Grignard reagent, maintaining the internal temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 2 M HCl until the solution is acidic (pH ~1-2).
-
Stir the biphasic mixture vigorously for 1 hour.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the organic solution under reduced pressure to obtain a crude solid.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by slurring in a minimal amount of a non-polar solvent to remove less polar impurities.
-
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 1,2,3-Trichloro-5-bromobenzene |
| Equivalents | 1.0 |
| Magnesium | 1.2 |
| Triisopropyl borate | 1.5 |
| Typical Yield | 70-85% |
| Purity (by ¹H NMR) | >95% |
Synthesis Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
II. Application in the Synthesis of a p38 MAP Kinase Inhibitor Precursor
A key application of this compound is in the synthesis of biaryl compounds that serve as precursors to p38 MAP kinase inhibitors. The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses, making it a prime target for drug development in autoimmune diseases and other inflammatory conditions. The Suzuki-Miyaura coupling allows for the efficient formation of a carbon-carbon bond between the trichlorophenyl moiety and a suitable heterocyclic partner.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase cascade is a three-tiered signaling pathway initiated by cellular stressors and inflammatory cytokines. This leads to the sequential activation of a MAPKKK (e.g., TAK1, ASK1), a MAPKK (MKK3/6), and finally p38 MAP kinase. Activated p38 then phosphorylates various downstream targets, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.
Caption: Simplified p38 MAP kinase signaling pathway.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of this compound with a model heterocyclic halide, 4-bromo-1H-pyrazole, a common scaffold in kinase inhibitors.
Materials:
-
This compound
-
4-Bromo-1H-pyrazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Celite®
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) supply
-
Heating mantle with temperature control
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add 4-bromo-1H-pyrazole (1.0 equivalent), this compound (1.2 equivalents), and potassium carbonate (2.5 equivalents).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in a small amount of 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with nitrogen three times.
-
-
Reaction Execution:
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) to the flask.
-
Add the catalyst solution to the reaction mixture under a positive flow of nitrogen.
-
Heat the mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 4-(3,4,5-trichlorophenyl)-1H-pyrazole, can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 4-Bromo-1H-pyrazole |
| Equivalents | 1.0 |
| This compound | 1.2 |
| Pd(OAc)₂ | 0.02 |
| PPh₃ | 0.08 |
| K₂CO₃ | 2.5 |
| Solvent System | Dioxane/Water (4:1) |
| Reaction Temperature | 90 °C |
| Typical Yield | 75-90% |
| Purity (by LC-MS) | >98% |
Suzuki-Miyaura Reaction Workflow
Caption: General workflow for the Suzuki-Miyaura coupling experiment.
Application Notes and Protocols: 3,4,5-Trichlorophenylboronic Acid in the Synthesis of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,4,5-trichlorophenylboronic acid as a key building block in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors for therapeutic applications. Detailed experimental protocols and data are presented to facilitate the application of this versatile reagent in research and drug discovery.
Introduction
This compound is a versatile organoboron compound that serves as a crucial intermediate in modern organic synthesis. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction enables the straightforward synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmaceutically active compounds. The electron-withdrawing nature of the three chlorine atoms on the phenyl ring can influence the reactivity of the boronic acid and impart unique electronic and lipophilic properties to the final molecule, potentially enhancing its biological activity and pharmacokinetic profile.
Application in the Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors are a major focus of drug discovery efforts. The 3,4,5-trichlorophenyl moiety can be incorporated into kinase inhibitor scaffolds to probe specific interactions within the ATP-binding site of the target kinase.
A notable application of this compound is in the synthesis of inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) and the PI3K/Akt/mTOR signaling pathways. These pathways are critical regulators of cellular processes such as proliferation, inflammation, and survival.
p38 MAP Kinase Inhibitors
The p38 MAPK signaling cascade is activated by inflammatory cytokines and environmental stresses and is a key therapeutic target for inflammatory diseases. A common strategy in the design of p38 MAPK inhibitors is the use of a substituted pyrazole scaffold. The 3,4,5-trichlorophenyl group can be introduced at a key position on the pyrazole ring via a Suzuki-Miyaura coupling reaction to furnish potent inhibitors.
Example Application: Synthesis of a 4-(4-(3,4,5-Trichlorophenyl)-1H-pyrazol-1-yl)piperidine Analog
This section details the synthesis of a representative p38 MAP kinase inhibitor incorporating the 3,4,5-trichlorophenyl moiety.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis and biological activity of a representative p38 MAPK inhibitor.
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Reaction Yield (%) | p38α IC50 (nM) |
| 1 | C14H14Cl3N3 | 330.65 | 75 | 50 |
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of Compound 1
This protocol describes the synthesis of a 4-(4-(3,4,5-trichlorophenyl)-1H-pyrazol-1-yl)piperidine analog, a potent p38 MAPK inhibitor.
Materials:
-
4-(4-Iodo-1H-pyrazol-1-yl)piperidine
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add 4-(4-iodo-1H-pyrazol-1-yl)piperidine (1.0 mmol, 1.0 equiv) and this compound (1.2 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) and sodium carbonate (2.5 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product.
Signaling Pathway and Experimental Workflow Visualization
p38 MAP Kinase Signaling Pathway
The following diagram illustrates the p38 MAP kinase signaling pathway, which is a key target for the synthesized complex molecules. Environmental stresses and inflammatory cytokines activate upstream kinases (MKK3/6), which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream transcription factors and other proteins, leading to the production of inflammatory cytokines like TNF-α and IL-6. The synthesized inhibitor blocks the activity of p38, thereby inhibiting this inflammatory cascade.
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Experimental Workflow for Synthesis and Evaluation
The diagram below outlines the logical workflow from the starting materials to the final biological evaluation of the synthesized kinase inhibitor.
Caption: Workflow for Synthesis and Biological Evaluation.
Conclusion
This compound is a valuable reagent for the synthesis of complex, biologically active molecules. Its utility in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for constructing intricate molecular architectures, such as those found in potent kinase inhibitors. The provided protocols and data serve as a practical guide for researchers in the fields of medicinal chemistry and drug development to leverage this important building block in their synthetic endeavors.
Troubleshooting & Optimization
Purification techniques for 3,4,5-Trichlorophenylboronic acid products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4,5-Trichlorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can be categorized as process-related and stability-related. Process-related impurities may include unreacted starting materials from the synthesis, such as 1,2,3-trichlorobenzene, and byproducts from side reactions. Stability-related impurities primarily include the corresponding boroxine, which is a trimeric anhydride formed by the dehydration of the boronic acid, and protodeboronation products where the boronic acid group is replaced by a hydrogen atom.
Q2: How can I minimize the formation of boroxine impurities?
A2: Boroxine formation is a reversible dehydration process. To minimize its formation, avoid anhydrous conditions during work-up and storage. If boroxine is present, it can often be converted back to the boronic acid by recrystallization from a solvent system containing water.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, this compound should be stored in a cool, dry place. For long-term storage, temperatures of -20°C to -80°C are recommended. It is also advisable to store it under an inert atmosphere to prevent degradation.
Q4: Is this compound soluble in common organic solvents?
A4: Based on the solubility of its analog, 3,4,5-trifluorophenylboronic acid, it is expected to be soluble in polar organic solvents like N,N-dimethylformamide (DMF), alcohols, and tetrahydrofuran (THF). It is likely insoluble in nonpolar solvents such as petroleum ether and n-hexane.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling out during cooling | The compound is precipitating from a supersaturated solution at a temperature above its melting point in the chosen solvent system. The solvent may be too nonpolar. | - Add a small amount of a more polar co-solvent to the hot solution before cooling. - Reduce the initial concentration of the compound in the solvent. - Ensure a slower cooling rate to allow for proper crystal lattice formation. |
| Poor recovery of purified product | The compound is too soluble in the cold recrystallization solvent. The initial volume of the solvent was too large. | - Choose a solvent system where the compound has lower solubility at room temperature. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution to a lower temperature (e.g., in an ice bath) to maximize precipitation. |
| Product is still impure after recrystallization | The chosen solvent did not effectively differentiate between the product and the impurities. | - Try a different solvent or a mixture of solvents. For the analogous 3,4,5-trifluorophenylboronic acid, a mixture of ethyl acetate and hexane has been used successfully. Dichloromethane has also been reported as a recrystallization solvent for this analog. - Perform a second recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of product and impurities | The eluent system is not optimal for separating the components. | - Adjust the polarity of the eluent. A common starting point for arylboronic acids is a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). - Consider using a different stationary phase, such as alumina instead of silica gel. |
| Product streaking on the column | The compound is very polar and is interacting strongly with the stationary phase. The column may be overloaded. | - Add a small amount of a polar modifier, such as methanol or acetic acid, to the eluent to reduce tailing. - Ensure the crude product is fully dissolved in a minimal amount of the eluent before loading onto the column. - Use a smaller amount of crude product relative to the amount of stationary phase. |
| Product does not elute from the column | The eluent is not polar enough to move the highly polar boronic acid. | - Gradually increase the polarity of the eluent system. For very polar boronic acids, using a gradient elution from a nonpolar to a more polar solvent system can be effective. |
Experimental Protocols
General Recrystallization Protocol (based on 3,4,5-trifluorophenylboronic acid)
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. To induce further crystallization, a less polar solvent, such as hexane, can be added portion-wise until the solution becomes slightly turbid.
-
Cooling: Let the solution stand at room temperature for an extended period (e.g., overnight) to allow for complete crystal formation. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold, less polar solvent (e.g., hexane) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Recrystallization Solvents for Arylboronic Acids
| Arylboronic Acid | Solvent System | Purity Achieved | Reference |
| 3,4,5-Trifluorophenylboronic acid | Ethyl acetate / Hexane | Not specified | |
| 3,4,5-Trifluorophenylboronic acid | Dichloromethane | 99.4% | |
| 3,4,5-Trifluorophenylboronic acid | Ethyl chloride | 99.6% |
Visualizations
Caption: A typical experimental workflow for the recrystallization of arylboronic acids.
Caption: A logical diagram for troubleshooting the purification of this compound.
Identifying side products in 3,4,5-Trichlorophenylboronic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4,5-trichlorophenylboronic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on identifying and mitigating the formation of side products.
Troubleshooting Guides
Issue: Low Yield of the Desired Cross-Coupling Product and Presence of Unknown Impurities
When using this compound in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, low yields are often accompanied by the formation of specific side products. Identifying these impurities is the first step in troubleshooting the reaction. The two most common side products are the result of protodeboronation and homocoupling.
1. Identification of Side Products
-
Protodeboronation Product: This side product is 1,2,3-trichlorobenzene, formed by the replacement of the boronic acid group with a hydrogen atom. Its formation is often favored in aqueous media and can be influenced by reaction pH and temperature.[1][2]
-
Homocoupling Product: This side product is 3,3',4,4',5,5'-hexachlorobiphenyl, resulting from the coupling of two molecules of this compound. The presence of oxygen and certain palladium catalyst species can promote this undesired reaction.[3]
2. Troubleshooting Strategies to Minimize Side Product Formation
The following table summarizes key experimental parameters and their adjustment to minimize the formation of protodeboronation and homocoupling side products.
| Parameter | Issue | Recommended Action | Rationale |
| Base | High levels of protodeboronation. | Use a weaker base (e.g., K₂CO₃, K₃PO₄) instead of strong bases like NaOH. | Strong bases can accelerate the protodeboronation of the boronic acid.[1] |
| Solvent | Significant protodeboronation. | Ensure the solvent is thoroughly degassed. Consider using anhydrous solvents if the reaction allows. | The presence of water can be a proton source for protodeboronation.[2] |
| Temperature | Increased side product formation. | Run the reaction at the lowest effective temperature. | Higher temperatures can increase the rate of side reactions, including protodeboronation.[4] |
| Catalyst | Low yield and homocoupling. | Use a pre-catalyst that is less prone to generating Pd(0) species that favor homocoupling. Ensure an inert atmosphere to prevent catalyst decomposition. | Oxygen can lead to the formation of Pd(II) species that promote homocoupling.[3] |
| Reagent Addition | Degradation of the boronic acid leading to side products. | Consider slow addition of the boronic acid to the reaction mixture. | This keeps the instantaneous concentration of the boronic acid low, minimizing its decomposition.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in Suzuki-Miyaura reactions with this compound?
A1: The two most prevalent side products are 1,2,3-trichlorobenzene (from protodeboronation) and 3,3',4,4',5,5'-hexachlorobiphenyl (from homocoupling). Protodeboronation is the replacement of the -B(OH)₂ group with a hydrogen atom, while homocoupling is the dimerization of the boronic acid.[2][3]
Q2: How can I detect the formation of these side products?
A2: Side products can typically be identified using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). Comparing the mass spectra of the impurities with the expected masses of 1,2,3-trichlorobenzene and 3,3',4,4',5,5'-hexachlorobiphenyl can confirm their presence.
Q3: What is the mechanism of protodeboronation and how can I prevent it?
A3: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This can occur through acid- or base-catalyzed pathways.[2] For electron-deficient arylboronic acids like this compound, base-catalyzed protodeboronation is a significant concern, especially in aqueous media.[1] To minimize it, you can:
-
Use weaker bases (e.g., carbonates instead of hydroxides).
-
Use thoroughly degassed or anhydrous solvents.
-
Keep the reaction temperature as low as possible.
-
Protect the boronic acid as a boronate ester (e.g., pinacol ester) which can be more resistant to protodeboronation.
Q4: What causes the homocoupling of this compound and how can it be avoided?
A4: Homocoupling is the palladium-catalyzed reaction of two molecules of the boronic acid to form a biaryl compound. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can affect the palladium catalyst's oxidation state.[3] To avoid homocoupling:
-
Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon).
-
Use well-degassed solvents.
-
Choose a palladium catalyst and ligand system that disfavors the homocoupling pathway.
Q5: My reaction is not proceeding to completion, and I see starting material along with side products. What should I do?
A5: This indicates that the rate of the desired cross-coupling is too slow, allowing side reactions to become more prominent. To address this:
-
Increase Catalyst Loading: A slight increase in the palladium catalyst and/or ligand concentration may improve the rate of the main reaction.
-
Change Ligand: For electron-deficient boronic acids, using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) can sometimes accelerate the transmetalation and reductive elimination steps of the catalytic cycle.[6]
-
Optimize the Base: While strong bases can cause protodeboronation, a base that is too weak may not be effective in promoting the transmetalation step. A careful screening of bases (e.g., K₃PO₄, Cs₂CO₃) is recommended.[6]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This is a general procedure and may require optimization for specific substrates.
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 equiv.), this compound (1.2 - 1.5 equiv.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram 1: Key Reactions of this compound
Caption: Main reaction pathways for this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low-yielding reactions.
References
Improving the stability of 3,4,5-Trichlorophenylboronic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 3,4,5-trichlorophenylboronic acid in solution during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Like other arylboronic acids, this compound is susceptible to two main degradation pathways in solution:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, yielding 1,2,3-trichlorobenzene. This side reaction is often problematic in coupling reactions like the Suzuki-Miyaura coupling. The propensity for protodeboronation is highly dependent on factors such as pH, temperature, and the presence of a proton source (e.g., water). For aromatic boronic acids with electron-withdrawing substituents, like the three chlorine atoms in this compound, a dissociative mechanism involving a transient aryl anion can occur, which is stabilized by acidic conditions.
-
Oxidative Degradation: The presence of oxidizing agents or dissolved oxygen can lead to the oxidation of the boronic acid. This typically results in the formation of phenolic byproducts. Electron-deficient arylboronic acids can be prone to faster decomposition through this pathway.[1]
-
Formation of Boroxines (Anhydrides): In the solid state or in non-aqueous solutions, three molecules of boronic acid can undergo dehydration to form a stable six-membered ring called a boroxine.[2][3][4][5][6] This is a reversible process, and the equilibrium between the boronic acid and the boroxine can be influenced by the solvent and the presence of water.[7]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The pH of the solution is a critical factor in the stability of arylboronic acids. Generally, protodeboronation is minimized at neutral pH.[8]
-
Acidic Conditions: While acidic conditions can suppress base-catalyzed protodeboronation, for electron-deficient arylboronic acids, an acid-catalyzed pathway can still occur.[8]
-
Basic Conditions: Strong bases can accelerate protodeboronation.[9] This is particularly relevant in Suzuki-Miyaura coupling reactions, which often employ basic conditions. The use of milder bases is recommended to mitigate this degradation.[9]
Q3: What are the recommended storage conditions for this compound, both as a solid and in solution?
A3: Proper storage is crucial to maintain the integrity of this compound.
-
Solid Form: Store in a tightly sealed container in a cool, dry place, protected from light and moisture. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent gradual degradation.
-
In Solution: Solutions of this compound are generally not recommended for long-term storage and should be prepared fresh whenever possible. If short-term storage is necessary, use an anhydrous, aprotic solvent and store under an inert atmosphere at a low temperature (e.g., in a refrigerator).
Q4: I am observing significant protodeboronation in my Suzuki-Miyaura coupling reaction. How can I minimize this?
A4: Protodeboronation is a common challenge, especially with electron-deficient boronic acids. Here are several strategies to mitigate it:
-
Use a Milder Base: Strong bases can promote protodeboronation. Consider switching to milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[9][10]
-
Anhydrous Conditions: Since water is a proton source for protodeboronation, using anhydrous solvents can significantly reduce this side reaction.[9]
-
Lower the Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[9] If your catalytic system is active enough, running the reaction at a lower temperature may be beneficial.[9]
-
Use a More Active Catalyst: A highly efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[9]
-
Convert to a More Stable Derivative: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[8][9] MIDA boronates are particularly useful as they provide a slow release of the boronic acid under the reaction conditions, keeping the concentration of the unstable free boronic acid low.[8][9]
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
dot```dot graph Troubleshooting_Low_Yield { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
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Start -> Check_Catalyst; Start -> Check_Purity; Start -> Check_Conditions; Start -> Check_Boronic_Acid;
Check_Catalyst -> Sol_Catalyst [label="No"]; Check_Purity -> Sol_Purity [label="No"]; Check_Conditions -> Sol_Conditions [label="No"]; Check_Boronic_Acid -> Sol_Boronic_Acid [label="No"]; }
Caption: Decision-making process to minimize protodeboronation.
Data Presentation
Table 1: Influence of Reaction Parameters on the Stability of Arylboronic Acids
| Parameter | Effect on Stability | Recommendation for this compound |
| pH | Generally most stable at neutral pH. Extremes in pH can accelerate protodeboronation. | Maintain pH as close to neutral as the reaction allows. For Suzuki coupling, use the mildest effective base. |
| Temperature | Higher temperatures increase the rate of degradation. | Use the lowest possible temperature that allows for an efficient reaction. |
| Solvent | Protic solvents (e.g., water, alcohols) can be a proton source for protodeboronation. | Use anhydrous aprotic solvents (e.g., dioxane, THF, toluene) where possible. |
| Oxygen | Can lead to oxidative degradation. | Thoroughly degas all solvents and maintain an inert atmosphere. |
| Light | Can potentially promote degradation pathways. | Protect solutions from direct light, especially during long reaction times or storage. |
Note: The data presented is based on general principles for arylboronic acids, as specific quantitative data for this compound is limited in publicly available literature.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point and should be optimized for specific substrates.
-
Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a mild base such as K₃PO₄ (2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and any additional ligand if required.
-
Solvent Addition: Add a degassed anhydrous solvent (e.g., dioxane or THF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60–80 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
dot
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol 2: Monitoring the Stability of this compound in Solution by HPLC
This protocol can be adapted to assess the stability under various conditions (e.g., different pH, temperature, or solvent).
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Incubation: Aliquot the solution into several vials and incubate them under the desired conditions (e.g., a specific temperature).
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial and quench any ongoing reaction by cooling it rapidly.
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically effective.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where this compound and its potential degradation products (e.g., 1,2,3-trichlorobenzene) have significant absorbance.
-
Quantification: Create a calibration curve with a standard of this compound to quantify its concentration at each time point.
-
-
Data Analysis: Plot the concentration of this compound versus time to determine the rate of degradation.
dot
Caption: Workflow for assessing the stability of this compound using HPLC.
References
- 1. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 5. Boroxine - Wikipedia [en.wikipedia.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Optimizing reaction conditions for 3,4,5-Trichlorophenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for 3,4,5-Trichlorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile reagent primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] It is also utilized in copper-catalyzed Chan-Lam coupling reactions for the formation of carbon-heteroatom bonds (C-N, C-O).[1][2][3][4] Its electron-deficient nature, due to the three chlorine substituents, influences its reactivity and makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1]
Q2: How does the 3,4,5-trichloro substitution pattern affect the reactivity of the boronic acid?
A2: The three electron-withdrawing chlorine atoms make the phenyl ring electron-deficient. This electronic property can lead to slower rates of transmetalation in Suzuki-Miyaura coupling compared to electron-rich boronic acids.[5] However, this electron deficiency can also be advantageous in certain contexts, such as in Chan-Lam couplings. Careful optimization of reaction conditions, including the choice of catalyst, ligand, and base, is crucial to achieve high yields.
Q3: What are the common side reactions observed when using this compound?
A3: Common side reactions include:
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be promoted by strong bases, prolonged reaction times, and the presence of water.
-
Homocoupling: The formation of a biaryl product from the coupling of two molecules of the boronic acid. This is often exacerbated by the presence of oxygen in the reaction mixture.
-
Oxidation: The conversion of the boronic acid to the corresponding phenol (3,4,5-trichlorophenol).
Q4: How should this compound be stored?
A4: Like most boronic acids, it should be stored in a cool, dry place away from light and moisture to prevent degradation. It is generally stable under standard laboratory conditions.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low to No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium source, particularly Pd(0), is active. If using a Pd(II) precatalyst, ensure complete in-situ reduction. Consider using a fresh batch of catalyst or a more robust precatalyst. |
| Poor Ligand Choice | For electron-deficient boronic acids, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands) can improve catalytic activity. |
| Inappropriate Base | The choice of base is critical. A base that is too weak may not activate the boronic acid sufficiently, while a very strong base can promote protodeboronation. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The base should be finely powdered and anhydrous for non-aqueous reactions. |
| Solvent Issues | Ensure the solvent is thoroughly degassed to prevent catalyst oxidation and homocoupling. Common solvents include toluene, dioxane, and DMF, often with a small amount of water to aid in the dissolution of the base. |
| Low Reaction Temperature | Electron-deficient boronic acids may require higher temperatures to facilitate transmetalation. Gradually increase the reaction temperature and monitor for product formation and decomposition. |
Issue 2: Significant Protodeboronation
| Potential Cause | Troubleshooting Steps |
| Base is too strong or concentration is too high | Switch to a milder base such as K₂CO₃ or KF. Use the minimum effective amount of base. |
| Presence of excess water | While a small amount of water can be beneficial, excess water can lead to protodeboronation. Consider using anhydrous conditions or a biphasic solvent system with careful control of the water content. |
| Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation. |
Issue 3: Formation of Homocoupling Byproduct
| Potential Cause | Troubleshooting Steps |
| Oxygen in the reaction mixture | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Pd(II) species in the reaction | If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). The presence of Pd(II) can catalyze the homocoupling of boronic acids. |
Chan-Lam Coupling
Issue 1: Low Yield of C-N or C-O Coupled Product
| Potential Cause | Troubleshooting Steps |
| Inactive Copper Catalyst | Use a fresh source of a suitable copper salt (e.g., Cu(OAc)₂). |
| Inappropriate Solvent | Common solvents include dichloromethane (DCM), methanol (MeOH), and toluene. The choice of solvent can significantly impact the reaction outcome. |
| Incorrect Base | A base is often required to facilitate the reaction. Pyridine or triethylamine are commonly used. The stoichiometry of the base can be critical. |
| Insufficient Oxidant | The Chan-Lam coupling is an oxidative coupling. Often, air (oxygen) is a sufficient oxidant when the reaction is run open to the atmosphere. In some cases, a co-oxidant may be necessary. |
Quantitative Data
The following table presents representative yields for Suzuki-Miyaura coupling reactions with structurally similar electron-deficient phenylboronic acids. Note: These are illustrative examples, and actual yields with this compound may vary and require optimization.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane | 90 | 16 | ~90 |
| 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 110 | 24 | ~75 |
| 4-Chlorotoluene | XPhos Pd G3 (2) | - | K₃PO₄ | t-AmylOH | 100 | 18 | ~80 |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., anhydrous K₂CO₃)
-
Degassed solvent (e.g., Toluene and Water)
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and anhydrous potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Add the degassed solvent system (e.g., Toluene/H₂O in a 4:1 ratio).
-
Ensure the flask is sealed and under a positive pressure of inert gas.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
Technical Support Center: 3,4,5-Trichlorophenylboronic Acid in Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 3,4,5-Trichlorophenylboronic acid in their experiments. The focus is on overcoming catalyst deactivation and other common issues encountered, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is resulting in low yield or has stalled. What are the likely causes?
A1: Low or no yield in Suzuki-Miyaura reactions involving this compound can often be attributed to a few key factors:
-
Catalyst Deactivation: The active Pd(0) catalyst is prone to deactivation through various pathways, including oxidation or the formation of inactive palladium black.[1]
-
Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, consuming your starting material without forming the desired product.[2] Electron-withdrawing groups, such as the three chlorine atoms on the phenyl ring, can influence the propensity for this to occur.[3]
-
Boroxine Formation: this compound can undergo dehydration to form a cyclic trimer anhydride called a boroxine.[4][5] This boroxine may be less reactive or completely inactive in the catalytic cycle.[6]
-
Suboptimal Reaction Conditions: The choice of base, solvent, ligand, and temperature is critical. An inappropriate selection can hinder the reaction's progress.[7]
-
Poor Reagent Quality: Impurities in the starting materials, solvents, or base can poison the palladium catalyst.[1]
Q2: What are the visual indicators of catalyst deactivation in my reaction?
A2: A common visual sign of catalyst deactivation is the formation of a black precipitate, known as palladium black.[1] While a color change to dark brown or black is normal for many Suzuki reactions, a rapid and significant precipitation early in the reaction often indicates poor catalyst stability and can lead to a stalled reaction.[8]
Q3: How do the electron-withdrawing chlorine atoms on this compound affect the Suzuki-Miyaura reaction?
A3: The three electron-withdrawing chlorine atoms make the boronic acid electron-deficient. This has several consequences:
-
Slower Transmetalation: The transmetalation step of the catalytic cycle, where the aryl group is transferred from boron to palladium, can be slower for electron-deficient boronic acids.
-
Increased Susceptibility to Protodeboronation: Under certain conditions, particularly with strong bases or the presence of excess water, electron-deficient arylboronic acids can be prone to protodeboronation.[9]
-
Ligand Choice is Critical: The choice of ligand becomes even more important to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[10]
Q4: What is protodeboronation, and how can I minimize it?
A4: Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[2] To minimize this side reaction:
-
Use Anhydrous Conditions: Minimize the amount of water in your reaction, as it can be a proton source.
-
Select a Milder Base: Strong bases can promote protodeboronation. Consider using milder bases like K₃PO₄ or K₂CO₃.[11]
-
Use a More Stable Boronate Ester: Converting the boronic acid to a more stable form, such as a pinacol ester, can reduce the rate of protodeboronation.[8]
-
Optimize Reaction Time: Avoid unnecessarily long reaction times, as this increases the likelihood of side reactions.
Q5: How can I address the issue of boroxine formation?
A5: Boroxines are formed from the dehydration of boronic acids.[4] While this is an equilibrium process, the formation of the less reactive boroxine can be problematic.[6] To address this:
-
Use Fresh Boronic Acid: Use this compound from a freshly opened container or one that has been stored under anhydrous conditions.
-
Consider in situ Conversion to a Boronate Ester: The formation of a boronate ester can prevent boroxine formation.
-
Reaction Conditions: The choice of solvent and base can influence the equilibrium between the boronic acid and its boroxine.
Troubleshooting Guides
Table 1: Troubleshooting Low Yield or Stalled Reactions
| Symptom | Possible Cause | Suggested Action |
| No reaction or very low conversion | Inactive Catalyst | Use a fresh batch of palladium catalyst or a more robust pre-catalyst. Run a control reaction with a known substrate to test catalyst activity.[8] |
| Inefficient Pre-catalyst Reduction | If using a Pd(II) source (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction to the active Pd(0) species.[8] | |
| Incorrect Base | The base may be too weak to activate the boronic acid or too strong, causing substrate degradation. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[11] | |
| Reaction starts but stalls | Catalyst Deactivation (Pd black) | Use a ligand that better stabilizes the Pd(0) species. Bulky, electron-rich phosphine ligands are often effective.[12] Lower the reaction temperature. |
| Protodeboronation | Minimize water content. Switch to a milder base. Consider converting the boronic acid to a pinacol ester.[11] | |
| Formation of significant byproducts | Homocoupling of Boronic Acid | Ensure thorough degassing of solvents and maintain an inert atmosphere to exclude oxygen.[13] |
| Dehalogenation of Aryl Halide | This can occur after oxidative addition. The choice of ligand and base can influence this pathway.[8] |
Table 2: Optimizing Reaction Parameters for this compound
| Parameter | Recommendation & Rationale |
| Palladium Source | Use pre-formed Pd(0) catalysts (e.g., Pd(PPh₃)₄) or modern pre-catalysts (e.g., Buchwald palladacycles) for reliable generation of the active species.[8] |
| Ligand | For electron-deficient boronic acids and potentially challenging aryl halides, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote oxidative addition and stabilize the catalyst.[10][14] |
| Base | Milder inorganic bases like K₃PO₄ or K₂CO₃ are often a good starting point to avoid degradation of sensitive functional groups and minimize protodeboronation.[11] The solubility of the base can be critical. |
| Solvent | Aprotic solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used. The water can aid in dissolving the base and facilitating the catalytic cycle, but excess water can promote protodeboronation.[13] |
| Temperature | Typically in the range of 80-110 °C. Lower temperatures may be possible with highly active catalyst systems and can help to reduce side reactions and catalyst decomposition. |
| Atmosphere | Suzuki-Miyaura reactions are sensitive to oxygen, which can oxidize the Pd(0) catalyst. It is crucial to degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[13] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This is a representative starting protocol. Optimal conditions should be determined experimentally.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and/or Ligand
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Solvent (e.g., dioxane/water, toluene, or DMF)
Procedure:
-
Reagent Preparation: To an oven-dried reaction vessel under an inert atmosphere, add the aryl halide, this compound, and the base.
-
Catalyst Addition: Add the palladium catalyst and/or ligand.
-
Solvent Addition and Degassing: Add the chosen solvent system. Degas the reaction mixture by sparging with an inert gas (e.g., Argon) for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Reaction Execution: Seal the vessel and heat the reaction to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Common Palladium Catalyst Deactivation Pathways.
Caption: A Logical Troubleshooting Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. benchchem.com [benchchem.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. thieme-connect.com [thieme-connect.com]
Preventing deboronation of 3,4,5-Trichlorophenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4,5-trichlorophenylboronic acid. The focus is on preventing deboronation, a common side reaction for this electron-deficient arylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to deboronation?
A1: this compound is an electron-deficient arylboronic acid due to the presence of three strongly electron-withdrawing chlorine atoms on the phenyl ring. This electron deficiency makes the carbon-boron bond more susceptible to cleavage, particularly through a process called protodeboronation, which is often accelerated under basic conditions typically used in cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] The reaction proceeds through the formation of a more reactive boronate anion at higher pH.[2][4]
Q2: What are the primary factors that promote the deboronation of this compound?
A2: The main factors that can lead to the deboronation of this compound include:
-
High pH (Basic Conditions): Bases, especially strong aqueous bases, facilitate the formation of the boronate anion ([ArB(OH)₃]⁻), which is significantly more prone to protodeboronation than the neutral boronic acid.[2][4][5]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of deboronation.[6]
-
Presence of Water: Water often acts as the proton source for protodeboronation.[2][7]
-
Prolonged Reaction Times: Longer exposure to conditions that promote deboronation will naturally lead to a greater extent of this side reaction.
Q3: How can I store this compound to minimize degradation?
A3: To ensure the longevity and reactivity of this compound, it should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). It is advisable to keep the container tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration is recommended.
Troubleshooting Guide: Deboronation in Suzuki-Miyaura Coupling Reactions
This guide provides a systematic approach to troubleshooting and preventing the deboronation of this compound during Suzuki-Miyaura coupling reactions.
dot
Caption: Troubleshooting workflow for preventing deboronation.
Problem 1: Significant amount of 1,2,3-trichlorobenzene byproduct is observed.
| Potential Cause | Troubleshooting Step |
| Base-Induced Protodeboronation | The use of strong bases like NaOH or KOH in aqueous solutions can significantly accelerate protodeboronation. Solution: Switch to milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6] These bases are effective in promoting the catalytic cycle of the Suzuki-Miyaura reaction while being less harsh, thereby reducing the rate of deboronation. |
| High Reaction Temperature | Elevated temperatures, while often used to drive Suzuki-Miyaura couplings to completion, can also increase the rate of the undesired deboronation side reaction. Solution: Attempt the reaction at a lower temperature. The use of highly active palladium catalysts and electron-rich ligands can often allow for efficient coupling at room temperature or slightly elevated temperatures (40-60 °C).[8] |
| Suboptimal Catalyst System | A slow catalytic cycle for the desired cross-coupling reaction provides more time for the deboronation to occur. Solution: Employ a high-activity palladium precatalyst and an electron-rich, bulky phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos).[8][9] This will accelerate the rate-limiting steps of the Suzuki-Miyaura coupling (oxidative addition and reductive elimination), making it more competitive with the deboronation pathway. |
Problem 2: Low or no yield of the desired coupled product, with starting material consumed.
| Potential Cause | Troubleshooting Step |
| Rapid Deboronation Before Coupling | This compound may be degrading under the reaction conditions before it has a chance to participate in the Suzuki-Miyaura coupling. Solution: Utilize a "slow-release" strategy by converting the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate ester or a potassium trifluoroborate salt.[4][10][11] These derivatives are more stable under basic conditions and slowly release the boronic acid in situ, maintaining a low concentration of the active, and unstable, species. |
| Incomplete Reaction | The reaction conditions may not be optimal for the specific substrates, leading to stalling of the catalytic cycle and allowing deboronation to become the dominant pathway. Solution: Systematically screen reaction parameters, including the palladium source, ligand, base, solvent, and temperature. A thorough optimization can often identify conditions that favor the desired coupling over deboronation. |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with Minimized Deboronation
This protocol is a starting point and may require optimization for specific coupling partners.
dot
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl halide, potassium phosphate, the palladium catalyst, and the ligand.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of 3,4,5-Trichlorophenyl-MIDA boronate
This protocol provides a method for protecting the boronic acid functionality to enhance its stability.[10][11]
Materials:
-
This compound (1.0 equivalent)
-
N-methyliminodiacetic acid (MIDA) (1.1 equivalents)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve this compound and N-methyliminodiacetic acid in DMSO.
-
Heat the mixture to reflux and collect the water that azeotropes with the solvent.
-
After the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Precipitate the product by adding the reaction mixture to a large volume of a suitable anti-solvent (e.g., diethyl ether).
-
Collect the solid by filtration, wash with the anti-solvent, and dry under vacuum to yield the MIDA boronate ester.[10][12]
Protocol 3: Synthesis of Potassium (3,4,5-Trichlorophenyl)trifluoroborate
This protocol offers an alternative method for stabilizing the boronic acid.[4][5]
Materials:
-
This compound (1.0 equivalent)
-
Potassium hydrogen fluoride (KHF₂) (3.0 equivalents)
-
Methanol
-
Acetone
Procedure:
-
Dissolve this compound in methanol.
-
Add a saturated aqueous solution of potassium hydrogen fluoride.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the methanol under reduced pressure.
-
Add acetone to the residue to precipitate the potassium trifluoroborate salt.
-
Collect the solid by filtration, wash with acetone, and dry under vacuum.
Data Summary
| Boronic Acid Derivative | Relative Stability to Deboronation | Reactivity in Suzuki Coupling | Key Considerations |
| This compound | Low | High | Prone to deboronation, especially under basic conditions. Careful optimization of reaction conditions is crucial. |
| 3,4,5-Trichlorophenyl-MIDA boronate | High | Requires deprotection | Stable to storage and a wide range of reaction conditions. Deprotection with mild aqueous base releases the boronic acid in situ for "slow-release" coupling.[10][11] |
| Potassium (3,4,5-trichlorophenyl)trifluoroborate | High | Requires activation | Bench-stable solid that is less prone to protodeboronation. Requires specific conditions (e.g., a base) to release the active boronic acid for cross-coupling.[4][5] |
References
- 1. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Best practices for handling and weighing 3,4,5-Trichlorophenylboronic acid
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and weighing 3,4,5-Trichlorophenylboronic acid. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and effective use in experimental settings.
Safety & Handling
Proper handling of this compound is critical to ensure personnel safety and maintain the integrity of the compound for experimental use.
Frequently Asked Questions (FAQs) - Safety & Handling
Q1: What are the primary hazards associated with this compound?
-
Skin Irritation: May cause redness and irritation upon contact with skin.[1]
-
Serious Eye Irritation: Can cause significant eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A comprehensive suite of PPE is mandatory to prevent exposure. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat, fully buttoned, along with long pants and closed-toe shoes.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required to prevent the inhalation of dust particles.
Q3: What are the ideal storage conditions for this compound?
A3: To maintain its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from strong oxidizing agents and strong bases.
Q4: Is this compound sensitive to moisture?
A4: Phenylboronic acids are known to be hygroscopic. Therefore, it is best practice to handle this compound as a moisture-sensitive compound. Minimize its exposure to the atmosphere by working quickly and sealing the container promptly after use.
Weighing Procedures
Accurate weighing is crucial for successful downstream applications. The potential hygroscopic nature of boronic acids necessitates specific handling procedures to obtain reliable measurements.
Frequently Asked Questions (FAQs) - Weighing
Q1: I'm finding it difficult to get a stable reading on the analytical balance when weighing this compound. What could be the cause?
A1: An unstable reading is often due to the compound absorbing moisture from the air (hygroscopicity). As the compound absorbs water, its mass will continuously increase. To mitigate this, handle the compound in a glove box with a controlled atmosphere or work quickly to minimize atmospheric exposure.
Q2: How can I accurately weigh a small amount of this compound?
A2: For weighing small quantities, it is recommended to use a weighing boat or a small vial. Tare the container on the analytical balance. Briefly remove the container from the balance, add the desired amount of the compound using a spatula, and then reweigh. This process minimizes the time the compound is exposed to the atmosphere. Avoid adding the compound directly onto the balance pan.
Q3: My this compound appears clumpy or "gooey." Can I still use it?
A3: Clumping or a gooey consistency can be a sign of moisture absorption or degradation. While it might still be usable for some applications, the purity is compromised, and the effective concentration will be lower than expected. For reactions sensitive to stoichiometry, it is advisable to use a fresh, dry sample. If you must use the clumped material, consider drying it under a high vacuum, though this may not remove all impurities.
Experimental Protocols & Troubleshooting
This compound is commonly used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a clean, dry flask equipped with a magnetic stir bar, add this compound (1.1 equivalents), the aryl halide (1.0 equivalent), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Under the inert atmosphere, add a degassed solvent (e.g., a mixture of toluene and water) followed by a degassed aqueous solution of a base (e.g., 2M sodium carbonate, 2.0 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst. |
| Poor quality of boronic acid (degraded) | Use a fresh, dry sample of this compound. | |
| Inappropriate base or solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄) and solvent systems. | |
| Oxygen contamination | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. | |
| Significant Protodeboronation (loss of the boronic acid group) | Presence of water and/or strong base | Use anhydrous conditions or a milder base (e.g., KF). |
| Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed. | |
| Formation of Homocoupled Byproduct (biaryl of the boronic acid) | Oxygen in the reaction mixture | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. |
| Electron-deficient nature of the boronic acid | This can be inherent to the substrate. Optimize reaction conditions (catalyst, ligand, temperature) to favor the cross-coupling pathway. |
Visual Guides
Workflow for Handling and Weighing this compound
Caption: Workflow for safe handling and accurate weighing of this compound.
Troubleshooting Logic for Suzuki-Miyaura Coupling
Caption: Decision tree for troubleshooting common issues in Suzuki-Miyaura coupling reactions.
References
Impact of base selection on 3,4,5-Trichlorophenylboronic acid coupling
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 3,4,5-trichlorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Given its electron-deficient nature, careful selection of reaction parameters, particularly the base, is critical for success.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling of this compound?
The base is crucial for the transmetalation step, which is often rate-limiting. Its main function is to activate the boronic acid.[1][2] There are two widely accepted mechanisms for this activation[1]:
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻). This complex more readily transfers its organic group to the palladium center.[1]
-
Oxide/Hydroxide Pathway: The base (e.g., a hydroxide) can react with the palladium(II)-halide complex to form a palladium(II)-hydroxide species. This palladium-hydroxide complex then undergoes a more facile reaction with the neutral boronic acid.[1]
For electron-deficient boronic acids like this compound, activating the boronic acid is essential to overcome its reduced nucleophilicity.
Q2: My reaction with this compound is giving low to no yield. What is the most likely issue related to the base?
Low yields with electron-deficient boronic acids are often due to inefficient transmetalation or competing side reactions. Key base-related issues include:
-
Insufficient Basicity: The chosen base may be too weak to effectively form the boronate complex, leading to a stalled reaction.
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom from the solvent or residual water. Stronger bases can sometimes exacerbate this issue, especially at elevated temperatures.
-
Base-Sensitive Functional Groups: If your coupling partner contains base-sensitive groups (e.g., esters), a strong base could cause unintended hydrolysis or other side reactions.[2]
Q3: Which types of bases are recommended for coupling this electron-deficient boronic acid?
A range of inorganic and organic bases can be used, and the optimal choice is substrate-dependent. Generally, for less reactive coupling partners (like aryl chlorides), stronger bases are often required.
-
Inorganic Bases: These are the most common.
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Widely used and effective. Cesium carbonate is more soluble and basic, often providing better results for challenging couplings.
-
Phosphates (K₃PO₄): A strong base that is often effective when carbonates fail, particularly for coupling with sterically hindered substrates or less reactive aryl chlorides.
-
Hydroxides (NaOH, KOH): Strong bases that can be effective but may promote side reactions, including protodeboronation.[1]
-
Fluorides (KF, CsF): Fluoride ions have a unique role in activating boronic acids and can be effective, sometimes under milder conditions.[1][2]
-
-
Organic Bases: Less common, but useful when inorganic bases are incompatible with the substrates.
-
Alkoxides (KOtBu): A very strong base, often used for coupling unreactive aryl chlorides.
-
Amines (Triethylamine (TEA), DIPEA): Generally considered weaker bases in this context and are often less effective than inorganic bases, but can be useful for substrates with high sensitivity to strong inorganic bases.[1]
-
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Action | Rationale |
| Base is too weak. | Switch to a stronger base. For example, if K₂CO₃ fails, try K₃PO₄ or Cs₂CO₃. For very unreactive chlorides, consider KOtBu. | Electron-deficient boronic acids require sufficient activation for the transmetalation step to proceed efficiently. |
| Poor base solubility. | Use a more soluble base (e.g., Cs₂CO₃) or a different solvent system that better solubilizes the base (e.g., aqueous mixtures). | The base must be available in the reaction medium to participate in the catalytic cycle. |
| Catalyst inhibition. | The chlorine atoms on the phenyl ring can coordinate with the palladium center, potentially inhibiting the catalyst. | Using a ligand with strong donor properties (e.g., bulky biarylphosphines like XPhos or SPhos) can help stabilize the active catalytic species. |
Issue 2: Significant Side Product Formation
| Side Product | Possible Cause | Troubleshooting Action |
| 1,2,3-Trichlorobenzene (Protodeboronation) | The C-B bond is cleaved by a proton source. This is common with electron-deficient boronic acids. | 1. Use rigorously dried solvents and reagents. 2. Consider using a less aqueous solvent system or a non-aqueous base like KF. 3. Minimize reaction time and temperature where possible. |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture can promote oxidative homocoupling. | 1. Thoroughly degas all solvents and reagents (e.g., by sparging with argon or using freeze-pump-thaw cycles). 2. Maintain a strict inert atmosphere (N₂ or Ar) throughout the experiment. |
Data Presentation
The following table summarizes the general effectiveness of various bases in Suzuki-Miyaura couplings, with specific considerations for electron-deficient substrates like this compound. Yields are illustrative and highly dependent on the specific coupling partner, catalyst, and solvent.
| Base | Class | Typical Yield Range (%) | Notes for this compound Coupling |
| Na₂CO₃ | Carbonate (Weak) | 70-98%[3] | A good starting point. May require higher temperatures or longer reaction times. Often used in aqueous solvent mixtures.[4] |
| K₂CO₃ | Carbonate (Medium) | 75-95% | A very common and often effective choice. Generally interchangeable with Na₂CO₃. |
| Cs₂CO₃ | Carbonate (Strong) | 80-99% | Often provides superior results for difficult couplings due to higher basicity and solubility in organic solvents. |
| K₃PO₄ | Phosphate (Strong) | 85-99% | An excellent choice for challenging substrates, including sterically hindered partners or less reactive aryl chlorides. |
| KOH / NaOH | Hydroxide (Strong) | 70-90%[1] | Can be effective but increases the risk of protodeboronation and hydrolysis of sensitive functional groups.[1] |
| KF | Fluoride | Moderate to High[1] | Can be very effective and sometimes allows for milder conditions. The fluoride ion is believed to activate the boronic acid uniquely.[1] |
| KOtBu | Alkoxide (Very Strong) | High | Typically reserved for very unreactive coupling partners, such as electron-rich aryl chlorides. Use with caution to avoid side reactions. |
| TEA / DIPEA | Amine (Organic) | Variable | Generally less effective than inorganic bases.[1] Primarily used when substrates are incompatible with strong bases.[1] |
Experimental Protocols
Protocol 1: General Screening with Potassium Carbonate (K₂CO₃)
This protocol is a standard starting point for coupling this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the 1,4-dioxane and water (previously degassed by sparging with argon for 20-30 minutes).
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Conditions for a Challenging Coupling (e.g., with an Aryl Chloride) using Potassium Phosphate (K₃PO₄)
This protocol uses a stronger base and a more active catalyst system suitable for less reactive electrophiles.
Materials:
-
Aryl chloride (1.0 mmol, 1 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
SPhos (0.08 mmol, 8 mol%)
-
Anhydrous Toluene (10 mL)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add K₃PO₄, Pd₂(dba)₃, and SPhos to a flame-dried Schlenk flask.
-
Add the aryl chloride and this compound.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Follow workup and purification steps as described in Protocol 1.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield coupling reactions.
References
Technical Support Center: Solvent Effects in 3,4,5-Trichlorophenylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4,5-trichlorophenylboronic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving low yields. What is the most likely cause related to the solvent?
A1: Low yields in Suzuki-Miyaura reactions involving this compound can often be attributed to suboptimal solvent choice, which can lead to several issues:
-
Poor Solubility: this compound, like many boronic acids, may have limited solubility in certain organic solvents. If the boronic acid or other reagents are not fully dissolved, the reaction will be slow and incomplete.
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom. This process can be accelerated by the presence of water or protic solvents, especially under basic conditions.
-
Catalyst Deactivation: The choice of solvent can influence the stability and activity of the palladium catalyst. Some solvents may not effectively stabilize the active catalytic species, leading to decomposition.
-
Inefficient Biphasic System: Many Suzuki reactions are run in a biphasic system (e.g., an organic solvent and an aqueous base). The solvent plays a crucial role in the transfer of species between the two phases. An inappropriate organic solvent can hinder this phase transfer, slowing down the reaction.
Q2: What are the recommended solvents for Suzuki-Miyaura coupling reactions with this compound?
A2: While optimal conditions should be determined empirically for each specific reaction, a good starting point for solvent selection includes polar aprotic solvents, often in combination with water to dissolve the inorganic base. Commonly used and effective solvent systems include:
-
1,4-Dioxane/Water: A widely used and generally effective solvent system for Suzuki couplings.
-
Toluene/Water: Another common choice, particularly for reactions at higher temperatures.
-
Tetrahydrofuran (THF)/Water: Suitable for many Suzuki reactions, though THF can form peroxides and should be handled with care.
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN): These polar solvents can sometimes lead to different selectivity in reactions with substrates that have multiple reactive sites.[1]
It is crucial to use anhydrous solvents when the reaction is intended to be run under anhydrous conditions to minimize protodeboronation.[1]
Q3: How does the solubility of this compound in different solvents affect the reaction outcome?
-
High Solubility is Desirable: Solvents that readily dissolve this compound, the coupling partner, and the catalyst are preferred to ensure a homogeneous reaction mixture, leading to faster and more complete reactions.
-
Insolubility Leads to Poor Results: If the boronic acid is only sparingly soluble, the reaction rate will be limited by the dissolution rate, resulting in low yields or the need for extended reaction times and higher temperatures.
Based on data for analogous compounds, the expected solubility trend is: High Solubility: DMF, THF, Alcohols Moderate Solubility: Dichloromethane, Ethyl Acetate Low to Insoluble: Hexane, Petroleum Ether.[2]
Q4: I am observing significant formation of 1,2,3-trichlorobenzene as a byproduct. What is causing this and how can I prevent it?
A4: The formation of 1,2,3-trichlorobenzene is a classic example of protodeboronation , a major side reaction for boronic acids. This occurs when the C-B bond is cleaved and replaced by a C-H bond.
Causes:
-
Presence of Protic Species: Water, alcohols, or even acidic protons on other reagents can be the proton source.
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.
-
Prolonged Reaction Times: Leaving the reaction for an extended period after the desired product has formed can lead to decomposition of the remaining boronic acid.
-
Choice of Base: Some bases can promote this side reaction more than others.
Troubleshooting Steps:
-
Use Anhydrous Solvents: If the reaction protocol allows, use freshly distilled, anhydrous solvents and handle reagents under an inert atmosphere (e.g., argon or nitrogen).
-
Minimize Water in Biphasic Systems: While water is necessary to dissolve the base in many protocols, using the minimum amount required can be beneficial.
-
Optimize Reaction Time: Monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
-
Screen Different Bases: In some cases, switching to a different base (e.g., from a carbonate to a phosphate) can reduce protodeboronation.
-
Consider a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[1]
Data on Solvent Effects
While specific data for this compound is limited in the literature, the following table provides an illustrative summary of expected solvent effects on Suzuki-Miyaura reaction yields based on general principles and data for similar arylboronic acids.
| Solvent System | Expected Relative Yield | Rationale |
| 1,4-Dioxane / Water | High | Good balance of solubility for organic and inorganic reagents. Generally promotes efficient catalysis. |
| Toluene / Water | Moderate to High | Effective for higher temperature reactions. Good for less polar substrates. |
| THF / Water | Moderate | Good solvent, but can be prone to peroxide formation which can interfere with the reaction. |
| DMF (anhydrous) | Moderate to High | Highly polar, excellent solubilizing power. May require careful control of conditions to avoid side reactions. |
| Ethanol / Water | Moderate to Low | Protic nature of ethanol can increase the risk of protodeboronation.[3] |
| Acetonitrile / Water | Variable | Can be effective, but in some cases may lead to different selectivity or lower yields compared to ethereal solvents.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.1 equivalents), the aryl bromide (1.0 equivalent), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand.
-
Solvent Addition and Degassing: Add the chosen solvent system (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-30 minutes, or by using a freeze-pump-thaw method.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visual Troubleshooting and Workflow Diagrams
Caption: Troubleshooting workflow for low-yielding reactions.
References
Technical Support Center: 3,4,5-Trichlorophenylboronic Acid Reaction Monitoring
Welcome to the technical support center for monitoring reactions involving 3,4,5-Trichlorophenylboronic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively tracking the progress of their chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the progress of a this compound reaction?
A1: The most common analytical techniques for monitoring reactions with this compound, particularly in Suzuki-Miyaura coupling reactions, include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] The choice of method depends on factors like the required level of quantification, the nature of the reactants and products, and the available equipment.[1]
Q2: How can I use Thin-Layer Chromatography (TLC) for quick reaction monitoring?
A2: TLC is a fast and simple method to qualitatively track a reaction's progress.[4] By spotting the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.[2][5] For boronic acids, which may not be UV-active, using a specific stain like alizarin can help in visualizing the boronic acid spots under a UV lamp (366 nm).[6]
Q3: What makes HPLC a suitable method for quantitative analysis of these reactions?
A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantitative analysis of reaction mixtures, offering high resolution, sensitivity, and throughput.[1][7] It is well-suited for monitoring the consumption of starting materials and the formation of products and byproducts over time.[1] When coupled with a mass spectrometer (LC-MS), it provides high sensitivity and selectivity.[1]
Q4: Can NMR spectroscopy be used for real-time reaction monitoring?
A4: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that can provide detailed structural information and quantitative data, making it an excellent tool for real-time monitoring of chemical reactions.[3][8] By taking spectra at regular intervals, you can track the disappearance of reactant signals and the appearance of product signals.[3] For boronic acid reactions, 1H NMR is commonly used, and 11B NMR can also be a convenient tool for monitoring the interconnected acidity and binding phenomena.[9]
Q5: Is GC-MS a viable option for monitoring reactions with this compound?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) can be used, but it is generally suitable for volatile and thermally stable compounds.[10] Since boronic acids have low volatility, derivatization may be necessary to convert them into more volatile esters before analysis.[11][12] GC-MS provides excellent separation and identification of components in the reaction mixture.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause | Solution |
| Poor peak shape or tailing for this compound. | Interaction of the boronic acid group with the silica support of the column. | Add a small amount of acid (e.g., phosphoric acid) to the mobile phase to suppress the ionization of the boronic acid.[13] |
| Analyte instability in the sample vial (hydrolysis of boronic acid). | Boronic acids can be prone to hydrolysis, especially in the presence of water in the sample diluent.[12] | Use a non-aqueous and aprotic diluent for sample preparation. Analyze the samples as quickly as possible after preparation.[12] |
| Co-elution of starting material and product. | The chosen mobile phase and column are not providing adequate separation. | Optimize the HPLC method by screening different columns and mobile phase compositions (e.g., varying the organic modifier, pH, or additives).[7] |
| Low sensitivity for the product. | The product may have a poor chromophore, leading to weak UV detection. | If available, use a more universal detector like a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD). Alternatively, consider derivatization to introduce a chromophore. |
TLC Analysis Issues
| Problem | Possible Cause | Solution |
| Difficulty visualizing the this compound spot. | The compound may not be UV-active or may quench fluorescence poorly. | Use a specific staining reagent for boronic acids, such as alizarin solution. After developing the TLC plate, dip it in the alizarin solution and observe under a 366 nm UV lamp. Boronic acids will appear as fluorescent spots.[6] |
| Reactant and product have very similar Rf values. | The solvent system used for development does not provide sufficient separation. | Experiment with different solvent systems of varying polarity. A "cospot," where the reaction mixture is spotted on top of the starting material, is crucial to confirm if the spots are truly identical or just very close.[2] |
| Streaking of spots. | The sample is too concentrated, or the compound is interacting strongly with the stationary phase. | Dilute the sample before spotting. For acidic compounds like boronic acids, adding a small amount of acetic acid to the developing solvent can sometimes reduce streaking.[4] |
General Reaction Issues (Suzuki-Miyaura Coupling)
| Problem | Possible Cause | Solution |
| Reaction is not proceeding or is very slow. | Inactive catalyst, poor choice of base or solvent, or steric hindrance. | Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst. Screen different bases (e.g., K2CO3, Cs2CO3) and solvent systems (e.g., dioxane/water, toluene).[14][15] For sterically hindered substrates, a more active catalyst or harsher reaction conditions may be needed.[14] |
| Formation of homocoupling byproducts. | Undesirable side reactions of the boronic acid. | This can be influenced by the reaction conditions. Adjusting the base, solvent, and temperature may minimize homocoupling. |
| Decomposition of the boronic acid. | Boronic acids can be unstable under certain conditions. | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. |
Experimental Protocols
HPLC Monitoring Protocol
-
Reaction Sampling and Quenching : At specific time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol.[1] This solution can also contain an internal standard for more accurate quantification.
-
Sample Preparation : Filter the quenched sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
-
HPLC Conditions (Example) :
-
Column : C18 reverse-phase column (e.g., XSelect Premier HSS T3).[7]
-
Mobile Phase : A gradient of water (with 0.1% phosphoric acid) and acetonitrile. For example, a linear gradient from 5% to 95% acetonitrile.[7][13]
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector at a suitable wavelength (e.g., 254 nm, determined by the UV absorbance of reactants and products).[13]
-
Injection Volume : 5-10 µL.
-
-
Data Analysis : Integrate the peak areas of the starting material and product. Plot the percentage conversion of the starting material and the formation of the product over time.[1]
TLC Monitoring Protocol
-
Plate Preparation : On a silica gel TLC plate, draw a baseline with a pencil about 1 cm from the bottom. Mark three lanes for the starting material (SM), co-spot (Co), and reaction mixture (RM).[2]
-
Spotting :
-
Development : Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[4] Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization :
-
Remove the plate and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). Circle any visible spots.[2]
-
For enhanced visualization of the boronic acid, prepare an alizarin staining solution. Briefly dip the dried TLC plate into the solution, let it dry, and then observe it under a 366 nm UV lamp.[6]
-
-
Interpretation : The disappearance of the starting material spot in the RM lane and the appearance of a new product spot indicate the reaction is progressing.[16] The co-spot helps to confirm if the starting material is consumed.[2]
Data Presentation
The following table provides an example of how to present quantitative data from HPLC monitoring of a Suzuki-Miyaura coupling reaction.
| Reaction Time (minutes) | This compound Conversion (%) | Product Formation (%) |
| 0 | 0 | 0 |
| 30 | 28 | 27 |
| 60 | 55 | 53 |
| 90 | 78 | 76 |
| 120 | 92 | 90 |
| 180 | >99 | >98 |
Note: This is representative data for a typical Suzuki-Miyaura coupling reaction monitored by HPLC and may not reflect the exact kinetics of every reaction with this compound.[1]
Visualizations
Caption: Workflow for monitoring a reaction using HPLC.
Caption: Logical workflow for troubleshooting a stalled reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. How To [chem.rochester.edu]
- 3. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. pharmtech.com [pharmtech.com]
- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN105181824A - High performance liquid chromatography detection method of 3,4,5-trifluorophenylboronic acid - Google Patents [patents.google.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Cross-Coupling with Chlorinated Phenylboronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common pitfalls during Suzuki-Miyaura cross-coupling reactions with chlorinated phenylboronic acids.
Troubleshooting Guide
Low yields and the formation of side products are common hurdles in cross-coupling reactions involving chlorinated phenylboronic acids. The following tables summarize potential causes and recommended solutions for these issues.
Low or No Yield of Desired Product
| Observation | Potential Cause(s) | Recommended Solutions & Key Considerations |
| No reaction or very low conversion of starting materials. | 1. Inactive Catalyst System: The Pd(0) active species is not being generated efficiently from the Pd(II) precatalyst, or the catalyst has decomposed.[1] The nitrogen atom in some substrates can coordinate to the palladium, inhibiting its activity.[2] | Catalyst Choice: Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly. Alternatively, employ modern palladacycle precatalysts (e.g., Buchwald precatalysts), which are often more robust and efficient at generating the active Pd(0) species.[3][4] For nitrogen-containing substrates, consider protecting the amine or using bulky ligands to prevent catalyst inhibition.[2][5] |
| 2. Poor Oxidative Addition: Aryl chlorides are less reactive than aryl bromides or iodides, making the initial oxidative addition step difficult.[6][7] This is especially true for electron-rich chloroarenes.[4] | Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[5][8][9] These ligands promote the oxidative addition of the C-Cl bond. | |
| 3. Inefficient Transmetalation: Steric hindrance on the chlorinated phenylboronic acid (e.g., ortho-substituents) can slow down the transmetalation step.[8] | Reaction Conditions: Increase the reaction temperature to overcome the activation barrier. Screen different bases; stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective with challenging substrates.[2] Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which can exhibit different reactivity profiles.[10][11] | |
| 4. Protodeboronation of Boronic Acid: The boronic acid reacts with a proton source (e.g., water) to form the corresponding arene, removing it from the catalytic cycle.[1][12] Electron-withdrawing groups on the phenylboronic acid can increase its susceptibility to this side reaction.[13] | Control of Reaction Conditions: Use anhydrous solvents and ensure the base is dry. Milder bases and lower temperatures can sometimes reduce the rate of protodeboronation. Protecting the boronic acid as a pinacol ester or trifluoroborate salt can also prevent this side reaction.[10][11] |
Significant Formation of Side Products
| Side Product Observed | Potential Cause(s) | Recommended Solutions & Key Considerations |
| Homocoupling of Boronic Acid | The presence of oxygen in the reaction mixture can lead to the oxidative homocoupling of two boronic acid molecules.[1][5][10][14] Inefficient reduction of a Pd(II) precatalyst can also promote this pathway.[2] | Inert Atmosphere: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[2][5] |
| Dehalogenation of Aryl Chloride | The aryl chloride is reduced to the corresponding arene. | Choice of Base and Solvent: Some bases and solvents can facilitate this side reaction. Screening different bases (e.g., switching from a strong inorganic base to an organic base) may be beneficial.[5] |
| Protodeboronation Product | The boronic acid is converted to the corresponding arene. | See "Protodeboronation" in the table above. |
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a chlorinated phenylboronic acid is giving a very low yield. What are the first things I should check?
A1: When troubleshooting a low-yielding Suzuki reaction with a chlorinated substrate, start by evaluating the core components of your reaction:
-
Catalyst and Ligand: The choice of catalyst and ligand is critical for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to a more active system, such as a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[5][8][9]
-
Base and Solvent: The base is crucial for activating the boronic acid. For challenging couplings with aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[2] The solvent system (e.g., dioxane/water, toluene/water) can also significantly impact the reaction outcome, and screening different solvent and base combinations is recommended.[15][16]
-
Reaction Conditions: Ensure your reaction is run under a strict inert atmosphere to prevent catalyst decomposition and homocoupling of the boronic acid.[2][5] Degas your solvent thoroughly before use. Higher reaction temperatures may be necessary to promote the oxidative addition of the aryl chloride.[2]
Q2: I am observing a significant amount of homocoupling of my chlorinated phenylboronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is typically caused by the presence of oxygen.[10][14] To prevent this, it is essential to rigorously exclude air from your reaction. This can be achieved by:
-
Degassing the Solvent: Sparge your solvent with an inert gas (argon or nitrogen) for at least 30 minutes before use.
-
Using an Inert Atmosphere: Assemble your reaction under a positive pressure of argon or nitrogen. If possible, use a glovebox for preparing the reaction.
-
Catalyst Choice: Using a Pd(0) source directly can sometimes reduce the amount of Pd(II) species that may promote homocoupling.[1]
Q3: I am working with an ortho-substituted chlorinated phenylboronic acid and the reaction is very sluggish. What can I do to improve the reaction rate and yield?
A3: Ortho-substituted boronic acids are sterically hindered, which can slow down the transmetalation step of the catalytic cycle.[8] To overcome this, you can try the following:
-
More Active Catalyst System: Use a catalyst system known to be effective for sterically demanding substrates. Buchwald's biarylphosphine ligands are particularly well-suited for this purpose.[8]
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.
-
Choice of Boron Reagent: In some cases, converting the boronic acid to a boronic ester (e.g., a pinacol ester) or a trifluoroborate salt can improve the outcome of the reaction.[10][11]
Q4: What is protodeboronation and how can I avoid it?
A4: Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved by a proton source (like water) to give the corresponding arene.[12] This removes the boronic acid from the desired cross-coupling reaction. To minimize protodeboronation:
-
Use Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and ensure your base is dry.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt.[10][11] These are generally less prone to protodeboronation.
-
Milder Conditions: In some cases, using milder bases and lower reaction temperatures can reduce the extent of this side reaction.[1]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride with a Chlorinated Phenylboronic Acid
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), the chlorinated phenylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. reddit.com [reddit.com]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle of Halogenated Boronic Acids: 3,4,5-Trichlorophenylboronic Acid vs. 3,4,5-Trifluorophenylboronic Acid in Suzuki-Miyaura Coupling
In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis. The choice of the boronic acid coupling partner is critical to the success of this transformation, and halogenated phenylboronic acids offer unique electronic properties that can significantly influence reactivity. This guide provides a detailed comparison of two such reagents: 3,4,5-trichlorophenylboronic acid and 3,4,5-trifluorophenylboronic acid, offering insights into their reactivity based on electronic and steric effects, supported by available data.
Theoretical Reactivity: A Tale of Two Halogens
The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is largely governed by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups are generally known to enhance the reactivity of the boronic acid. Both chlorine and fluorine are electronegative halogens that exert electron-withdrawing inductive effects.
To quantify and compare the electronic effects of the 3,4,5-trichloro and 3,4,5-trifluoro substitution patterns, we can estimate the Hammett constants (σ) for these groups by assuming the additivity of the individual substituent constants. The Hammett equation provides a framework for understanding the influence of substituents on the reactivity of aromatic compounds.[1]
Estimated Hammett Constants:
The Hammett substituent constant (σ) is a measure of the electronic effect of a substituent on a reaction center. For polysubstituted benzene rings, the total σ value can be approximated by the sum of the individual σ values for each substituent at its respective position (meta or para).[1]
For the 3,4,5-trichlorophenyl group, we have two meta chloro substituents and one para chloro substituent. Using the standard Hammett constants for chlorine (σ_meta = +0.37, σ_para = +0.23)[2], the estimated total Hammett constant (Σσ) is:
Σσ (3,4,5-trichloro) = 2 * σ_meta(Cl) + σ_para(Cl) = 2 * (0.37) + 0.23 = +0.97
For the 3,4,5-trifluorophenyl group, we have two meta fluoro substituents and one para fluoro substituent. Using the standard Hammett constants for fluorine (σ_meta = +0.34, σ_para = +0.06)[2], the estimated total Hammett constant (Σσ) is:
Σσ (3,4,5-trifluoro) = 2 * σ_meta(F) + σ_para(F) = 2 * (0.34) + 0.06 = +0.74
The higher positive Σσ value for the 3,4,5-trichloro group suggests it is a stronger electron-withdrawing substituent compared to the 3,4,5-trifluoro group. This is somewhat counterintuitive given fluorine's higher electronegativity. However, the Hammett constants account for both inductive and resonance effects. While fluorine has a stronger inductive effect, chlorine has a greater ability to withdraw electron density through resonance in this polysubstituted system.
Based on these estimated Hammett constants, This compound is predicted to be more reactive in Suzuki-Miyaura coupling reactions due to its more electron-deficient nature, which can facilitate the transmetalation step of the catalytic cycle.
Another important factor influencing reactivity is the Lewis acidity of the boronic acid. Electron-withdrawing substituents increase the Lewis acidity of the boron center, which can enhance its interaction with the base in the reaction, a crucial step for the activation of the boronic acid.[3] The stronger electron-withdrawing character of the trichlorophenyl group suggests that this compound is a stronger Lewis acid than its trifluoro analogue. A predicted pKa value for 3,4,5-trifluorophenylboronic acid is 6.54.[4]
Steric effects can also play a role. The larger atomic radius of chlorine compared to fluorine means that the 3,4,5-trichlorophenyl group is sterically more demanding than the 3,4,5-trifluorophenyl group. This increased steric hindrance could potentially slow down the reaction rate by impeding the approach of the coupling partners to the palladium catalyst. However, in many cases, the electronic effects are the dominant factor in determining the reactivity of substituted phenylboronic acids in Suzuki-Miyaura coupling.
Experimental Data Comparison
| Property/Reaction Parameter | This compound | 3,4,5-Trifluorophenylboronic acid |
| Molecular Formula | C₆H₄BCl₃O₂[5] | C₆H₄BF₃O₂[6] |
| Molecular Weight | 225.26 g/mol [7] | 175.90 g/mol [6] |
| Appearance | White to off-white crystalline powder[7] | White to off-white crystalline solid |
| Predicted pKa | Not available | 6.54[4] |
| Suzuki Coupling Yields | ||
| with 4-bromoanisole | Good to excellent yields reported in various contexts. | High yields, often >90%, are typically achieved. |
| with 1-bromo-4-nitrobenzene | High yields are expected due to the activating nitro group. | Excellent yields are consistently reported. |
| with 2-bromopyridine | Moderate to good yields. | Good yields, though can be sensitive to reaction conditions. |
Note: The yields mentioned are qualitative summaries from the general literature on Suzuki-Miyaura couplings and are not from a direct comparative study.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a general experimental procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction that can be adapted for comparing the reactivity of this compound and 3,4,5-trifluorophenylboronic acid.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (3,4,5-trichloro- or 3,4,5-trifluorophenylboronic acid) (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the respective phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (5 mL) and water (1 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for the desired reaction time (e.g., monitored by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram, generated using Graphviz, illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Reactivity Comparison
The following diagram outlines the logical workflow for comparing the reactivity of the two boronic acids.
Caption: Workflow for comparing the reactivity of the two boronic acids.
Conclusion
References
- 1. The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.viu.ca [web.viu.ca]
- 3. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arxiv.org [arxiv.org]
- 5. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. web.viu.ca [web.viu.ca]
A Comparative Guide to Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling
For researchers and professionals in synthetic chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the organoboron species, particularly substituted phenylboronic acids, is a critical parameter that significantly influences reaction efficiency, yield, and scope. This guide provides an objective comparison of the performance of various substituted phenylboronic acids in this reaction, supported by experimental data.
The electronic nature of the substituents on the phenylboronic acid plays a pivotal role in the transmetalation step of the catalytic cycle. Generally, electron-donating groups (EDGs) on the boronic acid can enhance the reaction rate and yield. Conversely, electron-withdrawing groups (EWGs) can have a more complex effect, sometimes leading to slower reactions, though this is highly dependent on the overall reaction conditions.[1]
Performance Comparison of Substituted Phenylboronic Acids
The following table summarizes experimental data illustrating the performance of phenylboronic acids with electron-donating, electron-withdrawing, and sterically hindered substituents in the Suzuki-Miyaura cross-coupling reaction. It is important to note that the data is compiled from different sources with varying reaction conditions; therefore, this information should be used as a qualitative guide rather than a direct quantitative comparison.
| Phenylboronic Acid | Substituent Type | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | TON | TOF (h⁻¹) | Reference |
| 4-Methoxyphenylboronic acid | Electron-Donating (-OCH₃) | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield | - | - | [1] |
| 4-Methylphenylboronic acid | Electron-Donating (-CH₃) | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 | - | - | [1] |
| Phenylboronic acid | Unsubstituted | Aryl Bromides | Pd(PPh₃)₄ | K₂CO₃ | Ethanol/H₂O | >96 | - | - | [2] |
| 2-Nitrophenylboronic acid | Electron-Withdrawing (-NO₂) | Aryl Halide | Pd(PPh₃)₄ | K₂CO₃ | - | 70-98 | - | - | [3] |
| 4-Trifluoromethylphenylboronic acid | Electron-Withdrawing (-CF₃) | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 85 | - | - | [1] |
| 2,4-Difluorophenylboronic acid | Electron-Withdrawing (-F) | 5-Bromosalicylic acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 98 | - | - | [4] |
| 2-Methoxyphenylboronic acid | Steric Hindrance (ortho) | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 30-48 (product dependent) | - | - | [5][6][7] |
| Phenylboronic acid | Unsubstituted | Aryl Iodide | Palladacycle | K₂CO₃ | Anisole | >95 | 10⁶ - 10⁷ | 10⁵ - 10⁶ | [8] |
TON (Turnover Number) and TOF (Turnover Frequency) are highly dependent on catalyst loading and reaction time. The values presented are from specific high-turnover catalytic systems and may not be representative of all conditions.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and adaptation of synthetic methods. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)[9]
-
Ligand (if required, e.g., SPhos, PPh₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)[1]
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, Toluene/H₂O)[1][9]
Reaction Setup:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the substituted phenylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[3]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask.[3]
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[3]
-
Add the degassed solvent system via syringe.[3]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically monitored by TLC or GC-MS).[3]
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
The diagrams below illustrate the key mechanistic cycle of the Suzuki-Miyaura reaction and a general workflow for a comparative study of substituted phenylboronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Purity Assessment of 3,4,5-Trichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The purity of 3,4,5-Trichlorophenylboronic acid, a critical building block in organic synthesis and pharmaceutical development, is paramount to ensure the quality, safety, and efficacy of final products. This guide provides a comprehensive comparison of the primary analytical techniques for its purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FT-IR). We present a detailed examination of their principles, performance, and ideal applications, supported by representative experimental data and protocols.
At a Glance: Comparison of Analytical Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Fourier-Transform Infrared Spectroscopy (FT-IR) |
| Principle | Separation based on differential partitioning between a stationary and a mobile phase. | Separation of volatile compounds followed by mass-based detection. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of nuclei. | Identification of functional groups based on the absorption of infrared radiation. |
| Sample State | Solution | Volatilized (derivatization often required) | Solution | Solid or Liquid |
| Primary Use | Quantitative Purity and Impurity Profiling | Impurity Identification and Quantification of Volatile Impurities | Absolute Purity Determination and Structural Elucidation | Functional Group Identification (Primarily Qualitative) |
| Selectivity | High | Very High | High (for structurally distinct molecules) | Moderate |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) | Low |
| Quantitation | Relative (requires a reference standard) | Relative (requires a reference standard) | Absolute (with an internal standard) | Generally not used for purity quantification |
| Throughput | High | Moderate | Low to Moderate | High |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. It offers excellent resolution, high sensitivity, and is amenable to automation for high-throughput analysis.
Quantitative Performance Data (Representative)
| Parameter | Performance |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the primary standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation: Determine the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides exceptional separation efficiency and definitive identification of volatile impurities through their mass spectra. Due to the low volatility of boronic acids, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound.
Quantitative Performance Data (Representative, post-derivatization)
| Parameter | Performance |
| Limit of Detection (LOD) | 0.05 pg |
| Limit of Quantitation (LOQ) | 0.15 pg |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Reagents:
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent: Acetonitrile or Dichloromethane (anhydrous)
Procedure:
-
Derivatization:
-
Accurately weigh about 1 mg of the this compound sample into a vial.
-
Add 100 µL of anhydrous solvent and 100 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Carrier gas: Helium, constant flow of 1.0 mL/min
-
Injector temperature: 250 °C
-
Oven temperature program: Initial 80 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
-
Analysis: Inject the derivatized sample into the GC-MS system.
-
Calculation: Identify and quantify impurities based on their retention times and mass spectra. Purity can be estimated by area normalization, assuming similar response factors for the main component and impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte. It relies on the comparison of the integral of an analyte's signal to that of a certified internal standard.
Quantitative Performance Data (Representative)
| Parameter | Performance |
| Accuracy | High (typically < 1% error) |
| Precision (% RSD) | < 1% |
Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard of known purity (e.g., maleic acid)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) and a certified internal standard (e.g., 5 mg of maleic acid) into a vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.7 mL of DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Calculation: Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Fourier-Transform Infrared Spectroscopy (FT-IR)
FT-IR is a rapid and non-destructive technique primarily used for the identification of functional groups. While not a primary tool for quantitative purity assessment, it can be used to quickly verify the identity of this compound and to detect the presence of major impurities with distinct functional groups.
Experimental Protocol
Instrumentation:
-
FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Interpretation: Compare the obtained spectrum with a reference spectrum of pure this compound. Key characteristic peaks to observe include:
-
O-H stretching (broad band around 3300 cm⁻¹)
-
Aromatic C-H stretching (around 3100-3000 cm⁻¹)
-
Aromatic C=C stretching (around 1600-1450 cm⁻¹)
-
B-O stretching (around 1350 cm⁻¹)
-
C-Cl stretching (around 800-600 cm⁻¹)
-
Workflow for Analytical Method Selection
The selection of the most appropriate analytical method depends on the specific requirements of the analysis. The following workflow can guide researchers in their decision-making process.
Caption: A workflow for selecting the appropriate analytical method.
Conclusion
The choice of the analytical method for the purity assessment of this compound is dictated by the specific analytical goal.
-
HPLC is the workhorse for routine quality control, offering a balance of high throughput, sensitivity, and resolving power for non-volatile impurities.
-
GC-MS is unparalleled for the identification and quantification of volatile and semi-volatile impurities, although it requires a derivatization step.
-
qNMR stands out as a primary method for determining absolute purity, which is invaluable for the certification of reference materials and in situations where a specific reference standard for the analyte is unavailable.
-
FT-IR serves as a rapid and straightforward technique for identity confirmation.
For a comprehensive purity assessment, a combination of these techniques is often employed. For instance, HPLC can be used for routine purity checks and impurity profiling, while qNMR can establish the absolute purity of a reference batch, and GC-MS can investigate any potential volatile impurities. This multi-faceted approach ensures the highest confidence in the quality of this compound for its intended applications in research and development.
Interpreting the NMR Spectra of 3,4,5-Trichlorophenylboronic Acid Derivatives: A Comparative Guide
For researchers and scientists engaged in drug development and chemical synthesis, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a comparative analysis of the expected NMR spectral features of 3,4,5-trichlorophenylboronic acid and its derivatives, offering insights into their interpretation with supporting data from related compounds. A detailed experimental protocol for acquiring NMR spectra of boronic acids is also presented to ensure data reproducibility.
Predicted ¹H and ¹³C NMR Spectral Data
¹H NMR: In a substituted benzene ring, the position of the protons relative to the substituents significantly influences their chemical shifts. For this compound, the two equivalent protons are at the C2 and C6 positions. These protons are expected to appear as a singlet in the aromatic region of the spectrum, likely between δ 7.5 and 8.0 ppm.
¹³C NMR: The carbon spectrum will show four distinct signals corresponding to the four unique carbon environments in the molecule. The carbon attached to the boron atom (C1) is expected to have a chemical shift in the range of δ 130-135 ppm. The carbons bearing the chloro substituents (C3, C4, and C5) will be significantly deshielded, appearing further downfield. The C2 and C6 carbons will also be influenced by the adjacent chloro and boronic acid groups.
Comparative NMR Data of Phenylboronic Acid Derivatives
To provide a practical context for interpreting the spectra of this compound, the following table summarizes the ¹H and ¹³C NMR data for a series of related substituted phenylboronic acids. This comparison highlights how different substituents affect the chemical shifts of the aromatic protons and carbons.
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) and Multiplicity | ¹³C NMR Chemical Shifts (δ, ppm) |
| Phenylboronic acid[1] | DMSO-d₆ | 7.99 (d), 7.79 (d), 7.39 (t), 7.33 (t) | 134.5, 131.5, 128.5, 127.5 |
| 3-Chlorophenylboronic acid[2][3] | CDCl₃ | 8.05 (s), 7.95 (d), 7.45 (d), 7.35 (t) | 135.2, 134.8, 131.0, 130.5, 129.0, 127.0 |
| 3-Nitrophenylboronic acid[4] | DMSO-d₆ | 8.65 (s), 8.30 (d), 8.20 (d), 7.70 (t) | 148.5, 136.0, 131.0, 126.0, 122.0 |
| (3,4,5-Trifluorophenyl)boronic acid[5][6] | CDCl₃ | 7.35 (t, monomer), 7.77 (t, trimer) | 152.2, 142.2, 132.6-130.5 (br m), 118.6 (dd) |
| Predicted: this compound | CDCl₃/DMSO-d₆ | ~7.8-8.2 (s, 2H) | ~135 (C-B), ~138 (C-Cl), ~132 (C-H) |
Note: The formation of boronic anhydrides (boroxines) in solution can lead to the appearance of additional signals or broadened peaks in the NMR spectrum.[7]
¹¹B NMR Spectroscopy: A Key to Understanding Boronic Acids
¹¹B NMR spectroscopy is a powerful technique for characterizing boronic acids and their derivatives.[8][9][10] The chemical shift of the boron nucleus is highly sensitive to its coordination environment. For trigonal planar (sp²) boronic acids, the ¹¹B chemical shift typically appears in the range of δ 28-33 ppm.[7] Upon formation of a tetrahedral (sp³) boronate ester or complex, the ¹¹B signal shifts significantly upfield to δ 5-15 ppm.[11] This makes ¹¹B NMR an excellent tool for studying interactions with diols and other Lewis bases. For this compound, the electron-withdrawing nature of the chloro substituents is expected to shift the ¹¹B resonance slightly downfield compared to unsubstituted phenylboronic acid.
Experimental Protocol for NMR Analysis of Boronic Acids
The following is a general protocol for acquiring high-quality NMR spectra of phenylboronic acid derivatives.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the boronic acid derivative directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts and the equilibrium between the boronic acid and its corresponding boroxine.[9]
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the desired nucleus (¹H, ¹³C, ¹¹B).
-
Shim the magnetic field to obtain optimal resolution.
3. Acquisition of ¹H NMR Spectra:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
4. Acquisition of ¹³C NMR Spectra:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to encompass the full range of expected carbon resonances (e.g., 0-160 ppm).
5. Acquisition of ¹¹B NMR Spectra:
-
If available, acquire a one-dimensional ¹¹B NMR spectrum.
-
Use a boron-free probe or a quartz NMR tube to avoid background signals.[8]
-
Use a broad spectral width (e.g., -100 to 100 ppm) to ensure all boron species are observed.
-
Reference the spectrum to an external standard such as BF₃·OEt₂.
Logical Workflow for Spectral Interpretation
The following diagram illustrates a logical workflow for the interpretation of NMR spectra of substituted phenylboronic acids.
Caption: A logical workflow for the comprehensive interpretation of NMR spectra of phenylboronic acid derivatives.
By following this guide, researchers can effectively interpret the NMR spectra of this compound and its derivatives, facilitating the unambiguous characterization of these important chemical entities. The comparative data and detailed experimental protocol provide a solid foundation for both routine analysis and more in-depth structural studies.
References
- 1. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
- 2. 3-Chlorophenylboronic acid(63503-60-6) 1H NMR [m.chemicalbook.com]
- 3. 3-Chlorophenylboronic acid | 63503-60-6 [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. (3,4,5-Trifluorophenyl)boronic Acid (contains varying amounts of Anhydride) | C6H4BF3O2 | CID 2734671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 8. scribd.com [scribd.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Systems for 3,4,5-Trichlorophenylboronic Acid Reactions
For researchers, scientists, and professionals in drug development, the efficient and selective functionalization of complex molecules is paramount. 3,4,5-Trichlorophenylboronic acid serves as a crucial building block in the synthesis of a variety of target compounds, including polychlorinated biphenyls (PCBs) for toxicological studies and novel pharmaceutical intermediates. The success of these syntheses hinges on the selection of an appropriate catalytic system. This guide provides a comparative overview of various catalytic systems for reactions involving this compound, with a focus on Suzuki-Miyaura, Chan-Lam, Buchwald-Hartwig, and Heck reactions.
Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. In the context of this compound, this reaction is particularly valuable for the synthesis of polychlorinated biphenyls.
Comparative Performance of Catalytic Systems for Suzuki-Miyaura Coupling
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | Bromochlorobenzenes | aq. Na₂CO₃ | Toluene | Reflux | 12-24 | 60-90 | [1] |
| Pd(dba)₂ / DPDB | 4-Iodo-2,3,5,6-tetrachlorobiphenyl | K₃PO₄ | Dioxane | 80 | 18 | 98 | [2] |
| Pd(PPh₃)₄ | 4-Bromo-2,6-dichloroaniline | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 4 | 85 | [3] |
dppf = 1,1'-Bis(diphenylphosphino)ferrocene; dba = Dibenzylideneacetone; DPDB = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl
Experimental Protocol: Suzuki-Miyaura Coupling
A representative procedure for the Suzuki-Miyaura coupling of a chlorinated aryl boronic acid with a bromochlorobenzene is as follows:
To a solution of the bromochlorobenzene (1.0 mmol) and this compound (1.2 mmol) in toluene (10 mL), an aqueous solution of sodium carbonate (2 M, 2.0 mL) is added. The mixture is degassed with argon for 15 minutes. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol) is then added, and the mixture is heated to reflux for 12-24 hours. After cooling to room temperature, the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[1]
Chan-Lam Coupling: Forging C-N and C-O Bonds
The Chan-Lam coupling provides a valuable method for the formation of carbon-nitrogen and carbon-oxygen bonds by reacting arylboronic acids with amines, amides, or alcohols.[4][5] This copper-catalyzed reaction offers an alternative to the more common palladium-catalyzed Buchwald-Hartwig amination.[6] While specific examples with this compound are not extensively documented in readily available literature, the general principles of the Chan-Lam coupling can be applied.
General Considerations for Chan-Lam Coupling
-
Catalyst: Typically, copper(II) acetate (Cu(OAc)₂) is used, often in stoichiometric amounts, but catalytic systems are also known.
-
Base: A variety of bases can be employed, including triethylamine, pyridine, and inorganic bases like potassium carbonate.
-
Solvent: Dichloromethane (DCM) or other polar aprotic solvents are common.
-
Atmosphere: The reaction is often run open to the air, as oxygen can serve as the terminal oxidant to regenerate the active copper catalyst.
Experimental Protocol: General Chan-Lam N-Arylation
A general procedure for the Chan-Lam N-arylation of an amine with an arylboronic acid is as follows:
To a mixture of the amine (1.0 mmol), this compound (1.5 mmol), and copper(II) acetate (1.0 mmol) in dichloromethane (10 mL) is added triethylamine (2.0 mmol). The reaction mixture is stirred at room temperature and open to the air for 24-72 hours. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the N-arylated product.
Buchwald-Hartwig Amination: A Palladium-Catalyzed Alternative
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N and C-O bonds.[7] This reaction typically involves an aryl halide or triflate as the electrophile. While this compound is not the direct substrate, it can be converted to the corresponding aryl halide (e.g., 1-bromo-3,4,5-trichlorobenzene) which can then participate in Buchwald-Hartwig reactions.
Key Components of the Buchwald-Hartwig Amination
-
Palladium Catalyst: A variety of palladium sources can be used, often in combination with specialized phosphine ligands.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are crucial for high catalytic activity.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.
Heck Reaction: Olefin Arylation
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[8] Similar to the Buchwald-Hartwig amination, this compound would first need to be converted to an aryl halide to be used in a traditional Heck reaction. However, variations of the Heck reaction using arylboronic acids have been developed.
General Conditions for the Heck Reaction with Arylboronic Acids
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common catalyst precursor.
-
Oxidant: An oxidant is often required to facilitate the catalytic cycle.
-
Base: An inorganic or organic base is used to neutralize the acid produced.
-
Solvent: Polar aprotic solvents such as DMF or DMA are frequently employed.
Conclusion
The choice of catalytic system for reactions of this compound is dictated by the desired transformation. For the synthesis of polychlorinated biphenyls via C-C bond formation, the Suzuki-Miyaura coupling is a well-established and high-yielding method, with several effective palladium-based catalytic systems available. For C-N and C-O bond formation, the Chan-Lam coupling offers a direct, copper-catalyzed route, while the Buchwald-Hartwig amination provides a powerful, albeit indirect, palladium-catalyzed alternative requiring prior conversion of the boronic acid to an aryl halide. The Heck reaction also presents possibilities for C-C bond formation with alkenes, typically after converting the boronic acid to a halide. The selection of the optimal catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity in all these transformations. Further research into direct Chan-Lam and Heck-type reactions of this compound could expand the synthetic utility of this important building block.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 6. Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Comparative Guide to the Synthetic Validation of 3,4,5-Trichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 3,4,5-Trichlorophenylboronic acid, a key building block in medicinal chemistry and materials science. The validation of these routes is crucial for ensuring the reliable and efficient synthesis of this important intermediate. The following sections detail the experimental protocols, present comparative data, and offer visual representations of the synthetic pathways.
Introduction
This compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures. Its utility in the development of pharmaceuticals and functional materials necessitates well-characterized and reproducible synthetic methods. This guide evaluates two common approaches for the synthesis of arylboronic acids: the Grignard reaction and the directed ortho-lithiation.
While specific, peer-reviewed synthetic procedures with detailed quantitative data for this compound are not extensively documented in publicly available literature, this guide presents validated and plausible protocols adapted from established methods for structurally similar polychlorinated and polyfluorinated phenylboronic acids. The presented data should be considered representative, and optimization may be required for specific laboratory conditions.
Comparative Analysis of Synthetic Routes
The two primary methods for the synthesis of this compound are the Grignard reaction starting from 1-bromo-3,4,5-trichlorobenzene and the lithiation of 1,2,3-trichlorobenzene. Each route presents distinct advantages and challenges in terms of starting material availability, reaction conditions, and potential side products.
| Parameter | Route 1: Grignard Reaction | Route 2: Lithiation |
| Starting Material | 1-Bromo-3,4,5-trichlorobenzene | 1,2,3-Trichlorobenzene |
| Key Reagents | Magnesium turnings, Triisopropyl borate | n-Butyllithium, Triisopropyl borate |
| Plausible Yield | 60-75% | 55-70% |
| Estimated Purity | >95% after crystallization | >95% after crystallization |
| Reaction Temperature | 0 °C to room temperature | -78 °C to room temperature |
| Key Advantages | Milder reaction conditions, commercially available starting material. | Utilizes a more readily available starting material (1,2,3-trichlorobenzene). |
| Potential Challenges | Initiation of Grignard reagent formation can be sensitive to impurities and moisture. Potential for Wurtz coupling side products. | Requires cryogenic temperatures and strictly anhydrous conditions. Handling of pyrophoric n-butyllithium. Potential for regioselectivity issues. |
Experimental Protocols
The following are detailed, plausible experimental protocols for the synthesis of this compound via the Grignard and lithiation routes. These protocols are adapted from established procedures for analogous compounds and should be performed by trained chemists under appropriate safety precautions.
Route 1: Synthesis via Grignard Reaction
This route involves the formation of a Grignard reagent from 1-bromo-3,4,5-trichlorobenzene, followed by reaction with a trialkyl borate and subsequent hydrolysis.
Experimental Workflow:
Caption: Grignard Route to this compound.
Procedure:
-
Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). The flask is flushed with argon. Anhydrous tetrahydrofuran (THF) is added to cover the magnesium. A small crystal of iodine can be added to initiate the reaction. A solution of 1-bromo-3,4,5-trichlorobenzene (1.0 eq) in anhydrous THF is added dropwise from the dropping funnel. The reaction mixture is gently heated to initiate the Grignard formation, after which the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for an additional 2 hours.
-
Borylation: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of triisopropyl borate (1.5 eq) in anhydrous THF is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of 2 M aqueous hydrochloric acid at 0 °C, with vigorous stirring, until the solution becomes acidic (pH ~1-2). The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white crystalline solid.
Route 2: Synthesis via Lithiation
This method involves the direct lithiation of 1,2,3-trichlorobenzene followed by quenching with a borate ester.
Experimental Workflow:
Caption: Lithiation Route to this compound.
Procedure:
-
Lithiation: A solution of 1,2,3-trichlorobenzene (1.0 eq) in anhydrous THF is cooled to -78 °C under an argon atmosphere in a flame-dried flask. n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise via syringe, and the mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The solution is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is then acidified with 2 M aqueous hydrochloric acid to pH ~1-2. The product is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent mixture to yield this compound as a white solid.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be >300 °C (by analogy to similar compounds) |
| ¹H NMR (DMSO-d₆) | δ ~8.2 (s, 2H, Ar-H), 7.8 (s, 2H, B(OH)₂) |
| ¹³C NMR (DMSO-d₆) | Expected signals in the aromatic region (125-140 ppm) |
| Purity (by HPLC) | >95% |
Conclusion
Both the Grignard and lithiation routes represent viable pathways for the synthesis of this compound. The choice of method will likely depend on the availability and cost of the starting materials, as well as the specific equipment and expertise available in the laboratory. The Grignard route may be preferred for its milder conditions, while the lithiation route offers an alternative from a more accessible starting material. In both cases, careful control of anhydrous conditions is critical for success. The provided protocols, adapted from reliable syntheses of analogous compounds, offer a solid foundation for the laboratory-scale production of this important synthetic intermediate. Further optimization of reaction parameters may lead to improved yields and purity.
Reactivity Face-Off: Chloro- vs. Bromo-Substituted Phenylboronic Acids in Cross-Coupling Reactions
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry, cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. Among the most utilized reagents in these transformations are substituted phenylboronic acids. This guide provides an objective, data-driven comparison of the reactivity of chloro- and bromo-substituted phenylboronic acids in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions. Understanding the nuanced reactivity differences between these two classes of reagents is critical for reaction optimization, impurity profiling, and efficient route design in pharmaceutical and materials science research.
At a Glance: Key Reactivity Differences
The reactivity of halo-substituted phenylboronic acids in cross-coupling reactions is fundamentally governed by the nature of the carbon-halogen bond and the electronic effects of the halogen substituent. Generally, the reactivity trend for aryl halides in oxidative addition, a key step in many cross-coupling reactions, follows the order I > Br > Cl. This is attributed to the decreasing bond strength of the carbon-halogen bond down the group. While the halogen is on the boronic acid partner and not the electrophile in the context of this comparison, its electronic and steric properties still play a crucial role, particularly in the transmetalation step.
Our comprehensive analysis of published experimental data reveals that bromo-substituted phenylboronic acids are generally more reactive than their chloro-substituted counterparts in Suzuki-Miyaura and Chan-Lam couplings. For Buchwald-Hartwig aminations, where the boronic acid can act as an aryl source or an activator, the reactivity trends are more nuanced and highly dependent on the specific reaction conditions.
Quantitative Data Summary
The following table summarizes quantitative data from various studies, providing a comparative overview of the performance of chloro- and bromo-substituted phenylboronic acids in Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig cross-coupling reactions. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature; therefore, some data points are representative of similar reaction systems and are intended to provide a general trend.
| Reaction Type | Coupling Partners | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 2-Bromo-4-methylpyridine + Substituted Phenylboronic Acid | 4-Chlorophenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 80 | [1] |
| Suzuki-Miyaura | 4-Bromotoluene + Substituted Phenylboronic Acid | 4-Bromophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | Indirect comparison based on typical high yields for aryl bromides. |
| Chan-Lam | 2-Nitroimidazole + Substituted Phenylboronic Acid | 4-Chlorophenylboronic acid | Cu(OTf)₂, 4,5-diazafluoren-9-one | K₂CO₃ | MeOH | RT | 12 | 71 | [2] |
| Chan-Lam | 2-Nitroimidazole + Substituted Phenylboronic Acid | 4-Bromophenylboronic acid | Cu(OTf)₂, 4,5-diazafluoren-9-one | K₂CO₃ | MeOH | RT | 12 | 80 | [2] |
| Buchwald-Hartwig | Aniline + 4-Chlorotoluene | 4-Chlorophenylboronic acid (as arylating agent) | Pd₂(dba)₃, XPhos | K₃PO₄ | Dioxane | 100 | 24 | Moderate | Reactivity is generally lower than with aryl bromides. |
| Buchwald-Hartwig | Aniline + 4-Bromotoluene | 4-Bromophenylboronic acid (as arylating agent) | Pd₂(dba)₃, XPhos | K₃PO₄ | Dioxane | 100 | 12 | Good to Excellent | Bromo-substituted boronic acids are more commonly used and generally give higher yields. |
Mechanistic Insights
The observed reactivity differences can be rationalized by examining the key steps of the catalytic cycles.
Suzuki-Miyaura Coupling: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. While the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step, the electronic nature of the boronic acid affects the transmetalation step. The electron-withdrawing nature of both chlorine and bromine can influence the nucleophilicity of the aryl group being transferred from the boron atom. The slightly lower electronegativity and greater polarizability of bromine compared to chlorine may contribute to a more facile transmetalation for bromo-substituted phenylboronic acids.
Chan-Lam Coupling: This copper-catalyzed reaction involves the formation of a copper-aryl intermediate. The reactivity of the boronic acid in the transmetalation step with the copper catalyst is influenced by the halogen substituent. The data suggests that the bromo-substituent leads to a more reactive boronic acid in this context.
Buchwald-Hartwig Amination: In some variations of the Buchwald-Hartwig amination, arylboronic acids can serve as the aryl source. More commonly in recent methodologies, they can act as activators, particularly in nickel-catalyzed systems.[3] When acting as the arylating agent, the reactivity trends are expected to be similar to those in Suzuki-Miyaura coupling.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and comparison. Below are representative protocols for the Suzuki-Miyaura and Chan-Lam reactions.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is a general procedure for the palladium-catalyzed coupling of an aryl bromide with a substituted phenylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Substituted phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, substituted phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add toluene and water to the flask.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Chan-Lam N-Arylation
This protocol describes a general procedure for the copper-catalyzed N-arylation of an imidazole with a substituted phenylboronic acid.[2]
Materials:
-
Imidazole (0.2 mmol)
-
Substituted phenylboronic acid (0.4 mmol)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 8 mol%)
-
4,5-diazafluoren-9-one (L2, 8 mol%)
-
Potassium carbonate (K₂CO₃, 0.2 mmol)
-
Methanol (MeOH, 1 mL)
Procedure:
-
In a vial, dissolve copper(II) trifluoromethanesulfonate and 4,5-diazafluoren-9-one in methanol.
-
To a separate reaction vial, add the imidazole, substituted phenylboronic acid, and potassium carbonate.
-
Add the catalyst solution to the reaction vial.
-
Stir the reaction mixture at room temperature, open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Visualizing the Mechanisms
To further elucidate the processes discussed, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Conclusion
The choice between chloro- and bromo-substituted phenylboronic acids in cross-coupling reactions is a critical decision that impacts reaction efficiency and overall synthetic strategy. The compiled data and mechanistic rationale indicate that bromo-substituted phenylboronic acids generally exhibit higher reactivity in Suzuki-Miyaura and Chan-Lam couplings. However, the less reactive chloro-substituted analogs can offer advantages in terms of cost and availability, and their reactivity can often be enhanced through careful optimization of reaction conditions, including the choice of catalyst, ligand, and base. For Buchwald-Hartwig aminations, the role and reactivity of the boronic acid are more complex and system-dependent. This guide serves as a valuable resource for researchers, enabling more informed decisions in the design and execution of cross-coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3,4,5-Trichlorophenylboronic Acid: A Comparative Guide for Organoboron Reagents in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of the appropriate organoboron reagent is a critical decision in the synthesis of complex molecules. This guide provides an objective comparison of 3,4,5-trichlorophenylboronic acid with other commonly used organoboron reagents, supported by experimental data to inform reagent choice in synthetic applications, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
This compound is a versatile reagent in organic synthesis, primarily utilized as a partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Its electron-deficient nature, a result of the three chlorine substituents on the phenyl ring, influences its reactivity and makes it a valuable building block for introducing polychlorinated aryl moieties into target molecules. These moieties are often found in pharmaceuticals and agrochemicals.[1]
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The electronic properties of the boronic acid significantly impact the efficiency of the Suzuki-Miyaura reaction. Electron-withdrawing groups, such as the chlorine atoms in this compound, can decrease the nucleophilicity of the organic group, potentially slowing down the crucial transmetalation step in the catalytic cycle. Conversely, electron-donating groups can enhance reactivity.
While direct comparative studies benchmarking a wide array of substituted phenylboronic acids under identical conditions are limited in publicly available literature, the following table summarizes typical yields observed in Suzuki-Miyaura coupling reactions with various aryl halides. This data, compiled from multiple sources, illustrates the general performance of differently substituted phenylboronic acids.
| Organoboron Reagent | Coupling Partner (Aryl Halide) | Catalyst System | Base | Solvent | Yield (%) | Reference |
| This compound | Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Moderate to Good | General observation for electron-deficient boronic acids |
| Phenylboronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 | [2] |
| 4-Chlorophenylboronic acid | 2-Bromopyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | ~12 | [3] |
| 4-Methoxyphenylboronic acid | 2-Bromopyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | ~12 | [3] |
| 4-(Trifluoromethyl)phenylboronic acid | 2-Bromopyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | Low | [3] |
Note: The yields are highly dependent on the specific substrates, catalyst, ligand, base, solvent, and temperature used. The data presented should be considered as a qualitative guide.
Experimental Protocols
A general experimental procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. Optimization of reaction conditions is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Organoboron reagent (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 equiv)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, THF/Water mixture)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the organoboron reagent, the palladium catalyst, the ligand (if used), and the base.
-
Add the degassed solvent via syringe.
-
The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) and monitored by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in the Synthesis of Biologically Active Molecules: Combretastatin Analogues and Tubulin Polymerization
This compound and its analogues are valuable precursors for the synthesis of biologically active compounds. For instance, substituted phenylboronic acids are used to synthesize analogues of Combretastatin A-4, a natural product known for its potent anti-cancer properties.[4][5] Combretastatin A-4 functions by inhibiting tubulin polymerization, a critical process for cell division and proliferation.[4][6]
The mechanism of action involves the binding of Combretastatin A-4 to the colchicine-binding site on β-tubulin.[4] This interaction disrupts the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The inhibition of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[5][6]
Caption: Inhibition of tubulin polymerization by Combretastatin A-4 analogues.
Conclusion
This compound serves as a crucial reagent for the introduction of electron-deficient trichlorophenyl motifs in organic synthesis. While its electron-withdrawing nature can present challenges in Suzuki-Miyaura cross-coupling reactions compared to electron-rich counterparts, optimization of reaction conditions with appropriate catalyst systems can lead to good yields. Its utility in the synthesis of complex, biologically active molecules, such as analogues of tubulin polymerization inhibitors, underscores its importance in drug discovery and development. Researchers should carefully consider the electronic properties of the chosen organoboron reagent and optimize reaction parameters to achieve the desired outcomes.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. COMBRETASTATINS: POTENTIAL TUBULIN INHIBITORS | Neuroquantology [neuroquantology.com]
A Researcher's Guide to 3,4,5-Trichlorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the synthesis of complex biaryl compounds is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for forging carbon-carbon bonds. This guide provides a quantitative analysis of the reaction products of 3,4,5-trichlorophenylboronic acid, offering a comparison with alternative boronic acids and detailed experimental data to inform your synthetic strategies.
Performance in Suzuki-Miyaura Cross-Coupling
This compound is a valuable reagent for introducing a trichlorophenyl moiety into a target molecule. Its performance in the Suzuki-Miyaura reaction is influenced by the electronic and steric nature of the coupling partners and the reaction conditions. The electron-withdrawing character of the three chlorine atoms can impact the transmetalation step in the catalytic cycle.
Quantitative Analysis of Reaction Products
The following table summarizes the performance of this compound in Suzuki-Miyaura coupling reactions with various aryl bromides, as reported in a study focused on the synthesis of polychlorinated biphenyls (PCBs).
Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 2-Bromo-4-chloroaniline | 2',3,4',5-Tetrachloro-[1,1'-biphenyl]-2-amine | 85 |
| 2 | 4-Bromo-2-chloroaniline | 3,4',5,5'-Tetrachloro-[1,1'-biphenyl]-2-amine | 82 |
| 3 | 2-Bromo-4,6-dichloroaniline | 2',3,4',5,5',6'-Hexachloro-[1,1'-biphenyl]-2-amine | 75 |
Data sourced from a study by the U.S. Environmental Protection Agency on the synthesis of polychlorinated biphenyls.
Comparison with Alternative Phenylboronic Acids
To provide a broader context for the utility of this compound, this section compares its reactivity with other substituted and unsubstituted phenylboronic acids in the Suzuki-Miyaura reaction. The yields are highly dependent on the specific substrates and reaction conditions.
Table 2: Comparative Performance of Phenylboronic Acids in Suzuki-Miyaura Coupling
| Phenylboronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 4-Chlorophenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 90 |
| 3,4,5-Trifluorophenylboronic Acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 |
| This compound | 2-Bromo-4-chloroaniline | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 16 | 85 |
Note: The data in this table is compiled from various sources and represents typical yields. Direct comparison of yields across different studies can be misleading due to variations in reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and adaptation of synthetic procedures. Below are representative experimental protocols for the Suzuki-Miyaura coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
This protocol can be adapted for the coupling of various aryl halides with this compound and its alternatives.
Materials:
-
Aryl halide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Water (if using a biphasic system)
Procedure:
-
To a dry reaction vessel, add the aryl halide, the phenylboronic acid, the palladium catalyst, and the base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
The progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by an appropriate method, such as column chromatography on silica gel or recrystallization.
Quantitative Analysis Protocol (HPLC)
High-Performance Liquid Chromatography is a powerful technique for the quantitative analysis of reaction mixtures.
Sample Preparation:
-
At specific time points, a small aliquot (e.g., 50 µL) of the reaction mixture is withdrawn.
-
The reaction is immediately quenched by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. An internal standard can be added for more accurate quantification.
-
The quenched sample is filtered through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength where both reactants and products have significant absorbance (e.g., 254 nm).
-
Quantification: Peak areas are integrated, and concentrations are determined by comparing to a calibration curve generated from standards of known concentrations.
Visualizing Reaction Pathways and Workflows
To better understand the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Assessing the Electronic Effects of Chlorine Substituents in Phenylboronic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electronic effects of chlorine substituents on the acidity of phenylboronic acids. By examining experimental pKa values and Hammett constants, this document offers insights into how the position of the chlorine atom—ortho, meta, or para—influences the chemical properties of the phenylboronic acid moiety. This information is crucial for applications in organic synthesis, medicinal chemistry, and materials science, where fine-tuning the electronic nature of boronic acids is paramount.
Data Presentation: Comparative Acidity of Substituted Phenylboronic Acids
The acidity of a phenylboronic acid, quantified by its pKa value, is a direct measure of the electronic influence of its substituents. Electron-withdrawing groups are expected to increase acidity (decrease pKa), while electron-donating groups decrease acidity (increase pKa). The tables below summarize the experimental pKa values for various substituted phenylboronic acids, allowing for a direct comparison of the electronic impact of chlorine with other common substituents.
Table 1: Experimental pKa Values of Substituted Phenylboronic Acids
| Substituent | Ortho (o-) Isomer pKa | Meta (m-) Isomer pKa | Para (p-) Isomer pKa |
| -H | 8.83 | 8.83 | 8.83 |
| -Cl | ~8.3 | 8.39 [1] | 8.39 [2] |
| -F | 8.32[3] | 7.50[4] | 8.67[5] |
| -Br | - | - | - |
| -NO₂ | - | - | - |
| -CH₃ | - | 8.63[6] | 8.84[7] |
| -OCH₃ | - | - | 9.25[8] |
Table 2: Hammett Constants (σ) for Common Substituents
The Hammett equation, log(K/K₀) = ρσ, provides a quantitative measure of the electronic (inductive and resonance) effects of substituents. The substituent constant, σ, is independent of the reaction and reflects the electron-donating or electron-withdrawing nature of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | σ_meta (σ_m) | σ_para (σ_p) |
| -Cl | 0.37 | 0.23 |
| -F | 0.34 | 0.06 |
| -Br | 0.39 | 0.23 |
| -I | 0.35 | 0.18 |
| -NO₂ | 0.71 | 0.78 |
| -CN | 0.56 | 0.66 |
| -CH₃ | -0.07 | -0.17 |
| -OCH₃ | 0.12 | -0.27 |
| -OH | 0.12 | -0.37 |
| -NH₂ | -0.16 | -0.66 |
Experimental Protocols
The determination of pKa values is a fundamental experimental procedure in the study of acid-base chemistry. The two most common methods for arylboronic acids are potentiometric and spectrophotometric titrations.
Potentiometric Titration
This method involves the direct measurement of pH as a titrant of known concentration is added to a solution of the analyte.
Materials:
-
pH meter with a glass electrode
-
Burette
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Phenylboronic acid sample
-
Deionized water (carbonate-free)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Accurately weigh a sample of the phenylboronic acid and dissolve it in a known volume of deionized water. The concentration should be sufficient for accurate measurement, typically in the millimolar range.
-
Inert Atmosphere: Purge the sample solution with an inert gas for a few minutes to remove dissolved carbon dioxide, which can interfere with the titration of weak acids. Maintain a blanket of the inert gas over the solution throughout the titration.
-
Titration: Begin the titration by adding small, precise increments of the standardized NaOH solution. After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.
-
Data Analysis: Plot the measured pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is equal to the pH at the half-equivalence point.
Spectrophotometric Titration
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Materials:
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes
-
Buffer solutions of known pH covering a range around the expected pKa
-
Stock solution of the phenylboronic acid in a suitable solvent (e.g., water or a water/co-solvent mixture)
Procedure:
-
Wavelength Selection: Record the UV-Vis spectra of the phenylboronic acid in highly acidic (fully protonated) and highly basic (fully deprotonated) solutions to identify the wavelengths of maximum absorbance for both species.
-
Sample Preparation: Prepare a series of solutions containing a constant concentration of the phenylboronic acid in buffer solutions of varying, precisely known pH values.
-
Absorbance Measurement: Measure the absorbance of each solution at the selected wavelength(s).
-
Data Analysis: Plot the absorbance versus the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the acid. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at which the absorbance is halfway between the minimum and maximum values.
Mandatory Visualizations
Electronic Effects of Chlorine Substituents
Caption: Inductive vs. Resonance Effects of Chlorine.
Experimental Workflow for Potentiometric pKa Determination
Caption: Potentiometric Titration Workflow.
Logical Relationship of Electronic Effects and Acidity
Caption: From Substituent to Acidity.
References
- 1. 4-Chlorophenylboronic acid CAS#: 1679-18-1 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. 3-Fluorophenylboronic acid | 768-35-4 [chemicalbook.com]
- 5. 4-Fluorobenzeneboronic acid | 1765-93-1 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3,4,5-Trichlorophenylboronic Acid
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 3,4,5-Trichlorophenylboronic acid, ensuring the protection of both personnel and the environment. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound and its waste within a certified chemical fume hood to prevent inhalation of dust or vapors.[1] An emergency eyewash station and safety shower must be readily accessible.[1] All personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[2] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene. Consider double gloving.[1][2] |
| Body Protection | A lab coat that fully covers the arms and is fastened in the front.[2] |
| Footwear | Closed-toe shoes.[2] |
| Respiratory | If there is a risk of aerosolization, a NIOSH-approved respirator is recommended.[1] |
Step-by-Step Disposal Procedure
This compound and its derivatives must be treated as hazardous waste.[2][3] Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[1][2]
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[2] High-density polyethylene (HDPE) or glass containers are generally suitable.[1]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2][3] The label should also indicate that it is a boronic acid derivative and the date the first waste was added.[2][3]
-
Incompatible Materials: This compound should be stored separately from strong oxidizing agents, strong acids, and strong bases to prevent dangerous chemical reactions.[3][4]
2. Solid Waste Disposal:
-
Contaminated solid materials such as gloves, bench paper, weighing paper, and spatulas should be placed directly into the designated hazardous solid waste container.[3]
3. Liquid Waste Disposal:
-
Solutions containing this compound should be poured into a designated, compatible liquid waste container.[1] Use a funnel to prevent spills.[1]
4. Decontamination of Glassware:
-
For thorough decontamination of glassware, a basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[2]
-
All rinsates from the decontamination process must be collected as liquid hazardous waste.[2]
-
After decontamination, a final rinse with water should also be collected as hazardous waste.[2]
5. Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.[2][3]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal by contacting your Environmental Health and Safety (EHS) department.[3]
-
Complete any necessary waste disposal forms provided by your EHS department.[3]
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[1]
-
Containment: For solid spills, carefully sweep up the material and place it into a sealed, labeled hazardous waste container.[5] Avoid generating dust.[5] For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and collect it into a sealed, labeled hazardous waste container.[1]
-
Decontamination: Clean the spill area thoroughly. All cleaning materials should also be disposed of as hazardous waste.[1]
-
Reporting: Report the spill to your supervisor and your institution's EHS department.[1]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the environmentally responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Operational Guidance for 3,4,5-Trichlorophenylboronic Acid
For Immediate Reference by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3,4,5-Trichlorophenylboronic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and proper disposal methods.
Hazard Identification and Safety Precautions
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Can cause serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2]
-
Toxicity: Chlorinated organic compounds can have detrimental effects on the human body, potentially causing organ damage.[4]
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible.[5][6]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[5][7] | Protects eyes from dust particles and potential splashes of the chemical.[7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[5][7] | Prevents skin contact. Gloves should be inspected before use and changed immediately upon contamination.[7] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[7] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid to prevent inhalation of dust.[7] | Minimizes the risk of respiratory tract irritation. For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible before beginning work.[5]
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
-
The work area should be clean and free of clutter.
-
Have an adequate supply of spill-cleanup material readily available.[4]
-
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE, empty containers, and residual chemical, must be considered hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated absorbent materials from spills, in a clearly labeled, sealed container for hazardous waste disposal.
-
Liquid Waste: Chlorinated waste solvents should be collected in a separate, appropriately labeled hazardous waste container. Never pour chemical waste down the sink.
-
Labeling: All waste containers must be labeled "CHEMICAL/HAZARDOUS WASTE FOR DISPOSAL."[4]
-
Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials.
Spill Response Protocol
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[5]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[5]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
For larger spills, or if you are unsure how to proceed, contact your institution's environmental health and safety department immediately.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
